molecular formula C10H8N2O2 B1586246 2-Methyl-1,8-naphthyridine-3-carboxylic acid CAS No. 387350-60-9

2-Methyl-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B1586246
CAS No.: 387350-60-9
M. Wt: 188.18 g/mol
InChI Key: STQOBEMCYUGNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,8-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-8(10(13)14)5-7-3-2-4-11-9(7)12-6/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQOBEMCYUGNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371695
Record name 2-methyl-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387350-60-9
Record name 2-methyl-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,8-naphthyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structure Elucidation of 2-Methyl-1,8-naphthyridine-3-carboxylic acid: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the pioneering antibiotic nalidixic acid.[1][2] The precise characterization and unambiguous structure determination of its derivatives are paramount for advancing drug discovery and development programs.[3][4][5] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of a key derivative, 2-Methyl-1,8-naphthyridine-3-carboxylic acid. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and X-ray Crystallography, we present a self-validating system of protocols and data interpretation. This document is designed to serve as a practical reference for researchers, offering not just procedural steps but the causal logic behind each analytical choice.

Introduction to the Target Molecule

This compound is a heterocyclic compound with significant potential as a building block in pharmaceutical synthesis.[6] Its structure combines the rigid, aromatic 1,8-naphthyridine core with a reactive carboxylic acid group and a methyl substituent, offering multiple points for chemical modification.

Molecular Profile:

  • Chemical Formula: C₁₀H₈N₂O₂[7]

  • Molecular Weight: 188.18 g/mol [7]

  • IUPAC Name: this compound[7]

  • CAS Number: 387350-60-9[7][8]

2D structure of this compound

Figure 1: Chemical Structure of this compound.

The primary objective of this guide is to delineate a logical and robust workflow for confirming this structure, treating it as an unknown to be solved. Each analytical technique provides a unique piece of the puzzle, and their combined data lead to an unequivocal structural assignment.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is a systematic investigation.[9] It begins with determining the molecular formula and then proceeds to piece together the connectivity of atoms by identifying functional groups and mapping the carbon-hydrogen framework.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structure Mapping cluster_2 Definitive Confirmation MS Mass Spectrometry (Molecular Formula & Weight) H_NMR 1D ¹H NMR (Proton Environment) MS->H_NMR Provides Formula IR Infrared Spectroscopy (Functional Group ID) IR->H_NMR Confirms -COOH C_NMR 1D ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Guides Carbon Assignment TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Final Confirmed Structure TwoD_NMR->Final Establishes Connectivity XRAY X-Ray Crystallography (3D Structure) XRAY->Final Provides Absolute Proof

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: Mass spectrometry is the first essential step. Its primary purpose is to determine the molecular weight of the compound with high precision.[10] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides the exact mass, allowing for the confident determination of the molecular formula—the cornerstone of any structure elucidation.

Trustworthiness (Expected Results):

  • Molecular Ion (M⁺•): For the molecular formula C₁₀H₈N₂O₂, the expected monoisotopic mass is 188.0586 Da.[7] HRMS analysis (e.g., via ESI-TOF) should yield a measured mass within a few parts per million (ppm) of this value.

  • Fragmentation Pattern: Electron Impact (EI) or Collision-Induced Dissociation (CID) will fragment the molecule in a predictable way. The most common fragmentation for a carboxylic acid is the loss of the carboxyl group.[11]

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted) Ion Identity Description of Loss
188.0586 [M]⁺ Molecular Ion
171.0559 [M - OH]⁺ Loss of a hydroxyl radical from the carboxylic acid

| 143.0655 | [M - COOH]⁺ | Loss of the entire carboxyl radical |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution to a final concentration of ~1 µg/mL.[12]

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Data Acquisition: Infuse the sample solution directly into the ion source. Acquire spectra in positive ion mode. Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ (m/z 189.0664). Use the instrument's software to calculate the neutral mass and compare it to the theoretical exact mass for C₁₀H₈N₂O₂. Analyze the fragmentation spectrum for the predicted losses.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[13] For this molecule, it serves as a quick and definitive confirmation of the carboxylic acid moiety, which has a uniquely broad and recognizable signature.

Trustworthiness (Expected Results): The presence of the carboxylic acid functional group gives rise to two highly characteristic absorptions.[13]

  • O–H Stretch: A very broad absorption band is expected in the range of 2500–3300 cm⁻¹. This broadness is due to strong hydrogen bonding between carboxylic acid dimers in the solid state.

  • C=O Stretch: A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹.[13] Conjugation with the naphthyridine ring system will likely place this peak towards the lower end of the range, around 1710 cm⁻¹.

  • Aromatic Stretches: C=C and C=N stretching vibrations from the naphthyridine ring will appear in the 1500–1620 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder (1-2 mg) directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the clean, empty ATR crystal first. Then, record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the key absorption bands, comparing their positions to established correlation charts for functional groups.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete and unambiguous assignment of every proton and carbon in the structure.[15]

¹H NMR Spectroscopy

Trustworthiness (Expected Results): The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we predict 7 distinct signals.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

Proton Predicted Shift (δ, ppm) Multiplicity Integration Rationale
-COOH > 12.0 Broad Singlet 1H Acidic proton, highly deshielded.[13]
H-4 ~8.9 Singlet 1H Aromatic proton adjacent to N1 and C3-substituent.
H-7 ~8.8 Doublet of Doublets 1H Aromatic proton between N8 and H6.
H-5 ~8.3 Doublet of Doublets 1H Aromatic proton adjacent to N8 and H6.
H-6 ~7.5 Doublet of Doublets 1H Aromatic proton coupled to H5 and H7.

| -CH₃ | ~2.8 | Singlet | 3H | Methyl group attached to an aromatic ring. |

¹³C NMR Spectroscopy

Trustworthiness (Expected Results): The ¹³C NMR spectrum will show 10 distinct signals, one for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Predicted Shift (δ, ppm) Rationale
C=O ~168 Carboxylic acid carbonyl carbon, deshielded.[13]
C-2, C-9, C-10 150 - 160 Aromatic carbons adjacent to nitrogen atoms.
C-4, C-5, C-7 120 - 140 Aromatic CH carbons.
C-3, C-6 115 - 125 Aromatic carbons.

| -CH₃ | ~20 | Aliphatic methyl carbon. |

2D NMR for Connectivity

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. It will clearly show the connectivity between H-5, H-6, and H-7 on one of the pyridine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to.[16] This is essential for assigning the carbon signals for C-4, C-5, C-6, C-7, and the methyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the entire framework. It shows correlations between protons and carbons that are 2 or 3 bonds apart.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a derivative of the 1,8-naphthyridine scaffold, it belongs to a class of compounds known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and key molecular attributes relevant to its potential applications in pharmaceutical development. Understanding these fundamental properties is crucial for predicting its behavior in biological systems and for the rational design of novel therapeutics.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1] This nitrogen-containing heterocyclic system is known for its versatile synthesis and reactivity, which has led to the exploration of a myriad of derivatives.[1] Research has demonstrated that modifications to the 1,8-naphthyridine core can significantly influence the resulting compound's therapeutic potential, leading to the development of agents with activities ranging from anticancer to neuroprotective.[1] this compound, as a specific analogue, holds promise for further functionalization and exploration of its biological profile. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

Molecular Structure and Core Physicochemical Data

The structural integrity and physicochemical nature of a compound are paramount to its function and viability as a drug candidate. Below is a summary of the key identifiers and properties of this compound.

Structural Representation

Caption: Molecular structure of this compound.

Key Physicochemical Parameters

The following table summarizes the fundamental physicochemical properties of this compound. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[3]
Molecular Weight 188.18 g/mol [3]
IUPAC Name This compound[3]
CAS Number 387350-60-9[3]
Melting Point 185 °C (monohydrate)
XLogP3-AA (Lipophilicity) 1.4 (Computed)[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 1[3]

Synthesis and Characterization

A robust and reproducible synthetic route is essential for the further investigation and potential development of any compound. While a specific protocol for this compound is not explicitly detailed in readily available literature, a general and adaptable synthetic strategy can be inferred from the synthesis of related 1,8-naphthyridine derivatives.[4][5][6]

General Synthetic Approach: Modified Gould-Jacobs Reaction

A plausible and commonly employed method for the synthesis of the 1,8-naphthyridine core is the Gould-Jacobs reaction.[6] This reaction typically involves the condensation of an aminopyridine derivative with a malonic ester derivative, followed by a thermal cyclization. For the synthesis of this compound, a potential pathway is outlined below.

Synthesis_Workflow A 2-Amino-3-methylpyridine C Condensation Intermediate A->C B Diethyl ethoxymethylenemalonate B->C D Thermal Cyclization (e.g., in Dowtherm A) C->D E Ethyl 2-methyl-4-hydroxy-1,8- naphthyridine-3-carboxylate D->E F Hydrolysis (e.g., NaOH, EtOH/H2O) E->F G 2-Methyl-4-hydroxy-1,8- naphthyridine-3-carboxylic acid F->G H Further synthetic steps to remove the 4-hydroxyl group (if necessary) G->H I This compound H->I

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Rationale:

  • Condensation: The initial step involves the reaction of 2-amino-3-methylpyridine with diethyl ethoxymethylenemalonate. The amino group of the pyridine acts as a nucleophile, attacking the electrophilic carbon of the malonate and displacing the ethoxy group to form a condensation intermediate.

  • Thermal Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling solvent like diphenyl ether (Dowtherm A), to induce an intramolecular cyclization. This step forms the fused pyridine rings of the 1,8-naphthyridine core.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of ethanol and water.

  • Modification (if necessary): The initial cyclization often yields a 4-hydroxy-1,8-naphthyridine derivative. Subsequent chemical modifications may be required to remove the hydroxyl group at the 4-position to yield the target compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from closely related analogues.[4][7]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically at a downfield chemical shift (>10 ppm). The aromatic protons will exhibit characteristic coupling patterns (doublets, triplets, or multiplets) depending on their positions and neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (typically 160-185 ppm).[8] The carbons of the aromatic rings will appear in the range of approximately 110-160 ppm, and the methyl carbon will be observed at a more upfield position.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[3]

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band between 1680-1725 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid.

  • C=N and C=C Stretches: Absorptions in the 1450-1620 cm⁻¹ region will correspond to the stretching vibrations of the C=N and C=C bonds within the aromatic naphthyridine ring system.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 188.18.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The naphthyridine ring is expected to be relatively stable, leading to fragment ions corresponding to this core structure.

Analytical Methodologies

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for determining the purity of the compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) would be appropriate. Detection is typically achieved using a UV detector, as the aromatic system will absorb strongly in the UV region.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and preliminary purity assessment. A suitable solvent system would likely consist of a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a nonpolar solvent (e.g., hexane or dichloromethane). Visualization can be achieved under UV light.

Titration Methods

The carboxylic acid functionality allows for quantification via acid-base titration. A standardized solution of a strong base, such as sodium hydroxide, can be used to titrate a solution of the compound, with the endpoint determined using a pH meter or a suitable indicator.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide has summarized the available physicochemical data and outlined the expected analytical and spectroscopic characteristics of this molecule. While foundational information is available, there remains a need for comprehensive experimental determination of key properties such as aqueous solubility and pKa to better inform its potential as a drug lead. Future research should focus on the development and optimization of its synthesis, thorough experimental characterization, and the exploration of its biological activity profile through the synthesis of a diverse library of derivatives.

References

  • Gurjar, V. K., Pal, D., Mazumder, A., & Mazumder, R. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 82(1), 41-53.
  • Shukla, A., et al. (Year). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Source.
  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736908, this compound. Retrieved from [Link].

  • MOLBASE. (n.d.). This compound. Retrieved from [Link].

  • Gurjar, V. K., & Pal, D. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907–13921.
  • Royal Society of Chemistry. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link].

  • Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archive.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link].

  • ResearchGate. (2012). Scheme 2. Synthesis of 1,8-naphthyridine-3-carboxamide derivatives 5-11. Retrieved from [Link].

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link].

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link].

  • Hunan Hualteng Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link].

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link].

  • 2A Biotech. (n.d.). This compound MONOHYDRATE. Retrieved from [Link].

Sources

Biological activity of 2-Methyl-1,8-naphthyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-1,8-naphthyridine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide focuses specifically on derivatives of this compound, a core structure that has been elaborated to yield potent agents with significant therapeutic potential. We will delve into the key biological activities exhibited by these derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties. This document will explore the underlying mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers and drug development professionals with the critical knowledge to advance in this promising area of therapeutic discovery.

The 1,8-Naphthyridine Core: A Foundation for Diverse Pharmacology

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, has garnered significant interest from medicinal chemists.[1] Its rigid, planar structure and the presence of nitrogen atoms allow for diverse intermolecular interactions with biological targets. The historical significance of this scaffold is rooted in the discovery of nalidixic acid, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, which was introduced as an antibacterial agent in 1967.[2][3] This seminal discovery paved the way for the development of a vast library of 1,8-naphthyridine derivatives with a wide array of pharmacological activities.[1][4] These activities include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and even applications in neurological disorders.[4][5]

The this compound core provides a versatile platform for chemical modification. The carboxylic acid at the 3-position is a key functional group that can be readily derivatized to form amides, esters, and other bioisosteres, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties. The methyl group at the 2-position also plays a role in modulating the electronic and steric properties of the molecule, impacting its interaction with biological targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 1,8-naphthyridine have emerged as a promising class of anticancer agents.[6][7] Their mechanisms of action are often multifaceted, ranging from topoisomerase inhibition to the modulation of signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Action: Topoisomerase Inhibition

One of the well-established anticancer mechanisms for 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[8] Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase cleavage complex, these derivatives lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The 1,8-naphthyridine scaffold can intercalate into DNA, and functional groups at various positions can interact with the topoisomerase enzyme, contributing to the inhibitory activity.

Structure-Activity Relationships (SAR) for Anticancer Activity

Systematic modifications of the 1,8-naphthyridine core have provided valuable insights into the structural requirements for potent anticancer activity.

  • Substitution at the C-3 position: Derivatization of the carboxylic acid at the C-3 position into carboxamides has been a particularly fruitful strategy. For instance, coupling with various amino acids or heterocyclic amines has led to compounds with significant cytotoxicity against a range of cancer cell lines.[6][9]

  • Substitution at the N-1 position: The introduction of a propargyl group at the N-1 position has been shown to enhance cytotoxic activity in some 1,8-naphthyridine-3-carboxamide derivatives.[10]

  • Substitution on the Naphthyridine Ring: Halogen substitution on the naphthyridine ring, such as at the C-7 position, can significantly impact potency.[8] For example, a chloro group at C-7 has been incorporated into derivatives with potent cytotoxicity.[8]

The following diagram illustrates the key pharmacophoric features of this compound derivatives for anticancer activity.

Anticancer_SAR Core This compound Core C3 C-3 Position (Carboxamide derivatives enhance activity) Core->C3 Derivatization N1 N-1 Position (Propargyl group can increase potency) Core->N1 Substitution C7 C-7 Position (Halogen substitution can improve activity) Core->C7 Substitution Target Cancer Cell (e.g., Topoisomerase II inhibition, Apoptosis) C3->Target Enhanced Cytotoxicity N1->Target Enhanced Cytotoxicity C7->Target Enhanced Cytotoxicity Antimicrobial_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Further Evaluation Synthesis Synthesis of 2-Methyl-1,8-naphthyridine -3-carboxylic acid derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification MIC Determination of Minimum Inhibitory Concentration (MIC) Purification->MIC MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Docking Molecular Docking Studies (e.g., with DNA gyrase) MBC->Docking Toxicity Cytotoxicity Assays (against mammalian cells) MBC->Toxicity

Caption: Experimental Workflow for Antimicrobial Evaluation.

Structure-Activity Relationships (SAR) for Antimicrobial Activity

The antimicrobial potency of 1,8-naphthyridine-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents.

  • N-1 Substituent: A cyclopropyl group at the N-1 position is often associated with potent broad-spectrum antibacterial activity. [11]* C-7 Substituent: The C-7 position is a critical site for modification. The introduction of piperazinyl or pyrrolidinyl moieties at this position can significantly enhance antibacterial activity and broaden the spectrum to include Gram-positive bacteria. [11]* C-6 Substituent: A fluorine atom at the C-6 position is a common feature in many potent fluoroquinolone antibiotics and generally increases activity against a wide range of bacteria. [12]* C-3 Carboxylic Acid: The carboxylic acid at the C-3 position is crucial for binding to the DNA gyrase-DNA complex.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Compound Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a control with a standard antibiotic (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Certain 1,8-naphthyridine derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions. [9][10]

Mechanism of Action: Cytokine Modulation

The anti-inflammatory effects of 1,8-naphthyridine derivatives are often attributed to their ability to modulate the production of pro-inflammatory cytokines. [6]Cytokines are small proteins that play a crucial role in cell signaling, particularly in the immune system. Overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) can lead to tissue damage and chronic inflammation. Some 1,8-naphthyridine-3-carboxamide derivatives have been shown to downregulate the secretion of these pro-inflammatory cytokines from immune cells like dendritic cells. [9] The following diagram depicts a simplified signaling pathway for cytokine production and its potential inhibition by 1,8-naphthyridine derivatives.

Anti_inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Cell Immune Cell (e.g., Macrophage, Dendritic Cell) Stimulus->Cell Signaling Intracellular Signaling (e.g., NF-κB pathway) Cell->Signaling Gene_Expression Gene Expression of Pro-inflammatory Cytokines Signaling->Gene_Expression Cytokines Secretion of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Signaling Inhibition

Caption: Inhibition of Pro-inflammatory Cytokine Production by 1,8-Naphthyridine Derivatives.

Experimental Protocol: Measurement of Cytokine Levels (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify proteins, such as cytokines, in a sample.

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A detection antibody, also specific for the cytokine and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine in the sample.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture immune cells (e.g., murine dendritic cells or human peripheral blood mononuclear cells) in appropriate media. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compounds for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatants, which will contain the secreted cytokines.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α).

    • Block the plate to prevent non-specific binding.

    • Add the cell culture supernatants and a standard curve of known cytokine concentrations to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

  • Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

Data Summary

The following table summarizes representative biological activity data for some 1,8-naphthyridine derivatives. Note that these are illustrative examples and the specific activity of this compound derivatives will depend on their unique substitution patterns.

Compound ID Biological Activity Assay/Cell Line IC50 / MIC (µM) Reference
Compound 47 AnticancerMIAPaCa0.41[6]
K-5620.77[6]
Compound 29 AnticancerPA-10.41[6]
SW6201.4[6]
Compound 12 AnticancerHBL-100 (breast)1.37[9]
Compound 17 AnticancerKB (oral)3.7[9]
Compound 22 AnticancerSW-620 (colon)3.0[9]
Nalidixic Acid AntibacterialGram-negative bacteriaVaries[2][11]

Conclusion and Future Directions

Derivatives of this compound represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities has provided a solid foundation for further exploration. Future research in this area should focus on:

  • Rational Design and Synthesis: Utilizing computational tools and a deeper understanding of SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy and safety profiles.

The continued investigation of this compound derivatives holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Srivastava, S. K., et al. (2008). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 16(10), 5590-5603.
  • Kumar Parangi, K., et al. (2023). Synthesis of a series of 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives. [Source details not fully available in search results].
  • [Anonymous]. (2024).
  • [Anonymous]. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Source details not fully available in search results].
  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.
  • Srivastava, S. K., et al. (2008).
  • [Anonymous]. (n.d.). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. [Source details not fully available in search results].
  • [Anonymous]. (n.d.). An Efficient Synthesis of Benzo[b]n[6][13]aphthyridine-3-carboxylic Methyl Esters. [Source details not fully available in search results].

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal Chemistry, 5, 1063–1065.
  • [Anonymous]. (n.d.).
  • Gurjar, V. K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 82(1), 41-53.
  • [Anonymous]. (2013).
  • [Anonymous]. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • [Anonymous]. (2024).
  • [Anonymous]. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives.
  • [Anonymous]. (2019). Synthesis and antimicrobial activity of 1,8-naphthalimide derivatives of nalidixic acid. Journal of Chemical Technology and Metallurgy.
  • [Anonymous]. (n.d.). (PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW.
  • Gurjar, V. K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences.
  • [Anonymous]. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • [Anonymous]. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. [Source details not fully available in search results].
  • PubChem. (n.d.). This compound. PubChem.
  • Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar.
  • [Anonymous]. (n.d.). (PDF) Naphthyridines with Antiviral Activity - A Review.
  • Singh, I. P., et al. (2017). Naphthyridines with Antiviral Activity - A Review. Medicinal Chemistry, 13(5), 430-438.
  • [Anonymous]. (n.d.). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus.
  • [Anonymous]. (n.d.). The structure–activity relationships for 1,8-naphthyridine derivatives.
  • [Anonymous]. (n.d.). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity | Request PDF.
  • [Anonymous]. (n.d.).
  • [Anonymous]. (n.d.).
  • Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd.
  • [Anonymous]. (n.d.). Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11.

Sources

A Technical Guide to the Therapeutic Applications of 2-Methyl-1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged structure" in the fields of medicinal chemistry and drug discovery.[1][2] Its versatile synthetic accessibility, chemical reactivity, and capacity to engage in diverse biological interactions have established it as a foundational core for the development of novel therapeutic agents.[1] The broad spectrum of pharmacological activities associated with this scaffold is extensive, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4]

This technical guide focuses specifically on the 2-methyl-1,8-naphthyridine core, a critical subclass of these compounds. The introduction of a methyl group at the C2 position serves as a crucial structural anchor, influencing the molecule's steric and electronic properties. This substitution not only modulates biological activity but also provides a key synthetic handle for further molecular elaboration, enabling the generation of diverse chemical libraries for drug screening. This document provides an in-depth exploration of the therapeutic potential of these compounds, detailing their pharmacological activities, mechanisms of action, and the experimental methodologies used for their evaluation, tailored for researchers, scientists, and drug development professionals.

The Pharmacological Landscape of 2-Methyl-1,8-Naphthyridine Derivatives

Derivatives of the 2-methyl-1,8-naphthyridine scaffold have demonstrated significant potential across multiple therapeutic domains. Their utility is not confined to a single disease area but spans oncology, infectious disease, and neurodegeneration.

Anticancer Activity

The most extensively documented application of 1,8-naphthyridine derivatives is in oncology.[5][6] Compounds featuring the 2-methyl-1,8-naphthyridine core have shown potent cytotoxic activity against a wide array of human cancer cell lines, including breast (MCF7), pancreatic (MIAPaCa), oral (KB), and colon (SW-620) cancers.[7][8][9][10] The clinical relevance of this scaffold is highlighted by Voreloxin (formerly SNS-595), a 1,8-naphthyridine derivative that entered clinical trials, demonstrating the translational potential of this chemical class.[11] The anticancer effects are often attributed to the inhibition of key enzymes involved in DNA replication and cell cycle progression.[1]

Antimicrobial and Antibiotic Potentiating Activity

Building on the legacy of nalidixic acid, the first 1,8-naphthyridine-based antibiotic, modern derivatives continue to be a source of novel antimicrobial agents.[12] Specific derivatives, such as 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine, have been synthesized and evaluated for their activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal pathogens.[13][14]

A particularly compelling application is their use in combating antimicrobial resistance. Certain 1,8-naphthyridine derivatives have been shown to potentiate the activity of conventional antibiotics, such as fluoroquinolones, against multi-drug resistant (MDR) bacterial strains.[15] This synergistic effect suggests a mechanism that may involve the inhibition of bacterial efflux pumps or other resistance-conferring factors, making them promising candidates for combination therapies.[15]

Neuroprotective Applications

The therapeutic reach of 1,8-naphthyridine compounds extends to neurodegenerative disorders, most notably Alzheimer's disease.[16][17] Researchers have developed a multi-target strategy by designing derivatives that simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also modulating voltage-dependent calcium channels (VDCC).[17] The inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy for Alzheimer's, while the regulation of calcium homeostasis helps to prevent the neuronal cell death associated with the disease.[17]

Core Mechanisms of Action

The diverse therapeutic effects of 2-methyl-1,8-naphthyridine compounds are rooted in their ability to interact with specific molecular targets. Understanding these mechanisms is fundamental to designing more potent and selective next-generation drugs.

Inhibition of DNA Topoisomerases

A primary mechanism for both the anticancer and antibacterial activity of 1,8-naphthyridine derivatives is the inhibition of DNA topoisomerases.[1] These enzymes are essential for managing DNA topology during replication, transcription, and repair. The planar 1,8-naphthyridine ring system can intercalate between DNA base pairs, stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA.[15] This prevents the re-ligation of the DNA strand, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells or death in bacteria.[1][11]

Topoisomerase_Inhibition cluster_0 Cellular Process cluster_1 Drug Intervention DNA Supercoiled DNA TopoII Topoisomerase II (e.g., DNA Gyrase) DNA->TopoII Binding Cleavage_Complex Cleavage Complex (Enzyme-DNA Gate) TopoII->Cleavage_Complex Creates transient double-strand break Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation DSB Permanent Double- Strand Breaks Cleavage_Complex->DSB Inhibits Re-ligation Naphthyridine 2-Methyl-1,8-Naphthyridine Compound Naphthyridine->Cleavage_Complex Intercalates & Stabilizes Complex Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.
Protein Kinase Inhibition

In cancer biology, signaling pathways driven by protein kinases are often dysregulated. Many 1,8-naphthyridine derivatives function as ATP-competitive inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 2 (CK2).[5][6] By binding to the ATP-binding pocket of the kinase, these compounds block the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that promote cell proliferation, survival, and angiogenesis.[5] This mechanism provides a more targeted approach to cancer therapy compared to broad-spectrum cytotoxic agents.

Kinase_Inhibition cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Kinase) EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., RAS/MAPK) EGFR->Downstream Phosphorylation Cascade Block Signal Blocked EGFR->Block Proliferation Cell Proliferation & Survival Downstream->Proliferation Naphthyridine 1,8-Naphthyridine Kinase Inhibitor Naphthyridine->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Binding blocked

Kinase inhibition by 1,8-naphthyridine derivatives.

Experimental Design and Protocols

The translation of chemical scaffolds into therapeutic candidates relies on robust and reproducible experimental methodologies. This section outlines foundational protocols for the synthesis and biological evaluation of 2-methyl-1,8-naphthyridine compounds.

General Synthetic Strategy: Friedländer Annulation

A common and efficient method for synthesizing the 1,8-naphthyridine core is the Friedländer condensation.[18] This reaction typically involves the cyclocondensation of a 2-amino-3-formylpyridine (e.g., 2-aminonicotinaldehyde) with a compound containing an activated α-methylene group, such as a methyl ketone.

Synthesis_Workflow Start Starting Materials: 1. 2-Aminonicotinaldehyde 2. Methyl Ketone (R-CO-CH3) Reaction Friedländer Condensation (Base or Acid Catalyst) Start->Reaction Product 2-R-1,8-Naphthyridine Core Structure Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final Characterized Final Compound Purification->Final

General workflow for the synthesis of 2-substituted-1,8-naphthyridines.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a standard for determining the 50% inhibitory concentration (IC₅₀) of a compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methyl-1,8-naphthyridine test compounds in culture medium. Replace the existing medium with the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of 2-methyl-1,8-naphthyridine derivatives is highly dependent on the nature and position of other substituents on the core scaffold.

Table 1: Cytotoxic Activity of Selected 1,8-Naphthyridine Derivatives
Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
Compound 10c 2-phenyl-7-methyl, C3-pyrazoleMCF7 (Breast)1.47[8]
Compound 8d 2-phenyl-7-methyl, C3-pyrimidineMCF7 (Breast)1.62[8]
Compound 47 C3-carboxamideMIAPaCa (Pancreatic)0.41[9]
Compound 36 C3-carboxamidePA-1 (Ovarian)1.19[9]
Compound 22 C3-carboxamideSW-620 (Colon)3.0[10]
Staurosporine (Reference Drug)MCF7 (Breast)4.51[8]

This table is a representative summary. IC₅₀ values are highly dependent on specific assay conditions.

Structure-Activity Relationship (SAR) Insights
  • C3 Position: The C3 position is a critical site for modification. The introduction of carboxamide or various heterocyclic moieties (pyrazoles, pyrimidines) at this position has been shown to yield compounds with potent anticancer activity.[8][9][11]

  • C7 Position: Substitution at the C7 position, often with halogens or amine-containing groups, is crucial for modulating antibacterial activity, a feature inherited from the quinolone antibiotics.[12]

  • N1 Position: Alkyl or aryl substitutions at the N1 position can significantly influence the compound's pharmacokinetic properties and its ability to interact with targets like DNA gyrase.[12]

The presence of the 2-methyl group itself is a key starting point. It provides a steric and electronic influence that is often beneficial for activity and serves as a foundation upon which these further SAR explorations are built.

Conclusion and Future Perspectives

The 2-methyl-1,8-naphthyridine scaffold represents a remarkably versatile and therapeutically relevant platform in modern drug discovery. The extensive body of research demonstrates its potential to yield potent drug candidates for treating cancer, infectious diseases, and neurodegenerative disorders. The well-defined mechanisms of action, including the inhibition of topoisomerases and protein kinases, provide a rational basis for continued optimization.

Future research should focus on leveraging established SAR to design next-generation compounds with enhanced target selectivity and improved pharmacokinetic profiles. The exploration of these compounds in combination therapies, particularly for overcoming drug resistance in both cancer and bacterial infections, remains a highly promising avenue. As synthetic methodologies become more advanced, the ability to fine-tune the molecular architecture of 2-methyl-1,8-naphthyridine derivatives will undoubtedly lead to the discovery of novel and effective medicines.

References

  • Abu-Melha, H. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • Reddy, T. S., & Dubey, P. K. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. [Link]

  • Gurjar, V. K., et al. (2020). Marketed antibacterials with 1,8-naphthyridine nucleus. ResearchGate. [Link]

  • Al-Romaizan, A. N., et al. (2023). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Medicinal Chemistry Research. [Link]

  • Bucha, M., et al. (2014). Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Chemistry Central Journal. [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Letters in Drug Design & Discovery. [Link]

  • Sondhi, S. M., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

  • Anwar, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archive. [Link]

  • Kwiecień, H., & Rokosz, A. (2017). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of 2-substituted-1,8-naphthyridine derivatives. [Link]

  • ResearchGate. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. [Link]

  • Singh, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • ResearchGate. (2025). Synthesis and microbial activity of 1-alkyl and aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas. [Link]

  • de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. [Link]

  • Reddy, T. S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. [Link]

  • Kamal, A., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Singh, P., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • de los Rios, C., et al. (2011). 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. Current Topics in Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Advances in the Chemistry and Therapeutic Potential of[3][19]-Naphthyridines: A Review. [Link]

  • Kamal, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kamal, A., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

A Technical Guide to the Mechanistic Landscape of 2-Methyl-1,8-naphthyridine-3-carboxylic acid and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential mechanisms of action for 2-Methyl-1,8-naphthyridine-3-carboxylic acid, contextualized within the broader, well-documented activities of the 1,8-naphthyridine scaffold. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, proposes experimental avenues for validation, and offers insights into the structure-activity relationships that govern the diverse biological effects of this chemical class.

Introduction: The 1,8-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 1,8-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, has garnered significant interest in medicinal chemistry due to its versatile synthesis and the wide spectrum of biological activities exhibited by its derivatives.[1][2] From the foundational discovery of nalidixic acid, the first quinolone antibiotic, which features a 1,8-naphthyridine core, this structural motif has been a fertile ground for the development of novel therapeutic agents.[2][3] The inherent electronic properties and three-dimensional structure of the 1,8-naphthyridine nucleus allow for diverse substitutions, leading to a rich pharmacology that spans antimicrobial, anticancer, anti-inflammatory, and antihistaminic activities.[1][4]

This guide focuses on this compound, a specific analogue whose mechanism of action is not yet fully elucidated. By examining the established mechanisms of action for structurally related 1,8-naphthyridine derivatives, we can infer and propose testable hypotheses for the biological role of this compound.

Established Mechanisms of Action for 1,8-Naphthyridine Derivatives

The biological activity of 1,8-naphthyridine derivatives is intricately linked to the nature and position of their substituents. Below, we delve into the primary, experimentally validated mechanisms of action for different classes of these compounds.

Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The most well-characterized mechanism of action for many 1,8-naphthyridine-3-carboxylic acid derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] This is the established mechanism for quinolone antibiotics, a class to which many naphthyridine derivatives belong.

  • DNA Gyrase: This enzyme is essential for bacterial DNA replication and is responsible for introducing negative supercoils into the DNA. 1,8-naphthyridine derivatives bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This leads to a cascade of events, including the cessation of DNA replication and repair, ultimately resulting in bacterial cell death.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after replication. Inhibition of topoisomerase IV by 1,8-naphthyridine derivatives prevents the segregation of replicated DNA, leading to a lethal disruption of cell division.

The specific targeting of either DNA gyrase or topoisomerase IV can vary between different bacterial species and is influenced by the substitution pattern on the naphthyridine core.

Anticancer Activity: Targeting Topoisomerase II and Tubulin Polymerization

Several 1,8-naphthyridine derivatives have demonstrated potent anticancer activity, which is often attributed to two primary mechanisms:

  • Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some naphthyridine derivatives can inhibit human topoisomerase II.[6] This enzyme is crucial for managing DNA topology during replication and transcription in eukaryotic cells. By stabilizing the enzyme-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[6]

  • Tubulin Polymerization Inhibition: A distinct anticancer mechanism for some 1,8-naphthyridine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By interfering with their formation, these compounds arrest the cell cycle in mitosis, leading to apoptotic cell death.

Antihistaminic Activity: H1 Receptor Antagonism

Certain derivatives of 1,8-naphthyridine-3-carboxylic acid have been identified as potent H1 receptor antagonists.[4] Histamine H1 receptors are key mediators of allergic responses. By competitively blocking the binding of histamine to these receptors, these naphthyridine derivatives can alleviate the symptoms of allergies, such as itching, sneezing, and inflammation.[4] Molecular docking studies have been employed to understand the binding interactions of these compounds within the H1 receptor active site.[4]

Gastric Antisecretory Properties

A less understood but reported activity of some 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives is their ability to reduce gastric acid secretion.[7][8] While the exact mechanism of action for this series of compounds is not yet known, it is an area of active investigation for the potential treatment of peptic ulcers.[7][8]

Proposed Mechanism of Action for this compound: A Hypothesis-Driven Approach

Given the absence of direct experimental data for this compound, we can formulate hypotheses based on structure-activity relationships (SAR) observed in the broader class of 1,8-naphthyridine derivatives.

The presence of the carboxylic acid at the 3-position is a common feature in many biologically active naphthyridines, particularly those with antimicrobial and anticancer properties, as it is often crucial for binding to the target enzymes. The methyl group at the 2-position is less common in the well-studied derivatives. Its impact on the biological activity would depend on several factors:

  • Steric Hindrance: The methyl group could sterically influence the binding of the molecule to its target protein. This could either enhance or diminish its activity compared to an unsubstituted analogue.

  • Electronic Effects: The electron-donating nature of the methyl group could modulate the electronic distribution within the naphthyridine ring system, potentially affecting its interaction with the target.

Based on these considerations, this compound could potentially exhibit:

  • Antimicrobial Activity: It is plausible that this compound retains the ability to inhibit bacterial DNA gyrase and/or topoisomerase IV. The methyl group's impact on the potency and spectrum of activity would need to be experimentally determined.

  • Anticancer Activity: The potential to act as a topoisomerase II inhibitor or a tubulin polymerization inhibitor remains a possibility. The substitution at the 2-position has been shown to influence the cytotoxicity of other naphthyridine series.

Experimental Workflows for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required.

In Vitro Target-Based Assays

A crucial first step is to assess the compound's activity against known targets of 1,8-naphthyridine derivatives.

Table 1: Proposed In Vitro Target-Based Assays

Target Class Specific Target Assay Principle Endpoint Measurement
Bacterial Topoisomerases DNA GyraseSupercoiling AssayInhibition of DNA supercoiling
Topoisomerase IVDecatenation AssayInhibition of kDNA decatenation
Human Topoisomerases Topoisomerase IIRelaxation AssayInhibition of plasmid DNA relaxation
Tubulin Dynamics Tubulin PolymerizationLight Scattering AssayInhibition of microtubule formation
Histamine Receptors H1 ReceptorRadioligand Binding AssayCompetitive displacement of a labeled ligand
Cellular Assays

Cell-based assays are essential to confirm the biological activity and elucidate the downstream cellular consequences of target engagement.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacterial Strains

  • Prepare a serial dilution of this compound in a suitable broth medium.

  • Inoculate each dilution with a standardized suspension of the test bacteria (e.g., E. coli, S. aureus).

  • Incubate the cultures under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Protocol 2: Cytotoxicity Assay against Cancer Cell Lines

  • Seed cancer cell lines (e.g., HeLa, PC-3) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound.

  • After a defined incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar assay.

  • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Treat cancer cells with the compound at its IC50 concentration for various time points.

  • Harvest the cells and fix them in ethanol.

  • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

  • Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution. An accumulation of cells in the G2/M phase would be indicative of an antimitotic agent.

Visualizing the Proposed Experimental Workflow

experimental_workflow cluster_invitro In Vitro Target-Based Assays cluster_cellular Cellular Assays invitro_dna_gyrase DNA Gyrase Assay cellular_mic MIC Determination invitro_dna_gyrase->cellular_mic Inform invitro_topo_iv Topoisomerase IV Assay invitro_topo_iv->cellular_mic Inform invitro_topo_ii Topoisomerase II Assay cellular_cytotoxicity Cytotoxicity (IC50) invitro_topo_ii->cellular_cytotoxicity Inform invitro_tubulin Tubulin Polymerization Assay invitro_tubulin->cellular_cytotoxicity Inform invitro_h1 H1 Receptor Binding Assay cellular_cell_cycle Cell Cycle Analysis cellular_cytotoxicity->cellular_cell_cycle Guide compound 2-Methyl-1,8-naphthyridine- 3-carboxylic acid compound->invitro_dna_gyrase Test Compound compound->invitro_topo_iv Test Compound compound->invitro_topo_ii Test Compound compound->invitro_tubulin Test Compound compound->invitro_h1 Test Compound signaling_pathways cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action compound 2-Methyl-1,8-naphthyridine- 3-carboxylic acid dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits topo_iv Topoisomerase IV compound->topo_iv Inhibits dna_replication DNA Replication Block dna_gyrase->dna_replication topo_iv->dna_replication cell_death_bac Bacterial Cell Death dna_replication->cell_death_bac compound2 2-Methyl-1,8-naphthyridine- 3-carboxylic acid topo_ii Topoisomerase II compound2->topo_ii Inhibits tubulin Tubulin Polymerization compound2->tubulin Inhibits dna_damage DNA Damage topo_ii->dna_damage mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest apoptosis Apoptosis dna_damage->apoptosis mitotic_arrest->apoptosis

Figure 2: Potential signaling pathways modulated by this compound, leading to either antimicrobial or anticancer effects.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively established, the rich pharmacology of the 1,8-naphthyridine scaffold provides a strong foundation for targeted investigation. The proposed experimental workflows in this guide offer a clear path forward for researchers to elucidate its biological activity. Future studies should focus on a systematic evaluation of its effects on the key targets identified, followed by comprehensive cellular and, ultimately, in vivo studies to validate its therapeutic potential. The insights gained from such investigations will not only clarify the role of this specific compound but also contribute to the broader understanding of the structure-activity relationships that govern the diverse biological effects of the 1,8-naphthyridine class of molecules.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Santilli, A. A., Scotese, A. C., Bauer, R. F., & Bell, S. C. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270–2277. [Link]

  • ResearchGate. An Efficient Synthesis of Benzo[b]n[4][9]aphthyridine-3-carboxylic Methyl Esters. [Link]

  • Santilli, A. A., Scotese, A. C., Bauer, R. F., & Bell, S. C. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270–2277. [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • MDPI. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

  • ResearchGate. Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]

  • Semantic Scholar. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. [Link]

  • National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines. [Link]

  • National Center for Biotechnology Information. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. [Link]

  • MDPI. Biological Activity of Naturally Derived Naphthyridines. [Link]

  • ACS Publications. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. [Link]

Sources

Review of 1,8-naphthyridine core in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1,8-Naphthyridine Core in Medicinal Chemistry

Abstract

The 1,8-naphthyridine scaffold is a quintessential example of a "privileged" heterocyclic structure in medicinal chemistry. Its rigid, planar, and nitrogen-rich framework endows it with the unique ability to engage in a multitude of non-covalent interactions with diverse biological targets, including enzymes, receptors, and nucleic acids. This has led to its incorporation into a wide array of therapeutic agents demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive exploration of the 1,8-naphthyridine core for researchers and drug development professionals. We will delve into its fundamental physicochemical properties, dissect key synthetic methodologies, analyze its extensive pharmacological profile with a focus on structure-activity relationships (SAR), and present a case study of a clinically relevant agent. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative, referenced literature to provide a field-proven perspective on leveraging this versatile scaffold in modern drug discovery.

The 1,8-Naphthyridine Core: A Structural and Physicochemical Overview

The 1,8-naphthyridine system consists of two fused pyridine rings. The presence and position of the two nitrogen atoms are critical to its chemical personality and biological function.

  • Electronic Properties : The nitrogen atoms are electron-withdrawing, rendering the bicyclic system electron-deficient. This influences its reactivity and its ability to participate in aromatic stacking (π-π) interactions, often with the aromatic residues of amino acids in a protein's active site.

  • Hydrogen Bonding : The nitrogen at position 1 (N1) and position 8 (N8) act as hydrogen bond acceptors. This directional interaction capability is fundamental to its ability to anchor within protein binding pockets, contributing significantly to binding affinity and selectivity.

  • Metal Chelation : The peri-disposed nitrogen atoms (N1 and N8) create a pre-organized bidentate chelation site for metal ions. This property is crucial for its mechanism of action in certain antimicrobial and anticancer agents that interfere with metal-dependent enzymes like DNA gyrase or topoisomerases.

G start Starting Materials: 2-Aminonicotinaldehyde + Active Methylene Compound step1 Base or Acid Catalyzed Condensation start->step1 step2 Intramolecular Cyclization & Dehydration step1->step2 product Substituted 1,8-Naphthyridine Core step2->product cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P1 Dimerization & Autophosphorylation EGFR->P1 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1,8-Naphthyridine Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

An In-Silico Framework for Predicting the Bioactivity of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide presents a comprehensive in-silico workflow to predict the bioactivity of a specific, less-characterized derivative: 2-Methyl-1,8-naphthyridine-3-carboxylic acid. In the absence of extensive experimental data, this document serves as a blueprint for researchers, scientists, and drug development professionals to systematically evaluate novel chemical entities. The workflow encompasses target identification and prioritization, molecular docking simulations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and molecular dynamics simulations. Each step is detailed with theoretical underpinnings, practical protocols, and criteria for data interpretation, establishing a self-validating system for computational bioactivity prediction.

Introduction: The Rationale for a Computational Approach

Drug discovery is a resource-intensive endeavor, with high attrition rates often attributed to unforeseen efficacy or safety issues.[4][5] Computational, or in silico, methods have become indispensable for mitigating these risks by enabling early-stage assessment of a compound's potential.[6][7] For a novel molecule like this compound, where empirical data is sparse, a computational strategy is not just advantageous but essential. It allows for the rapid, cost-effective generation of testable hypotheses regarding its mechanism of action, potential therapeutic applications, and drug-likeness.

The core of this guide is built on a structure-based drug design paradigm. This approach is predicated on the principle that a molecule's biological effect is a consequence of its physical interaction with a specific macromolecular target. By identifying potential protein targets and simulating this interaction, we can predict the compound's bioactivity.

The 1,8-naphthyridine core is known to interact with a variety of biological targets, including DNA gyrase, topoisomerases, and various protein kinases.[1][8] This history provides a fertile ground for our initial investigations, suggesting that this compound may share targets within these families.

The In-Silico Bioactivity Prediction Workflow

The computational workflow is a multi-stage funnel designed to progressively refine our understanding of the compound's potential. It begins with a broad search for potential targets and culminates in a detailed analysis of the compound's interaction with the most promising candidates.

In-Silico Workflow A Compound Preparation (2D to 3D Conversion) B Target Identification & Prioritization (Ligand & Structure-Based Methods) A->B C Molecular Docking (Binding Mode & Affinity Prediction) B->C D ADMET Profiling (Pharmacokinetic & Toxicity Prediction) C->D E Molecular Dynamics Simulation (Complex Stability & Dynamics) C->E F Data Synthesis & Hypothesis Generation D->F E->F Target Identification Workflow cluster_0 Ligand-Based Approach cluster_1 Structure-Based Approach A 2D Structure of Compound B Similarity Search (e.g., ChEMBL, PubChem) A->B C Targets of Similar Compounds B->C G Consolidated Target List C->G D 3D Structure of Compound E Reverse Docking (Protein Structure Library) D->E F High-Affinity Protein Hits E->F F->G H Target Validation & Prioritization (Disease Relevance, Druggability) G->H I Prioritized Target List H->I

Caption: Workflow for target identification and validation.

Phase 2: Molecular Docking Simulation

With a prioritized list of targets, molecular docking is employed to predict the specific binding mode and affinity of our compound to each target. [9][10]

  • Methodology: Docking algorithms sample a multitude of orientations and conformations of the ligand within the protein's binding site, ranking them using a scoring function that estimates binding affinity. [10]

  • Protocol:

    • Preparation of Receptor and Ligand:

      • Obtain the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

      • Generate a 3D structure of this compound and perform energy minimization.

    • Grid Box Generation: Define a search space (a "grid box") that encompasses the known or predicted binding site of the protein.

    • Running the Docking Simulation: Use software like AutoDock Vina to perform the docking calculation.

    • Analysis of Results: Analyze the predicted binding poses and their corresponding docking scores (typically in kcal/mol). A more negative score indicates a stronger predicted binding affinity. [9]Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation: Predicted Binding Affinities
Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Hypothetical Target 1XXXX-9.2Tyr122, Asp176
Hypothetical Target 2YYYY-8.5Phe285, Glu382
Hypothetical Target 3ZZZZ-7.8Arg88, His250

Phase 3: ADMET Profiling

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. [11]In silico ADMET prediction provides an early assessment of a compound's drug-likeness. [12][13]

  • Methodology: A variety of computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict a wide range of ADMET properties. [14][15][16]

  • Protocol:

    • Input the SMILES string of the compound into a web-based ADMET prediction tool (e.g., ADMET-AI, pkCSM). [11][17]

    • The tool will return predictions for a variety of parameters.

  • Causality: By flagging potential liabilities such as poor absorption, rapid metabolism, or toxicity early on, we can prioritize compounds that are more likely to succeed in later stages of development.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighIndicates good cell membrane permeability.
Distribution
BBB PermeabilityLowUnlikely to cross the blood-brain barrier.
Plasma Protein BindingModerateA reasonable fraction will be free in circulation.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
Excretion
Total Clearance0.5 L/hr/kgModerate rate of elimination from the body.
Toxicity
AMES ToxicityNon-mutagenicLow likelihood of being a mutagen.
hERG InhibitionLow riskReduced potential for cardiotoxicity.

Phase 4: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. [18][19][20][21]

  • Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the complex behaves in a simulated physiological environment. [21]

  • Protocol:

    • Take the best-ranked docked pose from the molecular docking step as the starting structure.

    • Place the complex in a simulation box filled with water molecules and ions to mimic physiological conditions.

    • Run the simulation for a sufficient time (e.g., 100 nanoseconds).

    • Analyze the trajectory to assess the stability of the complex, looking at metrics like Root Mean Square Deviation (RMSD) of the ligand and key protein residues.

  • Causality: A stable ligand-protein complex in an MD simulation provides higher confidence in the docking prediction and suggests that the compound is likely to reside in the binding pocket for a duration sufficient to exert its biological effect. [22]

Conclusion and Future Directions

This in-silico guide provides a robust and scientifically grounded framework for the initial bioactivity prediction of this compound. By systematically identifying potential targets, evaluating binding affinity, profiling for drug-like properties, and assessing complex stability, this workflow generates a comprehensive preclinical profile of the compound.

References

  • Vertex AI Search. (n.d.). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development.
  • MDPI. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • BenchChem. (n.d.). In Silico Prediction of Biological Activity for Novel Compounds: A Technical Guide.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • PubMed. (2024). Applications of Molecular Dynamics Simulations in Drug Discovery.
  • ACS Publications. (2018). Role of Molecular Dynamics and Related Methods in Drug Discovery.
  • Chemical Genomics. (n.d.). Computational Approach for Drug Target Identification.
  • Taylor & Francis Online. (2019). Computational approaches for drug target identification in pathogenic diseases.
  • MDPI. (2024). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.
  • BenchChem. (n.d.). The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers.
  • YouTube. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio.
  • Nature Asia. (2015). New computational method for identifying drug targets.
  • AZoLifeSciences. (2023). What Role Does Molecular Dynamics play in Drug Discovery?.
  • PubMed Central. (2021). Computational/in silico methods in drug target and lead prediction.
  • PubMed. (2025). Targeting disease: Computational approaches for drug target identification.
  • Taylor & Francis Online. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • Science Publishing Group. (2018). A Concise Review on the Significance of QSAR in Drug Design.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • ResearchGate. (2025). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • VLS3D.COM. (n.d.). ADMET predictions.
  • PubMed. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
  • Taylor & Francis Online. (2021). Bioactivity descriptors for in vivo toxicity prediction: now and the future.
  • YouTube. (2024). How to Perform Molecular Docking Using PyRx?.
  • PubMed Central. (2012). Molecular Docking: A powerful approach for structure-based drug discovery.
  • ADMET-AI. (n.d.). ADMET-AI.
  • International Journal of Advances in Pharmacy and Biotechnology. (2020). A Review on QSAR Studies.
  • PubMed. (2005). 3D-QSAR in drug design--a review.
  • 2a biotech. (n.d.). This compound MONOHYDRATE.
  • MOLBASE. (n.d.). This compound.
  • MDPI. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity.
  • Simulations Plus. (n.d.). ADMET Predictor®.
  • NIH. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments.
  • BenchChem. (n.d.). In Silico Prediction of Arundinin Bioactivity: A Technical Guide.
  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
  • ResearchGate. (2025). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
  • Therapeutic Target Database. (n.d.). TTD.
  • Hunan Hwasun Pharmaceutical Co., Ltd. (n.d.). This compound.
  • UniProt. (n.d.). UniProt.
  • BigOmics Analytics. (2024). Guide to Top Proteomics Databases and How to Access Them.
  • PubChem. (n.d.). This compound.
  • EMBL-EBI. (n.d.). ChEMBL.
  • M2MDB. (n.d.). Other Databases.
  • Unknown Repository. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • Indian Journal of Pharmaceutical Sciences. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1).
  • ResearchGate. (2025). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1).

Sources

Methodological & Application

Application Note & Protocol: A Reliable Synthetic Route to 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide array of pharmacological activities, making it a cornerstone in medicinal chemistry and drug discovery.[1] This application note provides a detailed, step-by-step protocol for the synthesis of 2-methyl-1,8-naphthyridine-3-carboxylic acid, a key intermediate for the development of novel therapeutics. The described methodology is based on the robust and well-established Gould-Jacobs reaction, ensuring reproducibility and scalability.[2][3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a self-validating experimental workflow.

Introduction

Nitrogen-containing heterocycles are of immense interest in pharmaceutical sciences due to their diverse biological activities. Among these, the 1,8-naphthyridine core structure has been extensively explored, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and gastric antisecretory properties, among others.[1][5][6] The title compound, this compound, serves as a versatile building block for the synthesis of a multitude of biologically active molecules.[7][8][9]

The synthetic strategy outlined herein employs the Gould-Jacobs reaction, a classical and efficient method for the construction of quinoline and naphthyridine ring systems.[2][3][4][10][11] This reaction involves the condensation of an aromatic amine with a β-keto ester or a related derivative, followed by a thermal cyclization to form the fused heterocyclic system. This protocol has been optimized to provide a reliable and high-yielding pathway to the target compound.

Reaction Scheme

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A 2-Amino-6-methylpyridine C Enamine Intermediate A->C Condensation (Ethanol, reflux) B Diethyl acetylmalonate B->C D Ethyl 4-hydroxy-2-methyl-1,8-naphthyridine-3-carboxylate C->D Thermal Cyclization (Dowtherm A, 250 °C) E This compound D->E Base Hydrolysis (NaOH, Ethanol/Water) followed by Acidification (HCl)

Figure 1: Overall synthetic workflow for this compound.

Mechanism of the Gould-Jacobs Reaction

The synthesis of the 1,8-naphthyridine ring system in this protocol proceeds via the Gould-Jacobs reaction mechanism. The initial step involves a nucleophilic attack of the amino group of 2-amino-6-methylpyridine on the carbonyl carbon of diethyl acetylmalonate, followed by the elimination of a molecule of water to form a stable enamine intermediate.[3] The subsequent high-temperature cyclization is a 6-electron electrocyclization reaction, leading to the formation of the dihydronaphthyridine ring.[3] This intermediate then undergoes tautomerization to the more stable aromatic 4-hydroxy-1,8-naphthyridine derivative. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Amino-6-methylpyridine≥98%Sigma-Aldrich
Diethyl acetylmalonate≥97%Sigma-Aldrich
Ethanol, anhydrous200 proofFisher Scientific
Dowtherm A-Dow Chemical
Sodium hydroxide (NaOH)ACS reagent, ≥97.0%Sigma-Aldrich
Hydrochloric acid (HCl)37%Fisher Scientific
Diethyl etherACS reagent, ≥99.0%Fisher Scientific
Celite®-Sigma-Aldrich
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • High-temperature thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Step 1: Synthesis of Diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate (Enamine Intermediate)
  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylpyridine (10.8 g, 0.1 mol) and anhydrous ethanol (100 mL).

  • Stir the mixture until the 2-amino-6-methylpyridine has completely dissolved.

  • To the resulting solution, add diethyl acetylmalonate (20.2 g, 0.1 mol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product is a viscous oil or a semi-solid. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-2-methyl-1,8-naphthyridine-3-carboxylate
  • In a 100 mL round-bottom flask, place the crude enamine intermediate from Step 1.

  • Add Dowtherm A (50 mL), a high-boiling heat transfer fluid.

  • Heat the mixture to 250 °C with stirring for 30-60 minutes. The cyclization reaction is usually rapid at this temperature.

  • Monitor the reaction by TLC until the starting enamine has been consumed.

  • Allow the reaction mixture to cool to room temperature. Upon cooling, the product may precipitate.

  • Add diethyl ether (100 mL) to the cooled mixture to precipitate the product completely.

  • Collect the solid product by vacuum filtration through a Büchner funnel, washing with diethyl ether to remove the Dowtherm A.

  • The crude ethyl 4-hydroxy-2-methyl-1,8-naphthyridine-3-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Step 3: Hydrolysis to this compound
  • In a 250 mL round-bottom flask, suspend the crude or purified ethyl 4-hydroxy-2-methyl-1,8-naphthyridine-3-carboxylate (from Step 2) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add sodium hydroxide (8.0 g, 0.2 mol) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • After cooling the reaction mixture to room temperature, remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water (100 mL) and filter through a pad of Celite® to remove any insoluble impurities.

  • Cool the clear filtrate in an ice bath and acidify to pH 3-4 by the slow addition of concentrated hydrochloric acid.

  • The desired this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the final structure.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • Melting Point: To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reactionIncrease reflux time. Ensure anhydrous conditions as water can inhibit the reaction.
Incomplete cyclization in Step 2 Insufficient temperature or reaction timeEnsure the reaction temperature reaches 250 °C. Increase the heating time.
Difficulty in removing Dowtherm A Inadequate washingWash the precipitated product thoroughly with copious amounts of diethyl ether or another suitable hydrocarbon solvent.
Incomplete hydrolysis in Step 3 Insufficient base or reaction timeIncrease the amount of NaOH and/or the reflux time.
Product does not precipitate upon acidification Product is soluble in the acidic solutionExtract the aqueous solution with a suitable organic solvent like ethyl acetate after acidification.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The use of the Gould-Jacobs reaction offers a straightforward and efficient route to this valuable building block. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully synthesize this compound for its further application in the development of novel therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • ResearchGate. (n.d.). Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. [Link]

  • ResearchGate. (2025). An Efficient Synthesis of Benzo[b][2][12]naphthyridine-3-carboxylic Methyl Esters.

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • ResearchGate. (2020).
  • ResearchGate. (2025). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][2][4]naphthyridines.

  • Sunway Pharm Ltd. (n.d.). This compound.
  • MDPI. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

  • National Institutes of Health. (2025).
  • Digital Commons @ North Georgia. (n.d.). Cyclization Reactions of Enamines in Aqueous Solution.
  • PubChem. (n.d.). This compound. [Link]

  • Semantic Scholar. (2012).
  • MDPI. (2021).
  • ResearchGate. (2024). (PDF) Cycloaddition Reactions of Enamines.
  • PubMed. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. [Link]

  • ACS Publications. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. [Link]

  • RSC Publishing. (n.d.). 4 - RSC Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). diethyl 2-(((6-methyl-2-pyridinyl)amino)methylene)
  • Google Patents. (n.d.).
  • PubChem. (n.d.). Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)
  • National Institutes of Health. (2024).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). Diethyl [[(6-methyl-2-pyridyl)
  • PubChem. (n.d.). Diethyl (6-methyl-2-pyridyl)

Sources

The Synthetic Versatility of 2-Methyl-1,8-naphthyridine-3-carboxylic acid: A Guide for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1][2][3] Among its many derivatives, 2-Methyl-1,8-naphthyridine-3-carboxylic acid stands out as a versatile building block for the synthesis of a wide array of functional molecules. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, offering detailed protocols and insights for researchers, medicinal chemists, and professionals in drug development.

Introduction to this compound

This compound is a stable, crystalline solid with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[4] Its structure features a planar, nitrogen-containing bicyclic aromatic system, which imparts favorable pharmacokinetic properties and diverse binding capabilities with biological targets. The presence of a carboxylic acid group at the 3-position and a methyl group at the 2-position provides reactive handles for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex molecules.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂PubChem[4]
Molecular Weight 188.18 g/mol PubChem[4]
CAS Number 387350-60-9PubChem[4]
Appearance White to off-white crystalline powderCommercial Suppliers
Solubility Soluble in DMSO and DMF, sparingly soluble in methanol and ethanol, and poorly soluble in water.General knowledge based on structure

The strategic placement of the methyl and carboxylic acid groups on the 1,8-naphthyridine core allows for the exploration of chemical space in multiple directions, leading to the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Friedländer annulation to construct the naphthyridine core, followed by hydrolysis of the resulting ester.

Step 1: Friedländer Annulation for Ethyl 2-Methyl-1,8-naphthyridine-3-carboxylate

The Friedländer synthesis is a classic and efficient method for the construction of quinolines and their aza-analogs, such as 1,8-naphthyridines.[2] This reaction involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of the ethyl ester of our target molecule, 2-aminonicotinaldehyde is reacted with ethyl acetoacetate.

Protocol 1: Synthesis of Ethyl 2-Methyl-1,8-naphthyridine-3-carboxylate

Materials:

  • 2-Aminonicotinaldehyde

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Mortar and pestle (for solvent-free conditions)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure (Solvent-Free):

  • In a mortar, combine 2-aminonicotinaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of piperidine (0.1 eq).

  • Grind the mixture with a pestle at room temperature for 10-15 minutes. The reaction is often exothermic and the mixture may become a paste or solid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Upon completion, add cold water to the reaction mixture and triturate to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to afford ethyl 2-methyl-1,8-naphthyridine-3-carboxylate as a crystalline solid.

Causality and Insights:

  • The solvent-free approach is environmentally friendly and often leads to higher yields and shorter reaction times compared to solvent-based methods.

  • Piperidine, a basic catalyst, facilitates the initial aldol-type condensation between the enolate of ethyl acetoacetate and the aldehyde group of 2-aminonicotinaldehyde, followed by cyclization and dehydration.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.

Protocol 2: Hydrolysis of Ethyl 2-Methyl-1,8-naphthyridine-3-carboxylate

Materials:

  • Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • Ethanol and Water (co-solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and filter paper

Procedure (Basic Hydrolysis):

  • Dissolve ethyl 2-methyl-1,8-naphthyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add a solution of sodium hydroxide (2-3 eq) in water to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3-4. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

Causality and Insights:

  • Basic hydrolysis (saponification) is often preferred as it is typically cleaner and avoids potential side reactions that can occur under strong acidic conditions.

  • Acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid.

Visualization of the Synthetic Workflow:

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Step 1: Friedländer Annulation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Reaction1 Piperidine Catalyst (Solvent-Free or Ethanol) 2-Aminonicotinaldehyde->Reaction1 Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction1 Ester Ethyl 2-Methyl-1,8- naphthyridine-3-carboxylate Reaction1->Ester Reaction2 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) Ester->Reaction2 CarboxylicAcid 2-Methyl-1,8-naphthyridine- 3-carboxylic acid Reaction2->CarboxylicAcid

Caption: Synthetic route to this compound.

Applications in Organic Synthesis

The carboxylic acid functionality of this compound is a versatile handle for a variety of synthetic transformations, primarily for the formation of amides and esters. These derivatives are of significant interest in medicinal chemistry due to the prevalence of amide and ester groups in biologically active molecules.

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a cornerstone of drug discovery, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the parent molecule. A variety of coupling reagents can be employed for this transformation.

Protocol 3: General Procedure for Amide Coupling

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure (using HATU):

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Causality and Insights:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when coupling with chiral amines.

  • DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.

Esterification

Esterification of this compound provides another avenue for derivatization, leading to compounds with altered solubility, stability, and biological activity.

Protocol 4: General Procedure for Esterification

Materials:

  • This compound

  • Alcohol of choice

  • Acid catalyst (e.g., concentrated H₂SO₄) or coupling agent (e.g., DCC/DMAP)

  • Anhydrous solvent (e.g., DCM for DCC/DMAP, or the alcohol itself for Fischer esterification)

  • Round-bottom flask with reflux condenser (for Fischer esterification)

  • Stirring plate and magnetic stir bar

  • Standard work-up and purification supplies

Procedure (Fischer Esterification):

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality and Insights:

  • Fischer esterification is an equilibrium-controlled process. Using a large excess of the alcohol as the solvent drives the equilibrium towards the product side.[5]

  • The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

Visualization of Derivatization Pathways:

Derivatization cluster_amide Amide Synthesis cluster_ester Ester Synthesis CarboxylicAcid 2-Methyl-1,8-naphthyridine- 3-carboxylic acid Coupling HATU, DIPEA, DMF CarboxylicAcid->Coupling Esterification H₂SO₄ (cat.), Reflux CarboxylicAcid->Esterification Amine R¹R²NH Amine->Coupling AmideProduct N-Substituted Amide Derivative Coupling->AmideProduct Alcohol R³OH Alcohol->Esterification EsterProduct Ester Derivative Esterification->EsterProduct

Caption: Key synthetic transformations of this compound.

Applications in Medicinal Chemistry

Derivatives of 1,8-naphthyridine-3-carboxylic acid have demonstrated a wide range of biological activities, making this compound a valuable scaffold for the development of new therapeutic agents.

Table of Biological Activities of 1,8-Naphthyridine Derivatives:

Biological ActivityDescriptionKey Structural FeaturesReferences
Antimicrobial Inhibition of bacterial growth, particularly against Gram-negative and Gram-positive bacteria. The foundational drug, nalidixic acid, is a 1,8-naphthyridine.The 4-oxo-1,8-naphthyridine-3-carboxylic acid core is crucial for DNA gyrase inhibition. Substituents at N-1 and C-7 modulate potency and spectrum.[3][6]
Anticancer Cytotoxic activity against various cancer cell lines. Some derivatives act as topoisomerase inhibitors.Planar aromatic system for DNA intercalation; specific substituents can enhance binding to target enzymes.[7]
Antihistaminic Antagonism of the H1 receptor, leading to potential treatments for allergic conditions.Specific amide derivatives have shown promising antihistaminic effects in preclinical studies.[8][9]
Enzyme Inhibition Inhibition of various enzymes, such as carbonic anhydrase and alkaline phosphatase, which are implicated in several diseases.The naphthyridine core can act as a scaffold to position functional groups that interact with the active site of enzymes.

The synthesis of libraries of amides and esters from this compound allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its carboxylic acid group provide a robust platform for the creation of diverse molecular architectures. The demonstrated broad-spectrum biological activities of the 1,8-naphthyridine scaffold underscore the importance of this compound as a starting point for the development of novel pharmaceuticals. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to advancements in chemistry and medicine.

References

  • Mishra, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18633–18643. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mogilaiah, K., & Reddy, P. R. (1998). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry - Section B, 37B(10), 1034-1036.
  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Sharma, P., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907-13921. [Link]

  • Anwar, M., et al. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3(4), 861-865.
  • Mogilaiah, K., & Reddy, P. R. (1998). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 37(10), 1034-1036.
  • Marco-Contelles, J. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 104, pp. 139-183). Academic Press.
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gümüş, M., & Chaczatrian, G. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1530. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • Sharma, P., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907-13921. [Link]

  • Cholewiński, G., & Gümüş, M. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6241. [Link]

Sources

Application Notes and Protocols for the Preparation of 2-Methyl-1,8-naphthyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in the fields of medicinal chemistry and drug development.[1][2] This nitrogen-containing bicyclic system is a key structural component in numerous compounds exhibiting a wide array of biological activities. Its derivatives have been extensively investigated and have shown potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic agents.[2][3] The versatility in synthesis and the ability to functionalize the ring system at various positions make 1,8-naphthyridines an attractive framework for developing novel therapeutics.[1]

Among the vast library of these compounds, derivatives of 2-Methyl-1,8-naphthyridine-3-carboxylic acid are of particular interest. This specific scaffold serves as a crucial intermediate for the synthesis of potent therapeutic agents, including the first quinolone antibiotic, nalidixic acid, which was discovered as a byproduct during the synthesis of chloroquine.[4] The methyl group at the 2-position and the carboxylic acid at the 3-position provide essential handles for further molecular elaboration, allowing researchers to fine-tune the pharmacological properties of the final compounds.

This document provides a detailed guide for the synthesis of the this compound core structure and its derivatives, focusing on the robust and widely adopted Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed, step-by-step protocols, and discuss subsequent derivatization strategies.

Primary Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and classical method for the synthesis of 4-hydroxyquinoline derivatives, a strategy that has been effectively extended to the preparation of the analogous 4-hydroxy-1,8-naphthyridines.[5][6][7] The reaction sequence involves two primary stages: the initial condensation of an aromatic amine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.[6][8]

For the synthesis of our target scaffold, the reaction commences with 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate (DEEM).

Reaction Mechanism

The synthesis proceeds through a well-established mechanism:

  • Nucleophilic Substitution: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-6-methylpyridine on the electrophilic β-carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to yield a stable vinylogous amide intermediate, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate.[5][6]

  • Thermal Electrocyclization: The subsequent step requires significant thermal energy. The intermediate undergoes a 6-electron electrocyclization, a type of pericyclic reaction, to form the second pyridine ring. This high-temperature cyclization is typically carried out in a high-boiling point solvent like Dowtherm A or diphenyl ether.[8]

  • Tautomerization: The cyclized product, ethyl 4-hydroxy-2-methyl-1,8-naphthyridine-3-carboxylate, is formed. This compound exists in a tautomeric equilibrium with its keto form, ethyl 2-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

  • Hydrolysis (Saponification): The final core structure, this compound, is obtained through the basic hydrolysis of the ethyl ester, followed by acidification.[6]

Visualizing the Synthetic Workflow

The overall process from starting materials to the final product can be visualized as follows:

G cluster_start Starting Materials cluster_inter Intermediate cluster_product Core Scaffold & Final Product A 2-Amino-6-methylpyridine C Vinylogous Amide Intermediate A->C Condensation (-EtOH) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxy-2-methyl- 1,8-naphthyridine-3-carboxylate C->D Thermal Cyclization (e.g., Dowtherm A, ~250°C) E 2-Methyl-1,8-naphthyridine- 3-carboxylic acid D->E 1. NaOH (aq) 2. HCl (aq)

Caption: Overall workflow for the synthesis of this compound.

Detailed Mechanistic Pathway

The crucial cyclization step involves a 6-electron electrocyclic ring closure.

Caption: Simplified representation of the key 6π electrocyclization step in the Gould-Jacobs reaction.

Experimental Protocols

Disclaimer: These protocols are intended for Research Use Only (RUO) by trained professionals in a properly equipped chemical laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Synthesis of Ethyl 4-hydroxy-2-methyl-1,8-naphthyridine-3-carboxylate

This protocol details the initial condensation and subsequent cyclization to form the core ester intermediate.

Materials and Reagents

ReagentM.W.AmountMolesRole
2-Amino-6-methylpyridine108.14 g/mol 10.81 g0.10Starting Material
Diethyl ethoxymethylenemalonate (DEEM)216.22 g/mol 21.62 g0.10Reagent
Diphenyl ether (or Dowtherm A)170.21 g/mol 150 mL-High-boiling Solvent
Hexane-As needed-Washing Solvent
Ethanol-As needed-Recrystallization Solvent

Step-by-Step Procedure:

Part A: Condensation to form the Intermediate

  • In a 250 mL round-bottom flask, combine 2-amino-6-methylpyridine (10.81 g, 0.10 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.10 mol).

  • Heat the mixture in an oil bath at 110-120 °C for 2 hours with gentle stirring. The mixture will become a homogenous melt, and ethanol will be evolved.

  • After 2 hours, remove the flask from the heat and allow it to cool to approximately 60-70 °C.

  • Expert Tip: The intermediate is often a viscous oil or a low-melting solid. To induce crystallization and facilitate handling, slowly add hexane while swirling. The product should precipitate.

  • Collect the solid intermediate by vacuum filtration, wash with cold hexane, and air dry. This intermediate is typically used in the next step without further purification.

Part B: Thermal Cyclization

  • Place the dried intermediate from Part A into a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser.

  • Add diphenyl ether (150 mL) to the flask.

  • Heat the mixture with vigorous stirring to 245-255 °C. Maintain this temperature for 30-45 minutes. The solution will darken, and the cyclized product will begin to precipitate.

  • Causality Note: The high temperature is crucial to overcome the activation energy barrier for the 6-electron electrocyclization. Insufficient temperature will result in poor yields.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add hexane (200 mL) to the cooled mixture to fully precipitate the product and dilute the high-boiling solvent.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove all traces of diphenyl ether.

  • Purify the crude product by recrystallization from hot ethanol to yield ethyl 4-hydroxy-2-methyl-1,8-naphthyridine-3-carboxylate as a crystalline solid.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ester to yield the final carboxylic acid.

Materials and Reagents

ReagentM.W.AmountMolesRole
Ethyl 4-hydroxy-2-methyl-1,8-naphthyridine-3-carboxylate246.25 g/mol 12.31 g0.05Starting Material
Sodium Hydroxide (NaOH)40.00 g/mol 4.0 g0.10Base for Hydrolysis
Water-50 mL-Solvent
Ethanol-50 mL-Co-solvent
Concentrated Hydrochloric Acid (HCl)-As needed-Acid for Neutralization

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, suspend the ester (12.31 g, 0.05 mol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add sodium hydroxide pellets (4.0 g, 0.10 mol) to the suspension.

  • Heat the mixture to reflux with stirring for 2-3 hours. The suspension should gradually dissolve as the sodium salt of the carboxylic acid is formed.

  • After the reaction is complete (monitored by TLC), cool the solution to room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Self-Validation: Check the pH with litmus paper or a pH meter to ensure complete protonation and precipitation of the product.

  • Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60-70 °C.

Strategies for Derivatization

The this compound scaffold is an excellent starting point for creating a diverse library of compounds for structure-activity relationship (SAR) studies. The primary handle for derivatization is the carboxylic acid functional group.

Amide Bond Formation: The most common derivatization is the formation of amides by coupling the carboxylic acid with a wide variety of primary or secondary amines.

  • Reagents: Amine of choice, a peptide coupling agent (e.g., EDC, HOBt, HATU), and a non-nucleophilic base (e.g., DIPEA).

  • Solvent: Anhydrous polar aprotic solvents like DMF or CH₂Cl₂.

  • General Procedure: The carboxylic acid is activated by the coupling agent, followed by the addition of the amine to form the corresponding amide.[9]

G A 2-Methyl-1,8-naphthyridine- 3-carboxylic acid D Amide Derivative A->D B Amine (R-NH2) B->D C Coupling Agents (e.g., EDC, HOBt) C->D Facilitates Reaction

Caption: General scheme for amide derivatization.

References

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science Group.
  • Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Benchchem.
  • Synthetic Strategies, Reactivity and Applic
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • Gould–Jacobs reaction. Wikipedia.
  • An Efficient Synthesis of Benzo[b][1][6]naphthyridine-3-carboxylic Methyl Esters. ResearchGate.

  • Gould-Jacobs Reaction. Wiley Online Library.
  • Cyclization Reactions of Enamines in Aqueous Solution.
  • A novel naphthyridinone synthesis via enamine cyclization.
  • Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs...
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Deriv
  • 1,6-Naphthyridin-2(1H)
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Royal Society of Chemistry.
  • 2-Amino-6-methylpyridine 98 1824-81-3. Sigma-Aldrich.
  • Antimicrobial Activity of Naphthyridine Deriv
  • 1,6-Naphthyridin-2(1H)
  • Process for the preparation of 2-amino-alkylpyridines.

Sources

Application Note: Comprehensive Analytical Characterization of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

2-Methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a critical building block for the synthesis of novel pharmaceutical agents. The 1,8-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active molecules.[1][2] The precise analytical characterization of this starting material is paramount, as the purity, structure, and stability profile directly influence the quality, safety, and efficacy of any subsequent downstream products. Undetected impurities or structural misassignments can lead to failed syntheses, misleading biological data, and significant delays in drug development pipelines.

This document provides a comprehensive suite of detailed protocols for the definitive characterization of this compound. The methodologies are designed to be self-validating, establishing an orthogonal analytical framework that ensures the highest degree of confidence in the material's identity, purity, and key physicochemical properties. The rationale behind each experimental choice is explained, reflecting field-proven insights for researchers, quality control analysts, and drug development professionals.

Physicochemical Data Summary

A summary of the key computed and reported properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 387350-60-9Sigma-Aldrich
Molecular Formula C₁₀H₈N₂O₂PubChem[3]
Molecular Weight 188.18 g/mol PubChem[3]
Monoisotopic Mass 188.058577502 DaPubChem[3]
Appearance White to off-white solid (typical)Generic
Form Also available as a monohydrate (C₁₀H₁₀N₂O₃, MW: 206.20)Capot Chemical[4][5]

The Analytical Workflow: An Integrated Approach

A multi-technique approach is essential for unambiguous characterization. Spectroscopic methods provide structural information, chromatography assesses purity, mass spectrometry confirms molecular weight, and thermal analysis reveals physical properties and stability. The relationship between these core techniques is illustrated in the workflow diagram below.

Analytical_Workflow Figure 1. Integrated Analytical Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Physicochemical Properties cluster_3 Final Characterization Report Sample Test Sample: 2-Methyl-1,8-naphthyridine- 3-carboxylic acid HPLC HPLC-UV (Purity & Assay) Sample->HPLC LCMS LC-MS (MW & Impurity ID) Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR DSC DSC (Melting Point) Sample->DSC TGA TGA (Thermal Stability) Sample->TGA Report Identity ✓ Structure ✓ Purity ✓ Stability ✓ HPLC->Report Purity Data LCMS->Report Mass Confirmation NMR->Report Structural Proof FTIR->Report Functional Group Proof DSC->Report Thermal Profile TGA->Report Decomposition Data

Sources

Application Note: Comprehensive 1D and 2D NMR Analysis of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 2-Methyl-1,8-naphthyridine-3-carboxylic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, making unambiguous structural verification essential for researchers and drug development professionals.[1] We present optimized protocols for sample preparation and data acquisition for ¹H and ¹³C NMR. Furthermore, a comprehensive analysis of the expected spectral data is provided, including predicted chemical shifts, coupling constants, and the application of advanced 2D techniques such as COSY, HSQC, and HMBC to ensure full and accurate assignment of all proton and carbon signals.

Introduction

This compound is a substituted N-heterocycle of significant interest in synthetic and medicinal chemistry.[2][3] The biological and chemical properties of such molecules are intrinsically linked to their precise molecular structure. NMR spectroscopy stands as the most powerful and definitive analytical technique for the non-destructive determination of molecular structures in solution.[4][5] While 1D ¹H and ¹³C NMR provide fundamental information, complex aromatic systems often require a multi-faceted approach for complete and confident characterization.[6]

This guide explains the causality behind experimental choices and describes a self-validating system of NMR experiments. By combining 1D and 2D NMR, researchers can establish not only the presence of functional groups but also the precise connectivity of the molecular framework, providing an unassailable confirmation of the target structure.

Experimental Methodology

Materials and Equipment
  • Compound: this compound (C₁₀H₈N₂O₂)[7][8]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) was selected for its excellent ability to dissolve the polar analyte and to allow for the observation of the exchangeable carboxylic acid proton.[1][9]

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm). However, for modern spectrometers, it is standard practice to reference the spectra to the residual solvent signal (DMSO-d₆: δH ≈ 2.50 ppm; δC ≈ 39.5 ppm).[10][11]

  • Instrumentation:

    • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)[1][11]

    • 5 mm NMR tubes

    • Standard laboratory glassware (vials, pipettes) and vortex mixer.

Experimental Workflow Diagram

The overall workflow for the NMR analysis is a systematic process designed to build a complete structural picture from foundational 1D data to advanced 2D connectivity maps.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 prep4 Transfer to 5 mm NMR Tube prep3->prep4 acq1 1D ¹H NMR prep4->acq1 acq2 1D ¹³C{¹H} NMR & DEPT-135 acq3 2D COSY acq4 2D HSQC acq5 2D HMBC an1 Process Spectra (FT, Phase, Baseline) acq5->an1 an2 Assign ¹H Signals (Integration, Multiplicity) an1->an2 an3 Assign C Signals (DEPT, HSQC) an2->an3 an4 Confirm Connectivity (COSY, HMBC) an3->an4 an5 Final Structure Verification an4->an5

Caption: Workflow for NMR structure elucidation.

Protocol 1: Sample Preparation
  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.[4]

  • Add approximately 0.6 mL of DMSO-d₆ using a calibrated pipette.

  • Securely cap the vial and vortex or sonicate gently until the sample is fully dissolved.

  • Transfer the clear solution into a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

Protocol 2: NMR Data Acquisition

The following are generalized protocols and should be adapted based on the specific spectrometer used.

Parameter¹H NMR ¹³C{¹H} NMR
Pulse Program zg30[4]zgpg30 (proton decoupled)
Number of Scans (NS) 16–64[1]1024–4096
Spectral Width (SW) 16 ppm (centered at ~6 ppm)220 ppm (centered at ~110 ppm)
Acquisition Time (AQ) 2–4 s[4]1–2 s
Relaxation Delay (D1) 2–5 s2 s
Temperature 298 K298 K

Rationale for Parameter Selection:

  • ¹H NMR: A 30° pulse angle (zg30) and a relaxation delay of at least 2 seconds allow for reasonably quantitative integration, especially when comparing protons within the same molecule.

  • ¹³C NMR: A much higher number of scans is required due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. Proton decoupling (zgpg) is used to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

Spectral Interpretation and Analysis

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme is used.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is predicted to show five signals in the aromatic region, one methyl signal, and one carboxylic acid proton signal.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
COOH > 13.0broad s-1HHighly deshielded acidic proton, often broad due to exchange.[12]
H7 8.9 – 9.1ddJ(H7-H6) ≈ 8.2, J(H7-H5) ≈ 1.81HDeshielded due to proximity to two electronegative nitrogen atoms (N8 and N1).[13]
H5 8.3 – 8.5ddJ(H5-H6) ≈ 8.2, J(H5-H7) ≈ 1.81HOrtho to N8, deshielded.
H4 8.1 – 8.3s-1HSinglet, adjacent to two quaternary carbons (C3, C4a). Deshielded by the ring system.
H6 7.6 – 7.8t (dd)J(H6-H5) ≈ 8.2, J(H6-H7) ≈ 8.21HAppears as a triplet or dd due to coupling with H5 and H7.
CH₃ (C9) 2.7 – 2.9s-3HSinglet, deshielded by attachment to the aromatic C2 position.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum is expected to display 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule.

Carbon AssignmentPredicted δ (ppm)Carbon TypeRationale
C10 (COOH) 167 – 170CCarboxylic acid carbonyl carbon, typically in this downfield region.[12]
C2 158 – 162CAttached to N1 and the methyl group. Highly influenced by the heteroatom.
C7 152 – 155CHAlpha to N8, significantly deshielded.[14][15]
C8a 148 – 152CBridgehead carbon between two nitrogen atoms.
C4 137 – 140CHAromatic CH.
C5 122 – 125CHAromatic CH.
C4a 121 – 124CBridgehead quaternary carbon.
C6 120 – 123CHAromatic CH.
C3 118 – 121CAttached to the carboxylic acid group.
C9 (CH₃) 22 – 25CH₃Aliphatic methyl carbon, appears in the upfield region.[16]

Note: DEPT-135 experiments would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups (none in this molecule). Quaternary carbons (C) would be absent.[4]

Structural Verification with 2D NMR

While 1D NMR provides strong evidence, 2D NMR experiments are required for definitive, unambiguous assignment.[6][17]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment is essential for confirming proton-proton coupling networks.[18] A cross-peak between H5, H6, and H7 would be expected, confirming their connectivity in the pyridine ring. The absence of any cross-peaks for H4 and the CH₃ protons confirms they are isolated spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond proton-carbon correlations (¹JCH).[18] This experiment will definitively link the assigned proton signals to their attached carbons: H4 to C4, H5 to C5, H6 to C6, H7 to C7, and the methyl protons to C9.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful experiment for elucidating the complete carbon skeleton by revealing 2- and 3-bond correlations (²JCH, ³JCH).[4][18] Key expected correlations that would lock in the structure include:

    • From CH₃ (H9): Cross-peaks to C2 (²J) and C3 (³J) would confirm the position of the methyl group.

    • From H4: Cross-peaks to C3 (²J), C4a (²J), C5 (³J), and C8a (³J) would connect the two rings.

    • From H7: Cross-peaks to C5 (²J) and C8a (²J) would confirm the assignments in the second ring.

    • From H5: A cross-peak to the bridgehead carbon C4a (³J) would further solidify the ring fusion.

Conclusion

The structural characterization of this compound can be achieved with high confidence through a systematic NMR approach. Standard 1D ¹H and ¹³C NMR experiments provide the initial framework for assignment, which is then unambiguously confirmed through 2D COSY, HSQC, and HMBC experiments. The protocols and interpretive guide presented here offer a robust and self-validating methodology for researchers, ensuring the scientific integrity of data for this important class of heterocyclic compounds.

References

  • MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

  • CORE. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts of compounds 1-8. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,8-Naphthyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1][12]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][12]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]

  • ResearchGate. (2020). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-Methyl-1,8-naphthyridine-3-carboxylic acid. The methodology utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means for quality control and research applications. The protocol herein is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, and reliability.[1][2][3]

Introduction

This compound is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives are of significant interest in pharmaceutical and medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Given its potential as a key intermediate or active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring product quality, purity, and consistency in research and development.

This guide provides a comprehensive, step-by-step protocol for an HPLC method developed for this specific analyte. It is intended for researchers, scientists, and drug development professionals who require a precise and accurate quantification method.

Method Development & Rationale

The selection of the chromatographic conditions was based on the physicochemical properties of this compound (C₁₀H₈N₂O₂; MW: 188.18 g/mol ).[6]

  • Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) was chosen as it is the most common and versatile mode, well-suited for separating moderately polar to non-polar compounds.[7] The aromatic naphthyridine core and methyl group provide sufficient hydrophobicity for retention on a non-polar stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column was selected. C18 phases offer excellent hydrophobic retention and are the industry standard for RP-HPLC, providing robust and reproducible separations for a wide range of analytes.

  • Mobile Phase: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

    • Aqueous Component: A phosphate buffer at a pH of 3.0 was chosen. The carboxylic acid moiety on the analyte is ionizable. By controlling the pH below its pKa, the analyte is maintained in its neutral, more hydrophobic form, which enhances retention and improves peak shape on a reversed-phase column.[8]

    • Organic Modifier: Acetonitrile was selected due to its low UV cutoff, low viscosity, and high elution strength, which allows for sharp peaks and efficient separation.

  • Detection: UV detection at 254 nm was selected. The conjugated aromatic ring system of the naphthyridine core is expected to exhibit strong UV absorbance, providing high sensitivity for detection.

Detailed Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Phosphoric acid (AR grade)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.[9][10]

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A pH 3.0 Phosphate Buffer
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

System Suitability Testing (SST)

Before initiating any sample analysis, the suitability of the chromatographic system must be verified.[11][12] Inject the 50 µg/mL working standard solution five times and evaluate the following parameters. The system is deemed ready for analysis only if all criteria are met.[13][14]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][15]

Specificity

Specificity was demonstrated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound.

Linearity and Range

Linearity was assessed by analyzing six concentration levels (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Workflow Visualization

The overall workflow for the analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases & Diluent B Prepare Standard & Sample Solutions A->B C Filter Samples (0.45 µm Syringe Filter) B->C D Equilibrate HPLC System C->D E Perform System Suitability Test (SST) D->E F Inject Samples & Standards E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Calculate Analyte Concentration H->I

Caption: HPLC analysis workflow from preparation to final result.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of this compound. It is suitable for routine quality control analysis and can be readily implemented in analytical laboratories.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • System suitability Requirements for a USP HPLC Method. MicroSolv. [Link]

  • SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. ICH. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Everything You Need to Know About HPLC Sample Preparation. Apex Scientific. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example. YouTube. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. [Link]

  • This compound. PubChem. [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • Sample Preparation. Sartorius. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • This compound. Sunway Pharm Ltd. [Link]

  • 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo-. PubChem. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ResearchGate. [Link]

Sources

Application Notes and Protocols: The Use of 2-Methyl-1,8-naphthyridine-3-carboxylic Acid in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. The 1,8-naphthyridine-3-carboxylic acid core is a well-established pharmacophore, famously represented by nalidixic acid, the progenitor of the quinolone class of antibiotics.[1][2] These compounds have historically been pivotal in treating a wide array of bacterial infections. This document provides a detailed guide for researchers on the investigation of derivatives of this core structure, specifically focusing on 2-Methyl-1,8-naphthyridine-3-carboxylic acid , as a potential antimicrobial agent.

These notes are designed to provide both the theoretical underpinnings and practical, step-by-step protocols for the initial antimicrobial evaluation of this and related compounds. As a Senior Application Scientist, the aim is to blend established principles with actionable experimental design, ensuring a robust and logical workflow for your research endeavors.

Scientific Foundation: Mechanism of Action

The primary antibacterial target of the 1,8-naphthyridine-3-carboxylic acid class of compounds is bacterial DNA replication.[2] This is achieved through the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[3]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process that is vital for relieving the topological stress that occurs during DNA replication and transcription.[3]

  • Topoisomerase IV: The primary role of this enzyme is the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[3]

The inhibition of these enzymes by compounds like this compound is believed to stabilize the transient enzyme-DNA complexes, leading to double-strand breaks in the bacterial chromosome. This ultimately blocks DNA replication and triggers a cascade of events leading to bacterial cell death.[3] The differential activity against DNA gyrase and topoisomerase IV can vary between Gram-positive and Gram-negative bacteria, influencing the compound's spectrum of activity.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound.

Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_bacterium Bacterial Cell Compound 2-Methyl-1,8-naphthyridine- 3-carboxylic acid DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Compound->Topo_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relieves supercoiling DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Stabilizes complex, leading to Topo_IV->Replication_Fork Decatenates daughter chromosomes Topo_IV->DS_Breaks Stabilizes complex, leading to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by this compound.

Experimental Protocols

The following protocols are foundational for the initial in vitro evaluation of the antimicrobial properties of this compound. These are based on widely accepted methodologies and can be adapted for specific research needs.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this specific compound is not provided here, a general and common approach for creating the 1,8-naphthyridine core is the Friedländer annulation . This involves the condensation of a 2-aminopyridine derivative with a β-keto ester. For this compound, this would typically involve the reaction of 2-aminopyridine-3-carbaldehyde with ethyl acetoacetate, followed by saponification of the resulting ester.

Researchers should consult synthetic organic chemistry literature for detailed procedures and optimization of reaction conditions.[4]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism. This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator (35-37°C)

  • Multichannel pipette

Step-by-Step Protocol
  • Preparation of the Compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add an appropriate volume of the compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial concentration.

    • Include a positive control (wells with broth and inoculum, but no compound) and a negative/sterility control (wells with broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow Diagram

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prep_Stock Prepare Compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Standardized Bacteria Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Data Presentation

Clear and standardized data presentation is crucial for the interpretation and comparison of results. The following table provides a template for summarizing MIC data.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainMIC (µg/mL) of this compoundPositive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusGram-positive[Insert experimental value][Insert experimental value]
Enterococcus faecalisGram-positive[Insert experimental value][Insert experimental value]
Escherichia coliGram-negative[Insert experimental value][Insert experimental value]
Pseudomonas aeruginosaGram-negative[Insert experimental value][Insert experimental value]
Klebsiella pneumoniaeGram-negative[Insert experimental value][Insert experimental value]

Note: The values in this table should be populated with your experimental findings. This table serves as a template for data organization.

Conclusion and Future Directions

The protocols and information provided in these application notes offer a robust starting point for the antimicrobial investigation of this compound and its analogues. A thorough understanding of the mechanism of action, coupled with standardized testing methodologies, will ensure the generation of reliable and reproducible data.

Future research could involve:

  • Expanding the panel of microorganisms to include clinically relevant resistant strains.

  • Performing time-kill assays to determine if the compound is bactericidal or bacteriostatic.

  • Investigating the potential for synergy with existing antibiotics.

  • Exploring the propensity for resistance development.

By following a structured and scientifically rigorous approach, researchers can effectively evaluate the potential of novel 1,8-naphthyridine derivatives in the ongoing search for new antimicrobial agents.

References

  • Gurjar, V. K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 82(1).
  • Gencer, H. K., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907-13921.
  • Anonymous. (2024).
  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Anonymous. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
  • Anonymous. (n.d.). Marketed antibacterials with 1,8-naphthyridine nucleus.
  • Anonymous. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). This compound - CAS:387350-60-9. Sunway Pharm Ltd.
  • Anonymous. (2024).
  • Anonymous. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,8-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions in a user-friendly format.

Overview of the Synthetic Strategy

The most common and reliable route to synthesize this compound is a two-step process. The first step is a Friedländer annulation, which involves the condensation of 2-aminonicotinaldehyde with an ethyl acetoacetate. This is followed by the saponification (hydrolysis) of the resulting ester to the desired carboxylic acid.

Part 1: Troubleshooting the Friedländer Condensation

The Friedländer condensation is a robust method for synthesizing quinolines and their aza-analogs, such as 1,8-naphthyridines. However, optimizing this reaction for high yield can be challenging. This section addresses common issues encountered during the synthesis of ethyl 2-methyl-1,8-naphthyridine-3-carboxylate.

Frequently Asked Questions (FAQs): Friedländer Condensation

Q1: My Friedländer condensation is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in this condensation can often be attributed to several factors. Firstly, the purity of your starting materials, 2-aminonicotinaldehyde and ethyl acetoacetate, is critical. Impurities can lead to unwanted side reactions. Secondly, the choice of catalyst and solvent system plays a significant role. Traditional methods using acid or base catalysts in organic solvents can be inefficient. Modern approaches using catalysts like choline hydroxide in water or solvent-free conditions with a catalyst like CeCl₃·7H₂O have been shown to significantly improve yields.[1][2] Lastly, reaction temperature and time are crucial parameters to optimize.

Q2: I am observing the formation of a significant amount of dark, tar-like byproduct. What is the cause and how can I prevent it?

A2: The formation of tar-like byproducts is a common issue in condensation reactions, often resulting from polymerization of the starting materials or products under harsh reaction conditions, such as high temperatures or strong acidic/basic catalysts. To mitigate this, consider using milder reaction conditions. For instance, a greener approach using choline hydroxide as a catalyst in water at a moderate temperature can lead to cleaner reactions and higher yields.[1] Another effective method is performing the reaction under solvent-free grinding conditions at room temperature, which can be both efficient and reduce byproduct formation.[2]

Q3: What are the recommended catalysts and reaction conditions for this condensation?

A3: Several effective catalyst systems have been reported. For a greener and high-yielding approach, choline hydroxide in water is an excellent choice.[1] Alternatively, using a Lewis acid like CeCl₃·7H₂O under solvent-free grinding conditions offers a rapid and efficient method.[2] Basic ionic liquids have also been successfully employed as both catalyst and solvent.[3][4] The choice of catalyst will depend on the available resources and desired reaction conditions (e.g., green chemistry considerations).

Table 1: Comparison of Catalytic Systems for Friedländer Condensation

CatalystSolventTemperatureTypical YieldReference
Choline HydroxideWater50°C>90%[1]
CeCl₃·7H₂OSolvent-freeRoom Temp.High[2]
[Bmmim][Im] (Ionic Liquid)[Bmmim][Im]80°CHigh[3][4]
PiperidineEthanolRefluxModerate[5]
Troubleshooting Workflow: Friedländer Condensation

cluster_catalyst Catalyst/Solvent Options start Low Yield in Friedländer Condensation check_purity Check Purity of Starting Materials (2-aminonicotinaldehyde, ethyl acetoacetate) start->check_purity check_purity->start If impure, purify and repeat optimize_catalyst Optimize Catalyst and Solvent System check_purity->optimize_catalyst If pure optimize_conditions Optimize Reaction Conditions (Temperature, Time) optimize_catalyst->optimize_conditions choline Choline Hydroxide in Water (Green & High Yield) optimize_catalyst->choline cecl3 CeCl3·7H2O (Solvent-free) (Fast & Efficient) optimize_catalyst->cecl3 ionic_liquid Ionic Liquid (Catalyst & Solvent) optimize_catalyst->ionic_liquid purification Review Purification Method optimize_conditions->purification success Successful Synthesis of Ester purification->success Yield Improved

Caption: Troubleshooting workflow for low yield in Friedländer condensation.

Part 2: Troubleshooting the Saponification (Ester Hydrolysis)

The second step, the hydrolysis of the ethyl ester to the final carboxylic acid, is generally straightforward but can present its own set of challenges, including incomplete reaction and potential side reactions.

Frequently Asked Questions (FAQs): Saponification

Q1: My saponification reaction is not going to completion, and I still have starting ester present. How can I drive the reaction to completion?

A1: Incomplete saponification is often due to insufficient base, inadequate reaction time, or poor solubility of the ester in the reaction medium. Ensure you are using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide.[5] The reaction is typically performed in a mixture of an alcohol (like methanol or ethanol) and water to ensure the solubility of both the ester and the hydroxide salt.[5][6] Increasing the reaction temperature (refluxing) and extending the reaction time can also help drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine when the starting material has been fully consumed.

Q2: I am concerned about the possibility of decarboxylation of the product under the reaction conditions. Is this a valid concern?

A2: Yes, this is a valid concern. The product, this compound, has a structural resemblance to a β-keto acid, which are known to be susceptible to decarboxylation, especially upon heating in acidic or basic conditions.[1][7][8] While basic conditions for saponification are generally employed, it's important to use the mildest effective conditions. Avoid excessively high temperatures or prolonged reaction times once the hydrolysis is complete. After the reaction, neutralization should be done carefully, preferably at a low temperature, to precipitate the carboxylic acid.

Q3: What is the best method for purifying the final this compound product?

A3: Recrystallization is the most common method for purifying the final product. The choice of solvent is critical. For carboxylic acids, polar protic solvents like ethanol, methanol, or a mixture of ethanol and water are often good choices.[9] You may also consider using a solvent mixture like ethanol/DMF.[3] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. It is advisable to test a few solvent systems on a small scale to find the optimal one for your product.

Q4: After acidification of the reaction mixture, my product precipitates as an oil or a very fine solid that is difficult to filter. What can I do?

A4: Oiling out can occur if the melting point of your compound is lower than the boiling point of the solvent or if the solution is supersaturated. To address this, try adding the acid slowly while vigorously stirring and cooling the mixture in an ice bath. If an oil forms, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the precipitate is too fine, allowing the mixture to stand for a longer period, sometimes overnight in the cold, can lead to the formation of larger, more easily filterable crystals.

Experimental Protocol: Saponification of Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate
  • Dissolve the ethyl 2-methyl-1,8-naphthyridine-3-carboxylate in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide (a 3:1 to 1:1 ratio of methanol to aqueous NaOH can be a good starting point).[5][6]

  • Stir the mixture at room temperature or gently reflux (60-70°C) and monitor the reaction progress by TLC until all the starting ester has been consumed.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Slowly add 1 M hydrochloric acid with vigorous stirring to neutralize the solution and precipitate the carboxylic acid. Check the pH to ensure it is acidic.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dry the solid and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Reaction Pathway and Troubleshooting Logic

cluster_step1 Step 1: Friedländer Condensation cluster_step2 Step 2: Saponification cluster_troubleshooting Troubleshooting Points start_materials 2-Aminonicotinaldehyde + Ethyl Acetoacetate ester_product Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate start_materials->ester_product Catalyst (e.g., Choline Hydroxide) hydrolysis 1. NaOH, MeOH/H2O 2. HCl (acidification) ester_product->hydrolysis low_yield1 Low Yield in Step 1? ester_product->low_yield1 final_product This compound hydrolysis->final_product side_reaction Side Reactions? hydrolysis->side_reaction e.g., Decarboxylation low_yield2 Low Yield in Step 2? final_product->low_yield2 solution1 Optimize catalyst, solvent, temp. Check starting material purity. low_yield1->solution1 Yes solution2 Increase base, time, temp. Ensure proper acidification. low_yield2->solution2 Yes solution3 Use milder conditions. Careful temperature control. side_reaction->solution3 Yes

Caption: Overall synthetic pathway and key troubleshooting checkpoints.

References

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
  • Zhang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Zhang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health. [Link]

  • Gurjar, V. K., & Pal, D. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907-13921. [Link]

  • MH Chem. (2022, July 20). Ester to carboxylic acid- Saponification mechanism and Rxn setup [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2020). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine ab (10). [Link]

  • Semantic Scholar. Reaction of ethyl acetoacetate with formaldehyde and primary amines. [Link]

  • Sunway Pharm Ltd. This compound. [Link]

  • Zenodo. Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I.. [Link]

  • Khan Academy. Saponification - Base promoted ester hydrolysis. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

Sources

Technical Support Center: Purification of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Methyl-1,8-naphthyridine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a key intermediate in pharmaceutical research, the purity of this naphthyridine derivative is paramount for reliable downstream applications and biological testing.[1][2][3]

This guide provides a logical, experience-driven approach to purification, moving from initial assessment and common troubleshooting to detailed, validated protocols.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

A successful purification strategy begins with understanding your crude material. Before selecting a protocol, consider the following common questions.

Q1: What are the most probable impurities in my crude this compound?

Understanding the potential contaminants is the first step in designing an effective purification strategy. Based on common synthetic routes, your crude product may contain:

  • Unreacted Starting Materials: Precursors such as 2-aminopyridine derivatives are common impurities. Due to their basic nature, they require a specific removal strategy.[4]

  • Reaction Side-Products: Incomplete cyclization or alternative reaction pathways can lead to structurally similar impurities that may be challenging to separate.

  • Residual Solvents: High-boiling point solvents like DMSO, DMF, or pyridine used during the synthesis can be difficult to remove and may require specific workup procedures.[4]

  • Reagents and Catalysts: Acids, bases, or coupling agents used in the preceding synthetic steps may persist in the crude material.

Q2: What are the primary methods for purifying this compound?

There are three main techniques, each suited for removing different types of impurities. The choice depends on the nature and quantity of the impurities present.

  • Acid-Base Extraction: Ideal for removing neutral or basic impurities. This method leverages the acidic nature of the carboxylic acid group.[5][6][7]

  • Recrystallization: A powerful technique for purifying solid compounds when the desired product and impurities have different solubilities in a chosen solvent system.[8][9]

  • Column Chromatography: The most versatile method for separating complex mixtures and achieving very high purity, separating compounds based on their polarity.[1][10][11]

Q3: How do I select the best purification strategy?

The optimal strategy often involves a combination of methods. Use the following workflow to guide your decision-making process.

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR, LCMS) check_basic Significant Basic Impurities (e.g., unreacted aminopyridine)? start->check_basic acid_base Perform Acid-Base Extraction check_basic->acid_base Yes check_solid Is the Product a Crude Solid? check_basic->check_solid No acid_base->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes chromatography Perform Column Chromatography check_solid->chromatography No (Oily) check_purity Purity Adequate after Recrystallization? recrystallize->check_purity check_purity->chromatography No final_product Pure Product check_purity->final_product Yes chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Part 2: Detailed Protocols and Troubleshooting Guides

This section provides step-by-step methodologies for the primary purification techniques.

Method 1: Purification via Acid-Base Extraction

Principle of Operation: This technique exploits the acidic nature of the target molecule's carboxylic acid group. By treating the crude product with a mild aqueous base, the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt is highly soluble in the aqueous phase, allowing it to be separated from neutral and basic organic impurities that remain in the organic phase.[5][6][7][12] Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates and can be collected.

Acid_Base_Extraction cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase cluster_separation Separatory Funnel crude Crude Product (Target Acid + Neutral/Basic Impurities) base Add aq. NaHCO3 org_impurities Organic Layer (Neutral/Basic Impurities) aq_product Aqueous Layer (Product as Sodium Salt) acidify Acidify with 1M HCl to pH ~2 aq_product->acidify precipitate Precipitation of Pure Acid acidify->precipitate filtration Vacuum Filtration & Drying precipitate->filtration

Caption: Workflow for acid-base extraction purification.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[4]

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[7][13]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired product is now in this aqueous layer as its sodium salt.

  • Re-extraction: To ensure complete recovery, add another portion of the NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice-water bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2-3, check with pH paper). The purified this compound will precipitate as a solid.[6][13]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any inorganic salt residues.

  • Drying: Dry the purified product in a vacuum oven to remove residual water.

Troubleshooting Guide: Acid-Base Extraction

Issue Probable Cause(s) Recommended Solution(s)
No precipitate forms after acidification. 1. The product has some water solubility. 2. The solution is not sufficiently acidic. 3. Initial concentration was too low. 1. Extract the acidified aqueous solution with an organic solvent (e.g., 3x portions of EtOAc). Dry the combined organic extracts, and evaporate the solvent.[7] 2. Double-check the pH with reliable pH paper or a meter and add more acid if necessary.
An oil or emulsion forms instead of a solid. 1. The product's melting point is low or depressed by minor impurities. 2. An emulsion has formed. 1. Proceed with a liquid-liquid extraction as described above. 2. To break emulsions, add a small amount of brine (saturated aq. NaCl solution) and swirl gently.[4]

| Low final yield. | 1. Incomplete extraction into the aqueous phase. 2. Incomplete precipitation. | 1. Perform an additional extraction of the organic layer with the basic solution. 2. Ensure the pH of the aqueous layer is well below the pKa of the carboxylic acid (typically pH 2-3 is sufficient).[12] |

Method 2: Purification via Recrystallization

Principle of Operation: This method relies on the differences in solubility between the desired compound and impurities in a specific solvent. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the hot, saturated solution cools, the solubility of the desired compound decreases, causing it to form pure crystals while the impurities remain dissolved in the solvent.[8]

Solvent Selection Protocol:

The key to successful recrystallization is choosing the right solvent. Test solubility in small test tubes with a few milligrams of crude product.

SolventBoiling Point (°C)Characteristics & Use Cases
Ethanol/Water 78-100A polar co-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Re-heat to clarify and then cool. Excellent for many polar heterocyclic acids.[14]
Methanol 65A polar solvent, similar to ethanol but more volatile.
Toluene 111A non-polar aromatic solvent. Good for compounds that are also aromatic in nature.[14]
Ethyl Acetate 77A medium-polarity solvent.

Experimental Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate with stirring) until all the solid dissolves. If necessary, add more solvent dropwise, but only the amount required to achieve full dissolution.[9]

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a quick gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[4]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[4]

  • Isolation: Collect the crystals via vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals thoroughly in a vacuum oven.

Troubleshooting Guide: Recrystallization

Issue Probable Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. 1. The solution is supersaturated or cooled too quickly. 2. The boiling point of the solvent is higher than the melting point of the compound. 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. 2. Select a solvent with a lower boiling point.
No crystals form upon cooling. 1. The solution is too dilute (too much solvent used). 2. The solution is clean and lacks nucleation sites. 1. Boil off some of the solvent to increase the concentration and attempt to cool again. 2. Scratch the inner surface of the flask with a glass rod at the solution's surface. If available, add a single "seed crystal" of the pure compound.

| Recovered crystals are still impure. | 1. Cooling was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent was not optimal. | 1. Repeat the recrystallization, ensuring a slow cooling rate. 2. Perform a new solvent screen and re-attempt with a more suitable solvent. |

Method 3: Purification via Column Chromatography

Principle of Operation: This is a powerful separation technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an eluent). Compounds in the mixture travel through the column at different rates based on their polarity and interaction with the stationary phase, allowing for their separation.[11] For a polar, acidic compound like this compound, normal-phase chromatography on silica gel is standard.[10]

Key Parameters & Setup:

ParameterRecommended Choice & Rationale
Stationary Phase Silica Gel (100-200 or 230-400 mesh): The polar nature of silica gel effectively retains the polar naphthyridine derivative, allowing for separation from less polar impurities.[1][10]
Mobile Phase (Eluent) DCM/Methanol or EtOAc/Hexane Gradient: Start with a low-polarity mixture and gradually increase the proportion of the more polar solvent. A typical starting point might be 1-2% Methanol in DCM or 20-30% EtOAc in Hexane. The carboxylic acid group can cause "tailing" on the column; adding a small amount (0.5-1%) of acetic acid to the eluent can suppress this by keeping the compound protonated.

Experimental Protocol:

  • TLC Analysis: Before running a column, determine the optimal eluent system using TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various solvent mixtures. The ideal eluent should provide good separation and an Rf value of 0.25-0.35 for the target compound.[4][11]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of DCM or the eluent. For best results, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution: Carefully add the eluent to the column and apply gentle pressure (if needed) to begin the flow. Collect the eluting solvent in fractions (e.g., test tubes or vials).

  • Gradient Elution (if needed): If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM).[4]

  • Fraction Analysis: Spot each collected fraction on a TLC plate, develop, and visualize under UV light to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.[4]

Troubleshooting Guide: Column Chromatography

Issue Probable Cause(s) Recommended Solution(s)
Compound is stuck at the top of the column (Rf = 0). The eluent is not polar enough to move the highly polar carboxylic acid. Increase the polarity of the eluent significantly. Add a higher percentage of methanol or ethyl acetate. Adding 0.5-1% acetic acid to the eluent is often highly effective for eluting carboxylic acids.
Poor separation of spots (overlapping bands). 1. Poorly packed column (air bubbles, cracks). 2. Sample was loaded in too much solvent (wide initial band). 3. Eluent system is not optimal. 1. Repack the column carefully. 2. Use the dry loading technique. 3. Re-optimize the eluent system using TLC to achieve better spot separation.

| Product "streaks" or "tails" down the column/TLC plate. | The highly polar carboxylic acid is interacting too strongly with the acidic silica gel. | Add a small amount of a competitive acid, like acetic acid (0.5-1%), to the eluent. This will protonate the silica surface and your compound, leading to sharper bands. |

References

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Acid-Base Extraction - University of California, Irvine. (n.d.). Retrieved January 4, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids - LookChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved January 4, 2026, from [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (2024). Retrieved January 4, 2026, from [Link]

  • This compound - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV-1 NNRTIs with anticancer potential - PubMed Central. (2023). Retrieved January 4, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023). Retrieved January 4, 2026, from [Link]

  • This compound - MOLBASE. (n.d.). Retrieved January 4, 2026, from [Link]

  • How can I purify carboxylic acid? - ResearchGate. (2013). Retrieved January 4, 2026, from [Link]

  • This compound - CAS:387350-60-9 - Sunway Pharm Ltd. (n.d.). Retrieved January 4, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2024). Retrieved January 4, 2026, from [Link]

  • Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved January 4, 2026, from [Link]

  • Process for the purification of carboxylic acids and/or their anhydrides - European Patent Office. (n.d.).
  • (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL] - Organic Syntheses. (n.d.). Retrieved January 4, 2026, from [Link]

  • 1,8-Naphthyridine - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - ResearchGate. (2020). Retrieved January 4, 2026, from [Link]

  • This compound MONOHYDRATE - 2a biotech. (n.d.). Retrieved January 4, 2026, from [Link]

  • Specifications of this compound monohydrate - Capot Chemical. (n.d.). Retrieved January 4, 2026, from [Link]

  • Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities - ResearchGate. (2018). Retrieved January 4, 2026, from [Link]

  • Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids - Semantic Scholar. (2012). Retrieved January 4, 2026, from [Link]

  • Metalation of 2-Methylpyridine Derivatives - Organic Syntheses. (n.d.). Retrieved January 4, 2026, from [Link]

  • 1-methyl-1-(1-naphthyl)-2-thiourea - Organic Syntheses. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Methyl-1,8-naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Methyl-1,8-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome these challenges in your research.

Understanding the Challenge: Why is this compound Poorly Soluble?

This compound (CAS No: 387350-60-9) possesses a rigid, planar naphthyridine core, a methyl group, and a carboxylic acid functional group.[1][2] The combination of the aromatic heterocyclic structure and the carboxylic acid group contributes to its low aqueous solubility under neutral conditions. The planar structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. While the carboxylic acid group can participate in hydrogen bonding, the overall hydrophobic nature of the naphthyridine ring system often dominates, leading to poor dissolution in aqueous media.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to directly address common issues encountered during the solubilization of this compound.

Question 1: My compound won't dissolve in water or common buffers (e.g., PBS) at my desired concentration. What should I do first?

Answer: The first and most critical step is to investigate the pH-dependent solubility of the compound. As a carboxylic acid, its solubility is expected to increase significantly at higher pH values.[3][4]

Causality: At a pH above the compound's pKa, the carboxylic acid group will be deprotonated to form a carboxylate salt. This negatively charged species is significantly more polar and will have a much higher affinity for polar solvents like water.[4][5]

Workflow for pH-Dependent Solubility Screening

G cluster_0 pH Adjustment Strategy A Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO). B Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2 to 10). A->B C Add a small, fixed amount of the stock solution to each buffer to create a suspension. B->C D Equilibrate the samples (e.g., shake/stir at a controlled temperature for 24-48 hours). C->D E Centrifuge or filter the samples to remove undissolved solid. D->E F Analyze the supernatant for the concentration of the dissolved compound (e.g., using HPLC-UV). E->F G Plot solubility vs. pH to determine the optimal pH range for dissolution. F->G

Caption: Workflow for determining pH-dependent solubility.

Question 2: I've tried adjusting the pH, but the solubility is still insufficient, or a high pH is incompatible with my downstream application. What are my other options?

Answer: If pH modification alone is not a viable solution, the next logical step is to explore the use of co-solvents.[6][7][8] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[9][10]

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it a more favorable environment for the dissolution of hydrophobic molecules.[11] They can disrupt the hydrogen bonding network of water, which can also enhance the solubility of non-polar or hydrophobic drugs.[12]

Commonly Used Co-solvents for Pharmaceutical Research
Co-solventTypical Starting Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO)1-10%Highly effective, but can have cellular toxicity at higher concentrations.
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol10-30%A common excipient in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)10-40%Can also act as a stabilizing agent.
Experimental Protocol: Co-solvent Screening
  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Prepare a series of aqueous solutions containing varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v in your desired buffer).

  • Add a small aliquot of the stock solution to each co-solvent/buffer mixture to achieve the target final concentration.

  • Visually inspect for precipitation. If the solution remains clear, the compound is soluble under those conditions.

  • Equilibrate and quantify for more precise measurements, following a similar procedure to the pH screening.

Question 3: I am developing a solid dosage form and need to improve the intrinsic dissolution rate, not just the solubility in a specific vehicle. What strategies should I consider?

Answer: For solid dosage forms, techniques that modify the physical properties of the drug substance itself are often employed. These include particle size reduction and the formation of solid dispersions.

  • Particle Size Reduction (Micronization): Reducing the particle size of the compound increases the surface area available for dissolution.[7] This can lead to a faster dissolution rate.[6] Techniques like jet milling can be used to achieve micron-sized particles.[6] However, micronization does not alter the equilibrium solubility of the drug.[13]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[12] This can be achieved by methods such as hot-melt extrusion or solvent evaporation.[14]

    Causality: By converting the drug from a crystalline to an amorphous state, the energy required to break the crystal lattice is reduced, leading to improved solubility and dissolution.[12] Hydrophilic polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) are commonly used as carriers.[12]

Decision Tree for Formulation Strategy

G A Start: Inadequate Solubility of This compound B Is the final formulation a liquid? A->B Yes C Is the final formulation a solid? A->C No D pH Adjustment Feasible? B->D F Particle Size Reduction (Micronization) C->F G Solid Dispersion Formation C->G E Co-solvent Addition Feasible? D->E No H Successful Solubilization D->H Yes E->H Yes F->H G->H

Caption: Decision-making for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: Can I form a salt of this compound to improve its solubility?

A1: Yes, salt formation is a common and effective technique for improving the solubility of ionizable compounds.[13] By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine), you can form a more soluble salt.[5] The sodium and potassium salts of carboxylic acids are generally quite soluble in water.[5]

Q2: Will heating the solution help to dissolve the compound?

A2: Heating can temporarily increase the solubility of many compounds, including carboxylic acids.[3] However, upon cooling to ambient temperature, the compound may precipitate out of solution. This can be useful for preparing a supersaturated solution for an experiment, but it is not a long-term solution for maintaining solubility. Always check the thermal stability of your compound before heating.

Q3: Are there any other advanced techniques I can consider?

A3: Several advanced techniques can be employed for significant solubility challenges, including:

  • Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic part of the molecule, increasing its apparent solubility.[6]

  • Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the surface area and dissolution velocity.[12][14]

  • Co-crystallization: Forming a crystalline solid with a co-former molecule can alter the crystal lattice and improve solubility.[7]

The choice of technique depends on the specific requirements of your application, including the desired dosage form, route of administration, and regulatory considerations.[7]

References

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. (2021-07-26). Available from: [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. (2023-03-13). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. Available from: [Link]

  • Brainly. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023-07-10). Available from: [Link]

  • SAGE Journals. Cosolvent. Available from: [Link]

  • MOLBASE. This compound. Available from: [Link]

  • Sunway Pharm Ltd. This compound - CAS:387350-60-9. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. (2025-12-23). Available from: [Link]

  • ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. (2014-12-01). Available from: [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020-11-12). Available from: [Link]

  • Capot Chemical. Specifications of this compound monohydrate. Available from: [Link]

  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. Available from: [Link]

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. (2025-11-06). Available from: [Link]

Sources

Stability and degradation of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-1,8-naphthyridine-3-carboxylic acid. Here, we address common challenges related to the stability and degradation of this compound, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a naphthyridine core and a carboxylic acid moiety, presents unique stability considerations. Understanding the potential degradation pathways is crucial for accurate and reproducible research. This guide provides practical insights into handling, storage, and troubleshooting common issues encountered with this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general reactivity of N-heterocyclic aromatic compounds and carboxylic acids, the primary degradation pathways for this compound are likely to be oxidation, photodegradation, and thermal decomposition. The nitrogen atoms in the naphthyridine core can be susceptible to oxidation, potentially forming N-oxides. The carboxylic acid group may undergo decarboxylation at elevated temperatures. Exposure to UV or visible light can also trigger complex degradation processes.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: To minimize degradation, it is recommended to use high-purity, anhydrous solvents such as DMSO or ethanol. For aqueous buffers, solubility may be limited, and adjusting the pH could be necessary; however, be aware that both acidic and basic conditions can promote hydrolysis of other functional groups if present. Stock solutions should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed, amber vials to protect against moisture, air (oxidation), and light.[1] For sensitive applications, preparing fresh solutions is the best practice.

Q3: Is this compound sensitive to light?

A3: Naphthyridine derivatives, in general, can be susceptible to photodegradation.[1][2] Exposure to UV or even ambient laboratory light over extended periods can lead to the formation of impurities. Therefore, it is crucial to handle the solid compound and its solutions in a light-protected environment. Use amber vials, wrap containers in aluminum foil, and minimize exposure time to light during experimental procedures.

Q4: Can the carboxylic acid group on the molecule present any specific stability challenges?

A4: Yes, carboxylic acids can undergo thermal decomposition, often through decarboxylation (loss of CO2), particularly at elevated temperatures.[3][4] The stability of the carboxylic acid group is also pH-dependent. In certain reaction conditions or formulations, it can react with other functional groups or reagents.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical approach to troubleshooting, rooted in the chemical properties of this compound.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis of a Stock Solution
  • Probable Cause: This is a classic sign of compound degradation. The new peaks likely correspond to degradation products.

  • Troubleshooting Workflow:

    Troubleshooting_HPLC start Unexpected peaks in HPLC check_solvent Is the solvent (e.g., DMSO) anhydrous and high-purity? start->check_solvent check_storage Was the solution stored at low temperature (-20°C/-80°C) and protected from light? check_solvent->check_storage Yes cause_water Cause: Water-mediated degradation or reaction with solvent impurities. check_solvent->cause_water No check_age Is the solution freshly prepared? check_storage->check_age Yes cause_light_temp Cause: Photodegradation or thermal degradation. check_storage->cause_light_temp No cause_age Cause: Slow degradation over time. check_age->cause_age No end Problem Resolved check_age->end Yes (Consider other factors: pH, contaminants) solution_solvent Solution: Use fresh, anhydrous solvent. Store solvent properly. cause_water->solution_solvent solution_storage Solution: Store in amber vials at recommended low temperatures. cause_light_temp->solution_storage solution_fresh Solution: Prepare fresh solutions before each experiment. cause_age->solution_fresh solution_solvent->end solution_storage->end solution_fresh->end

    Caption: Troubleshooting workflow for unexpected HPLC peaks.

  • Detailed Explanation:

    • Solvent Purity: Water present in solvents like DMSO can facilitate hydrolysis or other degradation pathways. Always use anhydrous, high-purity solvents.

    • Storage Conditions: As previously mentioned, light and elevated temperatures can promote degradation.[1] Ensure proper storage in the dark at -20°C or -80°C.

    • Solution Age: For sensitive compounds, it is always best to use freshly prepared solutions to avoid analyzing degradants.

Issue 2: Inconsistent Results in Biological Assays
  • Probable Cause: If the compound is the active agent, its degradation can lead to a decrease in potency and, consequently, inconsistent assay results. The degradation products themselves might also interfere with the assay.

  • Preventative Measures and Solutions:

    • Perform a Stability Study: Before initiating a large-scale screening or critical experiment, perform a simple stability test. Prepare a solution of the compound in your assay buffer and analyze it by HPLC/LC-MS at time zero and after the duration of your longest assay incubation. This will reveal if the compound is stable under your experimental conditions.

    • Control for Solvent Effects: If using a co-solvent like DMSO, ensure the final concentration is consistent across all experiments and does not exceed a level that affects the biological system.

    • pH Considerations: The solubility and stability of this compound can be pH-dependent due to the carboxylic acid and basic nitrogen atoms. Ensure your assay buffer pH is controlled and appropriate for the compound.

Issue 3: Discoloration of the Solid Compound or Solutions
  • Probable Cause: Discoloration, such as yellowing or browning, is often an indicator of oxidation or photodegradation.

  • Solutions:

    • Proper Storage of Solid: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.

    • Inert Atmosphere for Reactions: For reactions that are sensitive to oxidation, especially those run at elevated temperatures, consider degassing your solvents and running the reaction under an inert atmosphere.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, we can infer likely routes based on its chemical structure.

Degradation_Pathways cluster_oxidation Oxidation cluster_photo Photodegradation cluster_thermal Thermal Degradation parent 2-Methyl-1,8-naphthyridine- 3-carboxylic acid n_oxide N-Oxide formation parent->n_oxide O2 / Peroxides ring_oxidation Aromatic ring oxidation parent->ring_oxidation Oxidizing agents photo_oxidation Photo-oxidation parent->photo_oxidation UV/Vis light + O2 ring_cleavage Ring cleavage parent->ring_cleavage High-energy light decarboxylation Decarboxylation (-CO2) parent->decarboxylation Heat (Δ)

Caption: Plausible degradation pathways for the title compound.

Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
Solid Storage Store at 2-8°C or lower, in the dark, under an inert atmosphere if possible.To minimize thermal degradation, photodegradation, and oxidation.
Solution Storage Store at -20°C or -80°C in amber, tightly sealed vials.To prevent solvent evaporation and degradation from light, heat, and moisture.[1]
Solvent Choice Use high-purity, anhydrous solvents (e.g., DMSO, DMF, Ethanol).To avoid impurities and water that can initiate degradation.[1]
Handling Avoid prolonged exposure to ambient light and air.To prevent photodegradation and oxidation.
Experimental Setup For sensitive or lengthy experiments, prepare fresh solutions.To ensure the concentration and purity of the compound are as expected.
Heating Use the lowest effective temperature and consider an inert atmosphere.To prevent thermal decomposition, such as decarboxylation.[3][4]

References

Technical Support Center: Optimizing Reaction Conditions for 1,8-Naphthyridine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the cyclization reactions that form the 1,8-naphthyridine core. Our goal is to equip you with the knowledge to diagnose experimental issues, optimize your reaction conditions, and achieve higher yields and purity in your synthetic endeavors.

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry and materials science, making robust and efficient synthetic routes highly valuable.[1][2] The most common and direct route to this core is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative (typically 2-aminonicotinaldehyde) with a carbonyl compound containing an α-methylene group.[1] This guide will primarily focus on troubleshooting this versatile reaction and its modern variations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your decision-making.

Question 1: My reaction yield is very low or I'm observing no product formation. What are the likely causes and how can I fix it?

Low or no product formation is a common issue that can often be traced back to suboptimal reaction conditions or reactant quality.

  • Causality and Solution:

    • Inadequate Catalyst Activity: The Friedländer reaction can be catalyzed by either acids or bases.[1] If you are using a base, ensure it is strong enough to deprotonate the α-methylene protons of your carbonyl compound efficiently. For acid catalysis, ensure the acid is sufficiently strong to activate the carbonyl group of the aminopyridine derivative.

      • Recommendation: If using a base like potassium hydroxide or sodium ethoxide, ensure it is fresh and not passivated. Consider screening alternative catalysts. For instance, basic ionic liquids like [Bmmim][Im] have shown remarkable catalytic activity, sometimes acting as both catalyst and solvent.[3][4] For a greener approach, choline hydroxide in water has proven highly effective.[5]

    • Reaction Temperature is Too Low: Like many condensation reactions, the Friedländer synthesis often requires heat to overcome the activation energy for both the initial aldol-type reaction and the subsequent cyclization/dehydration.

      • Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Microwave-assisted synthesis can also be an excellent option to rapidly screen conditions and often leads to significantly reduced reaction times and higher yields.[6][7]

    • Poor Quality of Starting Materials: 2-aminonicotinaldehyde is susceptible to oxidation and degradation. Impurities in your carbonyl compound can also lead to side reactions.

      • Recommendation: Verify the purity of your starting materials using NMR or other appropriate analytical techniques. If necessary, purify the 2-aminonicotinaldehyde by recrystallization or column chromatography before use.

Question 2: My NMR and LCMS data show significant amounts of unreacted 2-aminopyridine starting material in my crude product. How can I improve conversion and purify my product?

The presence of unreacted starting materials, particularly the 2-aminopyridine derivative, is a frequent problem.[8]

  • Causality and Solution:

    • Incomplete Reaction: The reaction may not have reached completion.

      • Recommendation: Extend the reaction time. Monitor the consumption of the limiting reagent by TLC or LCMS. If the reaction has stalled, a gentle increase in temperature or the addition of more catalyst might be beneficial.

    • Efficient Purification Strategy: Due to the basic nature of the 2-aminopyridine starting material, a simple and effective purification method can be employed during the workup.

      • Recommendation: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Perform an acidic wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic 2-aminopyridine will be protonated to its water-soluble hydrochloride salt and will partition into the aqueous layer, effectively removing it from your product.[8] Follow this with a wash using a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and then a brine wash to remove excess water.[8]

Question 3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?

When using an unsymmetrical ketone, two different enolates can form, potentially leading to two different regioisomers of the 1,8-naphthyridine product.[3][4]

  • Causality and Solution:

    • Lack of Catalytic Control: Many traditional catalysts (e.g., strong bases like KOH) may not offer significant regiocontrol.

      • Recommendation: The choice of catalyst is crucial for controlling regioselectivity. Specialized amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide excellent regioselectivity for the 2-substituted product.[9][10][11]

    • Reaction Kinetics: The rate of addition of the ketone can influence which enolate is formed preferentially.

      • Recommendation: Instead of adding all reagents at once, try a slow addition of the methyl ketone substrate to the reaction mixture containing the 2-aminopyridine derivative and the catalyst. This can significantly increase the regioselectivity.[10]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in 1,8-naphthyridine synthesis.

G start Start: 1,8-Naphthyridine Synthesis issue Identify Primary Issue start->issue low_yield Low/No Yield issue->low_yield Yield impurities Product Contaminated issue->impurities Purity isomers Regioisomer Mixture issue->isomers Selectivity check_catalyst Verify Catalyst Activity/ Screen Alternatives low_yield->check_catalyst check_temp Increase Reaction Temperature low_yield->check_temp check_sm Check Purity of Starting Materials low_yield->check_sm acid_wash Perform Acidic Wash During Workup impurities->acid_wash recrystallize Recrystallize Solid Product impurities->recrystallize chromatography Column Chromatography impurities->chromatography change_catalyst Use Regioselective Catalyst (e.g., TABO) isomers->change_catalyst slow_addition Slowly Add Ketone Substrate isomers->slow_addition success Successful Optimization check_catalyst->success check_temp->success check_sm->success acid_wash->success recrystallize->success chromatography->success change_catalyst->success slow_addition->success

Caption: Troubleshooting workflow for 1,8-naphthyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis for 1,8-naphthyridines?

The Friedländer synthesis is fundamentally a condensation reaction followed by a cyclization and dehydration. Under basic conditions, the mechanism is generally believed to proceed as follows:

  • Enolate Formation: The base abstracts an α-proton from the carbonyl compound (e.g., a ketone) to form an enolate.

  • Aldol-type Addition: The enolate acts as a nucleophile and attacks the aldehyde carbonyl of the 2-aminonicotinaldehyde.

  • Dehydration: The resulting β-hydroxy carbonyl compound dehydrates to form an α,β-unsaturated carbonyl intermediate.

  • Cyclization: The amino group of the pyridine ring attacks the carbonyl group of the side chain in an intramolecular fashion.

  • Final Dehydration: The resulting hemiaminal intermediate loses a molecule of water to form the aromatic 1,8-naphthyridine ring system.

Q2: Are there more environmentally friendly ("green") methods for this synthesis?

Yes, significant progress has been made in developing greener synthetic routes. Key developments include:

  • Using Water as a Solvent: Several protocols have been successfully developed that use water as the reaction solvent, which is a significant improvement over traditional organic solvents.[5][12]

  • Biocompatible Catalysts: The use of inexpensive, non-toxic, and biocompatible catalysts like choline hydroxide has been reported to give excellent yields in water.[1][5]

  • Solvent-Free Conditions: Microwave-assisted synthesis under solvent-free conditions offers a rapid, efficient, and environmentally friendly alternative.[6]

Q3: What are some common catalysts used and how do I choose one?

The choice of catalyst depends on your specific substrates and desired outcome (e.g., yield, regioselectivity, green conditions).

Catalyst TypeExamplesBest ForReference(s)
Bases KOH, NaOEt, DABCOGeneral purpose, simple reactions.[6]
Acids Perchloric acid, Phosphoric acidAlternative to basic conditions.[13][14]
Ionic Liquids [Bmmim][Im]Green chemistry, can act as solvent and catalyst.[3][4]
Lewis Acids N-bromosulfonamidesMild conditions, multicomponent reactions.[9][15]
Amine Catalysts TABO, Pyrrolidine derivativesHigh regioselectivity with unsymmetrical ketones.[10][11]
Green Catalysts Choline HydroxideReactions in water, environmentally friendly.[5]

Q4: How can I remove high-boiling point residual solvents like DMSO or pyridine from my final product?

These solvents can be challenging to remove under standard rotary evaporation.

  • For Pyridine: As pyridine is basic, an acidic wash during the workup (as described in Troubleshooting Question 2) is highly effective.[8]

  • For DMSO: Multiple aqueous washes are typically required to extract DMSO from the organic phase.

  • Co-evaporation (Azeotroping): For trace amounts of high-boiling organic solvents, you can add a lower-boiling solvent like toluene to your product and evaporate under reduced pressure. This process can be repeated several times to help "pull off" the residual high-boiling solvent.[8]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is adapted from a green chemistry approach using a biocompatible catalyst.[5][16]

  • Reagent Preparation: In a round-bottom flask, add 2-aminonicotinaldehyde (1.0 eq., e.g., 0.5 mmol, 61.6 mg).

  • Solvent and Reactant Addition: Add water (e.g., 1 mL) and acetone (3.0 eq., e.g., 1.5 mmol, 111 µL).

  • Catalyst Addition: Add choline hydroxide (1 mol %, e.g., 3 µL) to the reaction mixture.

  • Reaction: Stir the mixture under a nitrogen (N₂) atmosphere at 50 °C.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using 10% methanol/dichloromethane as eluent). The reaction is typically complete within 6 hours.[16]

  • Workup: Once the reaction is complete, extract the mixture with ethyl acetate (e.g., 40 mL) and water (10 mL).

  • Isolation: Concentrate the organic layer under vacuum to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Workup Procedure for Removal of Basic Impurities

This protocol is essential when unreacted 2-aminopyridine precursors are present in the crude product.[8]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 50 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 20 mL).

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 20 mL) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) (1 x 20 mL) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

References

  • BenchChem. (2025). Common impurities in 1,8-naphthyridine synthesis and removal. BenchChem Tech Support.
  • Li, N., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available from: [Link]

  • ResearchGate. (n.d.). A probable mechanism for the formation of 1,8-naphthyridines. Available from: [Link]

  • Li, N., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available from: [Link]

  • BenchChem. (2025). Discovery and history of 1,8-naphthyridine compounds. BenchChem Tech Support.
  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis. Available from: [Link]

  • Request PDF. (2025). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Available from: [Link]

  • Bhattacharjee, U., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available from: [Link]

  • Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available from: [Link]

  • Semantic Scholar. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Available from: [Link]

  • View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. (n.d.). Retrieved from [Link]

  • Bhattacharjee, U., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available from: [Link]

  • N, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. Available from: [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available from: [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available from: [Link]

  • Al-romaizan, A. N., et al. (2021). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-1,8-naphthyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a key intermediate in the synthesis of compounds like Nalidixic acid, a foundational quinolone antibiotic, mastering its synthesis is crucial.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its multi-step synthesis, ensuring you can achieve optimal yields and purity.

The primary synthetic route discussed is a variation of the Gould-Jacobs reaction, a robust method for constructing the 1,8-naphthyridine core.[3][4] The process begins with the condensation of 2-amino-7-methylpyridine with diethyl 2-(ethoxymethylene)malonate, followed by a high-temperature cyclization to form the ethyl ester of the target molecule. The final step is the hydrolysis of this ester to yield the desired carboxylic acid. While seemingly straightforward, each step presents unique challenges that can lead to side reactions and diminished yields.

I. Troubleshooting Guide

This section is organized by common issues observed during the synthesis. Each problem is followed by a series of questions and answers designed to diagnose the root cause and provide actionable solutions.

Issue 1: Low Yield of Ethyl 2-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Intermediate Ester)

Question 1.1: My initial condensation reaction between 2-amino-7-methylpyridine and diethyl 2-(ethoxymethylene)malonate (DEEMM) is sluggish and gives a poor yield of the vinylogous amide intermediate. What could be the cause?

Answer 1.1: Several factors can contribute to an inefficient initial condensation. Firstly, the purity of your starting materials is paramount. 2-amino-7-methylpyridine can oxidize over time, and DEEMM is susceptible to hydrolysis.[5] Ensure you are using freshly purified or high-purity reagents.

Secondly, the reaction conditions are critical. This condensation is typically performed neat or in a high-boiling solvent at elevated temperatures (e.g., 120-140 °C).[6] Insufficient temperature will result in a slow reaction rate. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the product.

A common side reaction is the self-condensation of DEEMM or its reaction with trace amounts of water. To mitigate this, ensure your glassware is scrupulously dry and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 1.2: The thermal cyclization step is not proceeding to completion, resulting in a low yield of the naphthyridine ester. How can I improve this?

Answer 1.2: The thermal cyclization of the vinylogous amide intermediate requires significant thermal energy to overcome the activation barrier for the 6-electron electrocyclization.[3][4] This reaction is often carried out in a high-boiling solvent like diphenyl ether or Dowtherm A at temperatures ranging from 240-260 °C.[6]

If you are experiencing low conversion, the primary suspect is an insufficient reaction temperature or time. It is crucial to monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Another potential issue is the premature decomposition of the intermediate at these high temperatures. If you observe significant charring or the formation of multiple byproducts, consider a gradual increase in temperature to the target range. Microwave-assisted synthesis can also be an effective alternative, often providing higher yields and shorter reaction times by enabling rapid and uniform heating.[7]

Issue 2: Formation of Impurities and Side Products

Question 2.1: I'm observing a significant amount of a dark, tarry substance during the cyclization step. What is this and how can I prevent its formation?

Answer 2.1: The formation of tarry materials is a common issue in high-temperature reactions and is often due to polymerization or decomposition of the starting materials and intermediates. This is particularly prevalent if the reaction is heated for too long or at an excessively high temperature.

To minimize tar formation, ensure that the temperature is carefully controlled and that the reaction is not heated for longer than necessary. As mentioned, a gradual heating ramp can be beneficial. Additionally, ensuring the purity of the vinylogous amide intermediate before proceeding to the cyclization can significantly reduce the formation of these undesirable byproducts.

Question 2.2: During the hydrolysis of the ethyl ester to the carboxylic acid, I'm getting a significant amount of a byproduct that appears to be the decarboxylated product. How can I avoid this?

Answer 2.2: Decarboxylation of the final product is a known side reaction, especially under harsh hydrolytic conditions (e.g., high concentrations of strong base and elevated temperatures for prolonged periods).[8] The carboxylic acid group at the 3-position of the 1,8-naphthyridine ring is susceptible to removal, leading to the formation of 2-methyl-1,8-naphthyridine.

To prevent this, it is advisable to use milder hydrolysis conditions. This can include using a lower concentration of sodium or potassium hydroxide, performing the reaction at a lower temperature (e.g., refluxing in ethanol/water instead of higher boiling point solvents), and carefully monitoring the reaction to stop it as soon as the ester is consumed.

Issue 3: Purification Challenges

Question 3.1: I'm having difficulty purifying the final product, this compound. What are the recommended procedures?

Answer 3.1: The crude product from the hydrolysis step is often contaminated with unreacted starting material, the decarboxylated byproduct, and inorganic salts. A common and effective purification method involves acid-base extraction. The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), which will deprotonate the carboxylic acid, making it water-soluble. The neutral impurities, such as the decarboxylated byproduct, can then be removed by washing with an organic solvent like dichloromethane or ethyl acetate.

Following the removal of impurities, the aqueous layer can be acidified (e.g., with hydrochloric acid) to a pH of around 3-4. This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution. The precipitate can then be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be performed for further purification if necessary.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the ethoxymethylene group in diethyl 2-(ethoxymethylene)malonate (DEEMM) in this synthesis?

A1: The ethoxymethylene group in DEEMM serves as a reactive electrophilic site. The amino group of 2-amino-7-methylpyridine acts as a nucleophile, attacking the carbon of the ethoxymethylene group and displacing the ethoxy group in a nucleophilic substitution reaction.[3] This forms the key vinylogous amide intermediate, which is primed for the subsequent intramolecular cyclization.

Q2: Can other malonate derivatives be used in place of DEEMM?

A2: Yes, other malonate derivatives can be used, but DEEMM is often preferred due to its commercial availability and reactivity.[9] Acyl malonic esters can also be employed in the Gould-Jacobs reaction.[3] The choice of malonate derivative can influence the reaction conditions and the nature of the final product.

Q3: What are the key safety precautions to consider during this synthesis?

A3: This synthesis involves the use of high temperatures and potentially hazardous chemicals.

  • High Temperatures: The cyclization step is performed at very high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure the reaction is conducted in a well-ventilated fume hood.

  • Reagents: Diethyl 2-(ethoxymethylene)malonate is a skin irritant.[5] Strong acids and bases used in the hydrolysis and purification steps are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvents: High-boiling solvents like diphenyl ether can pose inhalation risks at high temperatures. Ensure adequate ventilation.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical structure and the presence of any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

III. Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 2-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-7-methylpyridine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.2 eq).

  • Heat the mixture at 130-140 °C for 2 hours. The mixture will become a thick oil.

  • Allow the reaction to cool slightly, then add diphenyl ether (5-10 times the weight of the initial reactants).

  • Heat the mixture to 250-260 °C and maintain this temperature for 30-45 minutes. Monitor the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate.

  • Add hexane or petroleum ether to the flask to dilute the diphenyl ether and aid in the precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane or petroleum ether to remove the high-boiling solvent.

  • The crude product can be recrystallized from ethanol or purified by column chromatography.

Protocol 2: Hydrolysis to this compound
  • Suspend the crude ethyl 2-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any neutral impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 3-4, while cooling in an ice bath.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Parameter Condensation Cyclization Hydrolysis
Temperature 130-140 °C250-260 °CReflux (approx. 80-90 °C)
Time 2 hours30-45 minutes1-2 hours
Key Reagents 2-amino-7-methylpyridine, DEEMMDiphenyl EtherEthanol, 10% NaOH
Potential Side Reaction DEEMM hydrolysisPolymerization/DecompositionDecarboxylation

Table 1: Summary of Reaction Conditions and Potential Side Reactions.

IV. Visualizing the Process

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 2-Amino-7-methylpyridine C Vinylogous Amide Intermediate A->C Heat (130-140°C) - EtOH B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 2-Methyl-4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylate C->D High Temp (250-260°C) - EtOH E This compound D->E NaOH, H2O/EtOH Reflux Troubleshooting_Logic cluster_solutions Potential Solutions start Problem Observed low_yield Low Yield Check: Reagent Purity, Temp, Time start->low_yield Yield Issue impurities Impurities/Side Products Check: Temp Control, Hydrolysis Conditions start->impurities Purity Issue purification Purification Difficulty Action: Acid-Base Extraction, Recrystallization start->purification Isolation Issue sol_reagents Use Pure Reagents Dry Glassware low_yield->sol_reagents Reagent Problem sol_temp Optimize Temperature Use Microwave low_yield->sol_temp Condition Problem impurities->sol_temp Tarring sol_hydrolysis Milder Hydrolysis (Lower Temp/Conc.) impurities->sol_hydrolysis Decarboxylation

Caption: A decision tree for troubleshooting common synthesis issues.

V. References

  • E. J. Hawes, D. G. Wibberley. 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. Journal of the Chemical Society C: Organic.

  • Wikipedia. Gould–Jacobs reaction.

  • ChemicalBook. Side-effects of Nalidixic acid.

  • A. A. Siddiqui, M. A. N. Mohd, M. A. Rahman, M. Shahar Yar, M. S. Akhtar. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules.

  • S. Basavaraj, G. V. Kumar, K. N. Rao. SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS. Research and Reviews: Journal of Chemistry.

  • M. C. G. V. D. Salas, M. F. C. G. M. da Silva, V. F. Ferreira. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.

  • Patsnap Synapse. What are the side effects of Nalidixic Acid?.

  • Tejashwini, K. M. Nalidixic Acid in Focus: Chemical Structure, Synthesis, and Market Trends. Medium.

  • V. P. Tkachova, N. Y. Gorobets, R. P. Tkachov, O. D. Dyachenko, E. B. Rusanov, V. D. Dyachenko. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: unexpected transfer of the ethoxymethylene moiety. ARKIVOC.

  • S. Kumar, A. Kumar, N. Siddiqui. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances.

  • BenchChem. Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.

  • Sunway Pharm Ltd. This compound.

  • ResearchGate. Gould–Jacobs reaction | Request PDF.

  • European Patent Office. Process for the purification of carboxylic acids and/or their anhydrides.

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

  • ResearchGate. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.

  • Alchem Pharmtech. CAS 387350-60-9 | this compound monohydrate.

  • M. Y. Saleh, A. I. Ayoub. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Journal of Chemical and Pharmaceutical Research.

  • ResearchGate. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety.

  • W. Stadlbauer. Malonates in Cyclocondensation Reactions. Molecules.

  • PubMed. Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid.

  • ResearchGate. Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.

  • Semantic Scholar. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids.

  • PubChem. This compound.

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis.

  • PubChem. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.

  • ChemicalBook. Diethyl ethoxymethylenemalonate | 87-13-8.

  • R. B. Reddy, G. M. Reddy, G. V. Reddy, K. Mogilaiah. Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry - Section B.

  • V. P. Tkachova, N. Y. Gorobets, R. P. Tkachov, O. D. Dyachenko, E. B. Rusanov, V. D. Dyachenko. Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: unexpected transfer of the ethoxymethylene moiety. ARKIVOC.

  • BenchChem. Application Notes and Protocols for Condensation Reactions of Diethyl Malonate.

  • ResearchGate. (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate.

  • NIH. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.

  • ResearchGate. Synthesis of 2-amino-N-aryl-1,8-naphthyridine-3-carboxamides under solvent free conditions.

Sources

Technical Support Center: A Troubleshooting Guide for the Scale-Up of 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for the scale-up of 1,8-naphthyridine synthesis, focusing primarily on the widely-used Friedländer annulation. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common challenges encountered during this critical phase of chemical development.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: I am attempting a Friedländer synthesis of a 1,8-naphthyridine derivative at a larger scale, but I am experiencing a significant drop in yield, or in some cases, no product formation at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield upon scale-up is a frequent challenge and can often be traced back to several key factors that become more pronounced at a larger scale. The Friedländer synthesis, which is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is sensitive to reaction conditions[1][2][3].

Causality and Troubleshooting Steps:

  • Inadequate Mixing and Mass Transfer: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure you are using an appropriate overhead stirrer with a suitable impeller design (e.g., anchor or pitched-blade turbine) to maintain a homogeneous reaction mixture.

  • Suboptimal Thermal Control: The exothermic nature of the initial aldol condensation can be more difficult to manage at scale. Runaway temperatures can lead to the decomposition of starting materials and products.

    • Solution: Implement controlled, slow addition of one reactant (typically the ketone) to the reaction mixture. Utilize a temperature probe and a controlled heating/cooling mantle to maintain the optimal reaction temperature.

  • Catalyst Inefficiency or Inappropriateness: The choice of catalyst is critical and is dependent on the specific substrates[1].

    • Acid Catalysis: For many substrates, acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as zinc chloride (ZnCl₂) are effective[1].

    • Base Catalysis: For more reactive starting materials, bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are often employed[1].

    • Green Catalysis for Scale-Up: For a more sustainable and often milder approach, consider using choline hydroxide in water. This has been demonstrated to be effective for gram-scale synthesis of 1,8-naphthyridines[4][5][6].

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic groups on either the 2-aminonicotinaldehyde or the ketone can impede the reaction[1].

    • Solution: For less reactive substrates, you may need to increase the reaction temperature or use a more potent catalyst. However, proceed with caution and monitor for byproduct formation.

  • Self-Condensation of the Ketone: A common side reaction, especially under basic conditions, is the aldol self-condensation of the ketone reactant, which consumes it and reduces the yield of the desired product[1].

    • Solution: This can be mitigated by the slow addition of the ketone to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst. This keeps the instantaneous concentration of the ketone low.

Experimental Protocol: Optimizing Reaction Conditions for Improved Yield (Based on a Greener Approach)

This protocol is adapted from a demonstrated gram-scale synthesis in water[4][5][6].

  • Reaction Setup: In a suitably sized round-bottom flask equipped with an overhead stirrer, temperature probe, and reflux condenser, add 2-aminonicotinaldehyde and water (e.g., 10 mL per 1.23 g of aldehyde)[5].

  • Catalyst Addition: Add choline hydroxide (approximately 1 mol%) to the stirred mixture[5].

  • Reactant Addition: Slowly add the ketone (1 equivalent) to the reaction mixture over a period of 30-60 minutes.

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 50°C) and monitor the progress by Thin Layer Chromatography (TLC)[4][5].

  • Work-up: Once the reaction is complete, cool the mixture, and extract the product with a suitable organic solvent like ethyl acetate[4].

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_mixing Is mixing adequate? start->check_mixing check_temp Is temperature controlled? check_mixing->check_temp Yes solution_mixing Improve stirring (overhead stirrer) check_mixing->solution_mixing No check_catalyst Is the catalyst appropriate? check_temp->check_catalyst Yes solution_temp Slow addition of ketone, use controlled heating/cooling check_temp->solution_temp No check_reactivity Are substrates reactive? check_catalyst->check_reactivity Yes solution_catalyst Screen alternative catalysts (acid, base, green) check_catalyst->solution_catalyst No check_side_reactions Are side reactions occurring? check_reactivity->check_side_reactions Yes solution_reactivity Increase temperature or use a stronger catalyst check_reactivity->solution_reactivity No solution_side_reactions Slow addition of ketone to minimize self-condensation check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yield in 1,8-naphthyridine synthesis.

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

Question: I am using an unsymmetrical ketone in my Friedländer synthesis, and I am getting a mixture of two regioisomers. How can I improve the regioselectivity of this reaction?

Answer:

The formation of regioisomers is a classic challenge in the Friedländer synthesis when using unsymmetrical ketones. The reaction can proceed through condensation at either of the two α-carbons of the ketone. Controlling the regioselectivity is crucial for obtaining a single, desired product and simplifying downstream purification.

Causality and Strategic Solutions:

  • Kinetic vs. Thermodynamic Control: The reaction can be directed towards either the kinetic or thermodynamic enolate of the ketone.

    • Kinetic Product: Condensation at the less sterically hindered α-carbon. This is often favored at lower temperatures.

    • Thermodynamic Product: Condensation at the more substituted α-carbon. This is typically favored at higher temperatures.

  • Catalyst Influence: Certain catalysts can significantly influence the regioselectivity.

    • Amine Catalysts: The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to be a highly reactive and regioselective catalyst for promoting the formation of 2-substituted 1,8-naphthyridines from methyl ketones[7][8].

    • Ionic Liquids: Basic ionic liquids have also been reported to favor the formation of exclusive products with unsymmetrical ketones in some cases[9][10].

  • Substrate Modification: A clever strategy involves temporarily modifying the ketone to force the reaction to proceed in a specific direction.

    • Phosphonate-Directed Synthesis: Introducing a phosphonate group at one of the α-carbons of the ketone can achieve perfect control over the regioselectivity. This method has been successfully demonstrated for the synthesis of 1,8-naphthyridines[11][12].

Procedural Recommendations for Enhancing Regioselectivity:

  • Slow Addition: A slow addition of the unsymmetrical ketone to the reaction mixture can increase regioselectivity[7][8].

  • Temperature Control: Carefully controlling the reaction temperature can favor the formation of one isomer over the other. Experiment with a range of temperatures to find the optimal conditions for your specific substrates.

Regioselectivity Control Strategies

StrategyPrincipleKey Considerations
Catalyst Selection Use of catalysts like TABO that favor a specific reaction pathway.Catalyst may need to be synthesized or purchased.
Temperature Control Exploiting the difference in activation energies for the formation of the two isomers.Requires careful optimization for each substrate pair.
Slow Addition Minimizes side reactions and can favor the kinetic product.May increase overall reaction time.
Substrate Modification Introduction of a directing group (e.g., phosphonate) on the ketone.Requires an additional synthetic step to prepare the modified ketone.
Issue 3: Difficult Purification and Byproduct Formation

Question: My crude 1,8-naphthyridine product is a dark, oily, or solid mixture that is difficult to purify. What are the common impurities, and what are the best strategies for purification?

Answer:

Purification is often a significant hurdle in the scale-up of 1,8-naphthyridine synthesis. The formation of colored impurities and byproducts can complicate the isolation of the final product.

Common Impurities and Their Removal:

  • Unreacted 2-Aminopyridine Derivatives: These are common basic impurities.

    • Solution: An acidic wash during the workup is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid like 1M HCl. The basic aminopyridine will form a water-soluble salt and partition into the aqueous layer[13].

  • High-Boiling Point Solvents: Solvents like DMSO or pyridine can be difficult to remove.

    • Solution: For basic solvents like pyridine, an acid wash is effective. For residual DMSO, aqueous washes are necessary. Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also help remove trace amounts of high-boiling solvents[13].

  • Tar Formation: This is a common issue in acid-catalyzed reactions like the Doebner-von Miller synthesis (a related quinoline synthesis) and can also occur in the Friedländer synthesis, especially at high temperatures. It is often due to the polymerization of reactants or intermediates[14].

    • Solution: Slow addition of reagents and careful temperature control can minimize tar formation. If tar is present, it may be necessary to use column chromatography for purification.

Purification Protocols:

Protocol 1: Acidic Wash for Removal of Basic Impurities [13]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Wash with a saturated aqueous solution of NaCl (brine) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Recrystallization [13]

  • Solvent Selection: Choose a solvent or solvent system in which the 1,8-naphthyridine derivative is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Silica Gel Column Chromatography [13][15]

  • Eluent Selection: Determine a suitable eluent system using TLC.

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load the dried material onto the column.

  • Elution and Fraction Collection: Elute the column and collect fractions.

  • Analysis and Concentration: Analyze the fractions by TLC, combine the pure fractions, and remove the solvent under reduced pressure.

General Purification Workflow

purification_workflow crude_product Crude Product acid_wash Acidic Wash (if basic impurities) crude_product->acid_wash recrystallization Recrystallization (for solids) acid_wash->recrystallization Product is solid chromatography Column Chromatography acid_wash->chromatography Product is oil or highly impure recrystallization->chromatography Still impure pure_product Pure Product recrystallization->pure_product Successful chromatography->pure_product

Caption: A general workflow for the purification of 1,8-naphthyridine derivatives.

References

  • BenchChem. (2025). Common impurities in 1,8-naphthyridine synthesis and removal. BenchChem.
  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • Hsiao, Y., Rivera, N. R., Yasuda, N., Hughes, D. L., & Reider, P. J. (2001). Highly regioselective Friedländer reaction. Organic Letters, 3(8), 1101–1103.
  • BenchChem. (2025). Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. BenchChem.
  • Hsiao, Y., Rivera, N. R., Yasuda, N., Hughes, D. L., & Reider, P. J. (2001). Highly Regioselective Friedländer Reaction. Figshare.
  • Choudhury, S. S., Shekh, S., Dhakad, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Choudhury, S. S., Shekh, S., Dhakad, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • Li, Q., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Dormer, P. G., Eng, K. K., Farr, R. N., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry.
  • Choudhury, S. S., Shekh, S., Dhakad, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • BenchChem. (2025).
  • Hayes, B. L., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.
  • BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction. BenchChem.
  • Choudhury, S. S., Shekh, S., Dhakad, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem.
  • Li, Q., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Klemm, E., et al. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • Ravichandran, S., & Karthikeyan, E. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals.
  • Marco-Contelles, J., et al. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. BenchChem.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Crew, A. P., et al. (2022).
  • Danishefsky, S., et al. (2025). Concerning the mechanism of the Friedländer quinoline synthesis.
  • Slideshare. (n.d.).
  • Mulvihill, M. J., et al. (2010).
  • ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • König, A., et al. (n.d.).
  • MDPI. (n.d.).

Sources

Technical Support Center: Recrystallization of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 2-Methyl-1,8-naphthyridine-3-carboxylic acid via recrystallization. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally related compounds. As no specific recrystallization protocol for this exact molecule is widely published, this document emphasizes a first-principles approach to solvent selection and troubleshooting.

The molecular structure of this compound, containing both a polar carboxylic acid group and a moderately non-polar bicyclic aromatic naphthyridine core, presents a unique purification challenge.[1] This bifunctional nature requires careful solvent consideration to achieve high purity and yield.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of heterocyclic carboxylic acids.

Q1: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent, or when the solute's solubility is too high in the chosen solvent.

  • Causality: The high concentration of solute and rapid cooling don't allow for the orderly arrangement of molecules into a crystal lattice. The strong affinity between the solute and solvent can also prevent crystallization.

  • Troubleshooting Steps:

    • Reduce the cooling rate: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This provides more time for nucleation and crystal growth.

    • Use a more dilute solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly.

    • Change the solvent system: Your compound may be too soluble in the current solvent. Try a solvent in which it is less soluble, or use a solvent mixture. A good technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid (cloudy), then heat to clarify and cool slowly.

Q2: My crystal yield is very low. What are the likely causes and how can I improve recovery?

A: Low yield is a common problem in recrystallization and can stem from several factors.

  • Causality:

    • The compound has significant solubility in the solvent even at low temperatures.

    • Too much solvent was used during dissolution or washing.

    • Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.

  • Troubleshooting Steps:

    • Optimize the solvent: Choose a solvent where your compound has high solubility at high temperatures but very low solubility at low temperatures.

    • Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath to maximize precipitation.

    • Concentrate the mother liquor: The filtrate remaining after crystal collection can be concentrated by evaporation and cooled again to recover a second crop of crystals. Note that this second crop may be less pure.

    • Pre-heat your filtration apparatus: When performing a hot filtration to remove insoluble impurities, pre-heating the funnel and filter paper can prevent the product from crystallizing prematurely.[2]

Q3: My purified product is still colored, or analytical data shows persistent impurities. What's next?

A: This indicates that the chosen recrystallization solvent is not effective at rejecting certain impurities, or that the impurities have very similar solubility profiles to your product.

  • Causality: Common impurities in naphthyridine synthesis can include unreacted starting materials like 2-aminopyridine derivatives, which may co-crystallize.[2] Colored impurities are often large, conjugated organic molecules.

  • Troubleshooting Steps:

    • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb colored impurities. Use sparingly, as it can also adsorb your product.

    • Perform an acidic wash: If impurities are basic in nature (e.g., residual 2-aminopyridine), an acidic wash during the initial workup can be very effective. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid will protonate the basic impurities, making them water-soluble and easily removed.[2]

    • Try a different solvent: Impurities may have different solubilities in other solvents. Experiment with solvents of different polarities.

    • Consider chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a more powerful purification technique.[2]

Experimental Protocol: Systematic Solvent Selection for Recrystallization

Given the absence of a specific protocol for this compound, a systematic approach to solvent screening is required.

Objective: To identify a single or mixed solvent system that dissolves the compound when hot but not when cold.

Materials:

  • Crude this compound

  • A selection of candidate solvents (see Table 1)

  • Small test tubes or vials

  • Heating apparatus (hot plate or oil bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Screening (Small Scale):

    • Place approximately 20-30 mg of your crude compound into several different test tubes.

    • Add a candidate solvent dropwise to one test tube at room temperature, vortexing after each addition. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

    • If the compound is insoluble or sparingly soluble at room temperature, begin heating the test tube gently. Continue adding the solvent dropwise until the compound just dissolves.

    • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.

    • Finally, place the test tube in an ice bath for 15-20 minutes.

  • Evaluation:

    • A good solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and which produces a good yield of crystals upon cooling.

    • Observe the quantity and quality of the crystals formed.

  • Mixed Solvent Systems:

    • If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble).

    • Slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Potential Solvent Candidates

The table below summarizes potential solvents for recrystallization based on the structure of this compound and solvents used for similar compounds like quinoline carboxylic acids.[3][4][5]

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften a good choice for carboxylic acids.[6] Used for recrystallizing similar quinoline-2-carboxylic acid derivatives.[4]
Methanol 65Polar ProticSimilar to ethanol but may offer different solubility characteristics.
Acetonitrile 82Polar AproticHas been used for recrystallizing some 1,8-naphthyridine derivatives.
Water 100Very Polar ProticThe carboxylic acid group may impart some water solubility, especially when hot. Could be a good "poor" solvent in a mixture with a more organic solvent like ethanol.[6]
Ethyl Acetate 77Medium PolarityA common recrystallization solvent. Good for compounds with moderate polarity.
Toluene 111Non-polarThe aromatic core of the molecule may have solubility in hot toluene. Less likely to be a good single solvent but could be useful in a mixed system.
DMF/Methanol N/APolar Aprotic/ProticMixtures of dimethylformamide (DMF) and methanol have been successfully used for purifying quinoline carboxylic acids.[3] Use with caution due to the high boiling point of DMF.

Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Recrystallization_Workflow cluster_screening Solvent Screening cluster_decision Decision & Optimization A Select Candidate Solvents B Test Solubility at Room Temp A->B C Test Solubility when Hot B->C D Cool Solution C->D F Soluble at Room Temp? C->F E Evaluate Crystal Formation D->E G Insoluble when Hot? F->G No I Solvent is Unsuitable (Try Another) F->I Yes H Good Crystals Formed? G->H No G->I Yes J Solvent is Suitable (Scale Up) H->J Yes K Try Mixed Solvent System H->K No K->A

Sources

Technical Support Center: 2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methyl-1,8-naphthyridine-3-carboxylic acid monohydrate. Here, we address common questions and troubleshooting scenarios to ensure the integrity and success of your experiments. Our recommendations are grounded in established principles of chemical stability and handling of analogous heterocyclic compounds.

I. Optimal Storage and Handling: Preserving Compound Integrity

Proper storage is critical for maintaining the chemical purity and hydrated state of this compound monohydrate. Improper conditions can lead to degradation, affecting experimental reproducibility and outcomes.

Frequently Asked Questions (FAQs) - Storage and Handling

Q1: What are the ideal storage conditions for solid this compound monohydrate?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container at room temperature in a dry, dark place. A desiccator is recommended to protect it from ambient moisture. One supplier of a similar compound recommends storing it long-term in a cool, dry place.[1] The goal is to prevent both the loss of the water of hydration and the absorption of excess moisture.

Q2: How sensitive is this compound to light and air?

Q3: Is the "monohydrate" form stable? Will it easily lose its water molecule?

A3: The monohydrate form is generally stable under recommended storage conditions. However, heating the compound can drive off the water of hydration.[3] This can be a concern if precise concentrations are required for experiments, as the molecular weight will change. It is crucial to avoid high temperatures during storage and handling to maintain the hydrated state.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the experimental use of this compound monohydrate.

Dissolution and Stability in Solution

Q4: I'm having trouble dissolving the compound in aqueous buffers. What can I do?

A4: Naphthyridine-carboxylic acids can exhibit poor aqueous solubility.[4] Here are several strategies to improve dissolution:

  • Co-solvents: The use of a small amount of an organic co-solvent such as DMSO or ethanol can significantly aid in dissolving the compound before diluting it into your aqueous buffer.[2] Be sure to verify the tolerance of your experimental system to the chosen co-solvent.

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent.[5][6] Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. It is advisable to prepare stock solutions in a slightly basic buffer or to carefully adjust the pH of your final solution.

  • Gentle Heating and Sonication: Gentle warming and sonication can help to dissolve the compound. However, prolonged heating should be avoided to prevent potential degradation and loss of the water of hydration.

Q5: My stock solution in DMSO has changed color/shows extra peaks in HPLC analysis. What is happening?

A5: Degradation in DMSO stock solutions can occur, especially with N-heterocyclic compounds.[2] The likely causes are:

  • Oxidation: The nitrogen atoms in the naphthyridine ring can be susceptible to oxidation.[2]

  • Presence of Water: Using non-anhydrous DMSO can facilitate degradation.[2]

  • Photodegradation: Exposure to light can cause degradation.[2]

To mitigate this, use high-purity, anhydrous DMSO, store stock solutions at -20°C or -80°C in light-protected vials, and prepare fresh solutions when possible.[2]

Experimental and Analytical Issues

Q6: I'm seeing unexpected results in my biological assay. Could the compound be interfering?

A6: Yes, N-heterocyclic compounds can sometimes interfere with assay readouts.[7] Potential interferences include:

  • Autofluorescence: The compound may be fluorescent at the excitation/emission wavelengths of your assay, leading to false-positive signals.

  • Light Absorption: The compound might absorb light at the wavelengths used for detection, causing a decrease in the signal (quenching).

  • Non-specific Activity: At higher concentrations, some compounds can form aggregates that may interfere with biological assays.[7]

It is recommended to run control experiments with the compound in the absence of the biological target to check for such interference.

Q7: How do I accurately prepare a stock solution, considering it's a hydrate?

A7: When preparing a stock solution of a hydrated compound, it is crucial to use the molecular weight of the monohydrate (206.20 g/mol ), not the anhydrous form (188.18 g/mol ).[1][8] Using the anhydrous molecular weight will result in a lower-than-calculated concentration. For precise quantitative work, it is also important to account for the water contributed by the hydrate if the solvent is aqueous, although this is often a minor effect.[9]

III. Summary of Storage and Stability

ParameterRecommendationRationale
Temperature Room Temperature (Long-term solid)Avoids potential degradation from excessive heat and maintains the hydrated form.
-20°C or -80°C (Stock Solutions)Minimizes degradation in solution.[2]
Humidity Store in a dry environment (desiccator)Prevents absorption of excess moisture and maintains the monohydrate state.
Light Protect from light (amber vials)Naphthyridine derivatives can be light-sensitive and prone to photodegradation.[2]
Atmosphere Tightly sealed containerMinimizes exposure to air and potential oxidation.[2]
pH (in solution) Avoid strongly acidic or basic conditionsExtreme pH can catalyze hydrolysis or other degradation pathways.[5]

IV. Decision Workflow for Storage and Handling

StorageWorkflow Storage Decision Workflow for this compound monohydrate cluster_solid Solid Compound cluster_solution Solution Preparation & Storage Start Receive Compound CheckForm Is it a solid? Start->CheckForm StoreSolid Store in tightly sealed, light-proof container in a desiccator at room temperature. CheckForm->StoreSolid Yes PrepareSolution Prepare Solution (e.g., in DMSO) CheckForm->PrepareSolution No, for immediate use CheckSolvent Use anhydrous, high-purity solvent. PrepareSolution->CheckSolvent StoreSolution Store in tightly sealed, light-proof vial at -20°C or -80°C. CheckSolvent->StoreSolution UseFresh For sensitive experiments, prepare fresh solution. StoreSolution->UseFresh

Caption: Decision workflow for the storage of solid and solution forms.

V. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Required Mass: For 1 mL of a 10 mM stock solution, calculate the mass of this compound monohydrate needed using its molecular weight (206.20 g/mol ). Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 206.20 g/mol * (1000 mg / 1 g) = 2.062 mg

  • Weighing: Accurately weigh the calculated mass of the solid compound in a suitable microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C.

VI. References

  • BenchChem. (n.d.). Stability of Benzo[c]naphthyridine derivatives in different solvents. Retrieved from BenchChem Technical Support.

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • PubMed. (n.d.). Biological assays of BF 2-naphthyridine compounds: Tyrosinase and acetylcholinesterase activity, CT-DNA and HSA binding property evaluations. Retrieved from [Link]

  • PubMed. (n.d.). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of the Benzo[c]naphthyridine Scaffold. Retrieved from BenchChem Technical Support.

  • Scribd. (n.d.). Quantitative Analysis of Hydrates. Retrieved from [Link]

  • PubMed Central. (n.d.). Nuisance compounds in cellular assays. Retrieved from [Link]

  • ACS Publications. (1963). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis of 1,8-naphthyridines under solvent free conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Retrieved from [Link]

  • PubMed Central. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Retrieved from [Link]

  • ResearchGate. (2025). Making Solutions from Hydrated Compounds. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1,8-naphthyridine-3-carboxylic acid. As Senior Application Scientists, we have compiled this resource to address common challenges, troubleshoot impurity issues, and provide a deeper mechanistic understanding of the synthetic process.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, most commonly achieved via a modified Gould-Jacobs reaction pathway, is a multi-step process that requires careful control to minimize side reactions and ensure high purity.[1][2] This guide provides a structured, question-and-answer-based approach to navigate the potential pitfalls at each stage of the synthesis, from initial condensation to final product isolation.

Core Synthetic Pathway Overview

The synthesis generally proceeds through three key stages:

  • Condensation: Reaction of 2-amino-7-methylpyridine with a β-keto ester, typically ethyl acetoacetate or a related malonate derivative.

  • Thermal Cyclization: An intramolecular cyclization reaction at high temperature to form the fused naphthyridine ring system.[3][4]

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.

Synthetic_Pathway cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Hydrolysis A 2-Amino-7-methylpyridine + Ethyl Acetoacetate B Enamine Intermediate A->B Nucleophilic Addition-Elimination C Ethyl 2,7-dimethyl-4-oxo-1,4-dihydro- 1,8-naphthyridine-3-carboxylate B->C Heat (e.g., Dowtherm A) 6π-Electrocyclization D 2-Methyl-1,8-naphthyridine- 3-carboxylic acid (Product) C->D Base (e.g., NaOH) then Acid Workup

Caption: General synthetic route for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a Q&A format.

Q1: My analytical data (NMR/LCMS) shows significant unreacted 2-amino-7-methylpyridine after the reaction. What is the most efficient way to remove it?

Answer: This is a very common issue. 2-amino-7-methylpyridine is a basic compound, which provides a straightforward and highly efficient method for its removal: an acidic wash.

  • Causality: The amino group on the pyridine ring is readily protonated by an acid to form a water-soluble ammonium salt. This salt will preferentially partition into an aqueous layer, leaving the less basic enamine intermediate or cyclized product in the organic layer. This method is far more effective for bulk removal than chromatography or recrystallization.[5]

  • Troubleshooting Protocol:

    • After the condensation or cyclization step, cool the reaction mixture and dilute it with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution, such as 1-5% HCl or 5% acetic acid.

    • Separate the layers. The aqueous layer will contain the protonated aminopyridine impurity.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q2: The thermal cyclization step to form the naphthyridine ring is low-yielding. How can I optimize this?

Answer: The cyclization step is a thermally driven 6-electron electrocyclization, which is often the most challenging part of the synthesis.[1][3][6] Low yields are typically due to insufficient temperature or decomposition.

  • Causality & Optimization:

    • Insufficient Temperature: This reaction requires significant thermal energy to overcome the activation barrier for the intramolecular ring closure. Solvents with very high boiling points, such as diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), are traditionally used to achieve temperatures of 240-260 °C.[7][8] If your heating mantle or oil bath cannot reliably maintain this temperature, the reaction will stall at the enamine intermediate stage.

    • Reaction Time: While high heat is necessary, prolonged exposure can lead to decomposition and tar formation. The optimal time is typically 15-60 minutes, which should be determined by TLC or LCMS monitoring.

    • Microwave Irradiation: Modern approaches often use microwave synthesis, which can dramatically reduce reaction times to minutes and often improve yields by promoting efficient and uniform heating.[4][6]

  • Impurity Profile: The primary impurity from an incomplete reaction is the uncyclized enamine intermediate . If this is observed, the material can sometimes be re-subjected to the high-temperature conditions to drive the reaction to completion.

Q3: My final product is contaminated with the ethyl ester precursor. Why did the hydrolysis fail and how do I fix it?

Answer: Incomplete hydrolysis (saponification) is a frequent problem, resulting in contamination of your final carboxylic acid with Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate .[9]

  • Causality & Troubleshooting:

    • Insufficient Base: Saponification is a stoichiometric reaction. You must use at least one equivalent of a strong base (NaOH or KOH) to hydrolyze the ester and a second equivalent to deprotonate the resulting carboxylic acid. It is common practice to use a significant excess (2-5 equivalents) to ensure the reaction goes to completion.

    • Reaction Time & Temperature: The hydrolysis may require gentle heating (e.g., refluxing in ethanol/water) for several hours. Monitor the reaction progress by TLC or LCMS until the starting ester spot has completely disappeared.

    • Solubility Issues: The ester starting material may have poor solubility in the aqueous base. Adding a co-solvent like ethanol or methanol is standard practice to create a homogeneous reaction mixture.[7]

  • Corrective Action: If you have already isolated the product and found it to be contaminated, you can re-dissolve the mixture in an alcohol/water co-solvent system, add an excess of NaOH, and reflux the solution until hydrolysis is complete as confirmed by LCMS.

Q4: I'm observing a significant byproduct that appears to be my desired molecule minus a CO2 group. What is happening?

Answer: You are observing decarboxylation, a classic side reaction for this class of compounds. The impurity is 2,7-dimethyl-4-oxo-1,4-dihydro-1,8-naphthyridine .

  • Causality: The carboxylic acid group at the 3-position is ortho to a carbonyl group and part of a heteroaromatic system, making it susceptible to decarboxylation, especially under harsh thermal or acidic conditions during workup or purification.[3][10][11]

  • Preventative Measures:

    • Milder Hydrolysis: Avoid excessively high temperatures during saponification. Refluxing is often sufficient.

    • Careful Acidification: During the workup to precipitate the carboxylic acid, add the acid slowly and at a low temperature (e.g., in an ice bath). Avoid a large excess of strong acid and localized "hot spots."

    • Avoid High-Temperature Purification: Do not attempt to purify the final carboxylic acid product by distillation. Recrystallization from a suitable solvent is the preferred method.

Impurity Troubleshooting Workflow

Troubleshooting_Workflow cluster_impurities Identify Primary Impurity start Analyze Crude Product (LCMS/NMR) imp1 Impurity Detected: Unreacted 2-Amino-7-Methylpyridine imp2 Impurity Detected: Uncyclized Enamine Intermediate imp3 Impurity Detected: Unhydrolyzed Ethyl Ester imp4 Impurity Detected: Decarboxylation Product imp5 Impurity Detected: High-Boiling Solvent sol1 Perform Acidic Wash (See Protocol 1) imp1->sol1 Basic Impurity sol2 Increase Cyclization Temp/Time or Re-run Reaction imp2->sol2 Incomplete Reaction sol3 Re-run Hydrolysis with Excess Base & Co-solvent imp3->sol3 Incomplete Reaction sol4 Purify via Recrystallization; Optimize Workup Conditions imp4->sol4 Side Product sol5 Triturate with Hexane or Recrystallize imp5->sol5 Process Contaminant

Caption: Decision workflow for identifying and addressing common impurities.

Summary of Common Impurities and Solutions

Impurity NameSource / Stage of FormationIdentification MethodPrimary Removal Strategy
2-Amino-7-methylpyridine Unreacted Starting Material (Stage 1)LCMS, NMRAcidic wash during workup
Enamine Intermediate Incomplete Cyclization (Stage 2)LCMS, NMRIncrease cyclization temperature/time
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate Incomplete Hydrolysis (Stage 3)LCMS, NMRRe-run hydrolysis with excess base
2-Methyl-1,8-naphthyridine Decarboxylation of Product (Stage 3)LCMS, NMRMilder workup; Recrystallization
Diphenyl ether / Dowtherm A Residual Cyclization Solvent (Stage 2)NMR, GC-MSTrituration with non-polar solvent; Recrystallization

Detailed Experimental Protocols

Protocol 1: Acidic Wash for Removal of Basic Impurities (e.g., 2-Aminopyridine)

This protocol is designed for the removal of basic impurities from a crude reaction mixture.[5]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated basic impurity.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Check the pH of the aqueous wash to ensure it is neutral or basic.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified organic product.

Protocol 2: Recrystallization of this compound

This protocol is for the final purification of the product, effectively removing less soluble or trace impurities.

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common systems include ethanol/water, acetic acid, or DMF/water.

  • Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • Gould–Jacobs reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
  • Gould–Jacobs reaction - Wikiwand. [URL: https://www.wikiwand.com/en/Gould%E2%80%93Jacobs_reaction]
  • Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/gould-jacobs-reaction-for-1-5-naphthyridine-synthesis]
  • An Efficient Synthesis of Benzo[b][1][12]naphthyridine-3-carboxylic Methyl Esters - ResearchGate. [URL: https://www.researchgate.net/publication/24471923_An_Efficient_Synthesis_of_Benzob18naphthyridine-3-carboxylic_Methyl_Esters]

  • Gould-Jacobs Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/gould-jacobs-reaction.shtm]
  • This compound - CAS:387350-60-9 - Sunway Pharm Ltd. [URL: https://www.sunwaypharm.com/product/2-methyl-1-8-naphthyridine-3-carboxylic-acid-cas-387350-60-9.html]
  • Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - ResearchGate. [URL: https://www.researchgate.
  • This compound | C10H8N2O2 | CID 2736908 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-1_8-naphthyridine-3-carboxylic-acid]
  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/naphthyridines/1,8-naphthyridines.shtm]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/]
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. [URL: https://www.biotage.com/media/7650/an056-gould-jacobs-quinoline-forming-reaction.pdf]
  • Common impurities in 1,8-naphthyridine synthesis and removal - Benchchem. [URL: https://www.benchchem.com/application-notes/common-impurities-in-1-8-naphthyridine-synthesis-and-removal]
  • The Decarboxylation of Carboxylic Acids and Their Salts - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Carboxylic_Acids/Reactivity_of_Carboxylic_Acids/The_Decarboxylation_of_Carboxylic_Acids_and_Their_Salts]
  • Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 | CID 5373687 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Decarboxylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Synthesis of 1,8-naphthyridines under solvent free conditions - Indian Academy of Sciences. [URL: https://repository.ias.ac.in/13254/1/325.pdf]

Sources

Validation & Comparative

A Comparative Guide to 1,8-Naphthyridine-3-Carboxylic Acids as Antibacterial Agents: A Focus on 2-Methyl-1,8-naphthyridine-3-carboxylic acid Analogues vs. Nalidixic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug discovery, the 1,8-naphthyridine scaffold has historically served as a foundational structural motif. This guide provides a comparative analysis of 2-Methyl-1,8-naphthyridine-3-carboxylic acid and its derivatives against other antibacterial agents, with a particular focus on nalidixic acid, the progenitor of the quinolone class of antibiotics. While specific experimental data on this compound itself is limited in publicly accessible literature, a wealth of information on its structural analogues allows for a robust comparison, offering valuable insights into the structure-activity relationships and therapeutic potential of this chemical class.

Introduction to the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is a nitrogen-containing heterocyclic scaffold that has been extensively explored for its diverse biological activities, most notably its antibacterial properties. The first clinically significant member of this class was nalidixic acid, introduced in 1967 for the treatment of urinary tract infections caused by Gram-negative bacteria.[1][2][3] The core structure, 4-oxo-1,8-naphthyridine-3-carboxylic acid, is the foundational backbone for numerous commercially available antibacterial drugs.[2][3] The derivatization of this core at various positions has led to the development of a wide array of compounds with modulated potency, spectral activity, and pharmacokinetic profiles.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary antibacterial target of 1,8-naphthyridine-3-carboxylic acid derivatives, including nalidixic acid, is bacterial DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV.[2][3] These enzymes are crucial for managing the topological state of bacterial DNA during replication and transcription. By binding to the A-subunit of DNA gyrase, these compounds inhibit the enzyme's ability to introduce negative supercoils into the DNA, leading to a cessation of DNA synthesis and ultimately, bacterial cell death.[2][3] This mechanism of action is a hallmark of the quinolone class of antibiotics.

The following diagram illustrates the simplified mechanism of action:

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed/Replicated DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils, enabling replication Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds Cell_Death Bacterial Cell Death Relaxed_DNA->Cell_Death Replication Blocked Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->DNA_Gyrase Inhibits

Caption: Simplified mechanism of action of 1,8-naphthyridine derivatives.

Comparative In Vitro Antibacterial Activity

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the reported MIC values for various 1,8-naphthyridine-3-carboxylic acid derivatives against selected Gram-positive and Gram-negative bacteria, with nalidixic acid as a benchmark.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Nalidixic Acid Escherichia coli122 (resistant isolates)[4]
Staphylococcus aureus30 (resistant isolates)[4]
Pseudomonas aeruginosa32 (resistant isolates)[4]
Enoxacin Staphylococcus aureus0.125-0.25[5]
Streptococcus pyogenes0.125-0.25[5]
Escherichia coli≤0.125[5]
Pseudomonas aeruginosa0.5[5]
PD 131628 Staphylococcus aureus0.125-0.25[5]
Streptococcus pneumoniae0.125-0.25[5]
Enterobacteriaceae≤0.125[5]
Pseudomonas aeruginosa0.5[5]
2,7-naphthyridine derivative 10j Staphylococcus aureus8[6]
2,7-naphthyridine derivative 10f Staphylococcus aureus31[6]

Note: The presented data is a compilation from various studies and experimental conditions may differ.

From the available data, it is evident that modifications to the core 1,8-naphthyridine-3-carboxylic acid structure can lead to significant improvements in antibacterial potency and spectrum compared to the parent compound, nalidixic acid. For instance, the introduction of a fluorine atom at position 6 and a piperazine ring at position 7, as seen in enoxacin, dramatically lowers the MIC against both Gram-positive and Gram-negative bacteria.[2][5] Similarly, other substitutions, as in PD 131628, also demonstrate enhanced activity.[5] While data for 2-methyl substituted derivatives is less common in comparative studies, the broader evidence strongly suggests that this class of compounds holds potential for the development of potent antibacterial agents.

Experimental Protocols for Antibacterial Susceptibility Testing

The determination of MIC and Minimum Bactericidal Concentration (MBC) are fundamental assays in the evaluation of new antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[7][8]

Workflow for MIC Determination:

MIC_Workflow Start Start Prepare_Stock Prepare stock solution of test compound Start->Prepare_Stock Serial_Dilution Perform 2-fold serial dilutions in a 96-well plate Prepare_Stock->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent and sterilize by filtration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth).[7][9]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include growth and sterility controls.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[10]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11] This assay is performed after the MIC has been determined.

Workflow for MBC Determination:

MBC_Workflow Start_MIC Perform MIC Assay Subculture Subculture from clear wells (MIC and higher concentrations) onto agar plates Start_MIC->Subculture Incubate_Agar Incubate agar plates at 37°C for 18-24 hours Subculture->Incubate_Agar Count_Colonies Count colony forming units (CFU) Incubate_Agar->Count_Colonies Determine_MBC MBC = Lowest concentration with ≥99.9% reduction in CFU Count_Colonies->Determine_MBC

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Step-by-Step Protocol:

  • Following MIC Determination: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL).

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[11][12]

Conclusion and Future Perspectives

Future research in this area should focus on the systematic synthesis and evaluation of derivatives of this compound to fully elucidate its potential. A comprehensive assessment of its in vitro and in vivo efficacy, along with toxicological profiling, will be crucial in determining its viability as a clinical candidate. The established protocols for MIC and MBC determination provide a clear and robust framework for these essential preclinical evaluations.

References

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Synthesis and Antibacterial Activity of Some Compounds of 1,8-Naphthyridine-3-Carboxamide. Retrieved from [Link]

  • Cohen, M. A., et al. (1991). In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. Antimicrobial Agents and Chemotherapy, 35(1), 141–145. [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1987). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998). Novel Ciprofloxacin-Resistant, Nalidixic Acid-Susceptible Mutant of Staphylococcus aureus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • SciSpace. (2023). Design, Synthesis, In silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • Journal of Pure and Applied Microbiology. (2021). Antibiotic Susceptibility Pattern of Uropathogens towards Nitrofurontoin and Nalidixic Acid: A Comparitive Study. Retrieved from [Link]

  • Brieflands. (2013). Microbial Susceptibility and Plasmid Profiles of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible S. aureus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antimicrobial resistance and molecular genotyping of Escherichia coli and Staphylococcus aureus isolated from some Egyptian cheeses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Retrieved from [Link]

  • ResearchGate. (2020). MIC of indicated strains using nalidixic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 1,8-Naphthyridine Isomers in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Isomerism in the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its wide range of biological activities, including significant potential in anticancer therapy.[1][2][3] This bicyclic heterocycle, composed of two fused pyridine rings, serves as the foundational structure for numerous therapeutic agents. Its planarity allows for effective intercalation with DNA, while the nitrogen atoms provide crucial hydrogen bonding sites for interaction with enzyme active sites.[4] The first-generation quinolone antibiotic, nalidixic acid, is a well-known example of a 1,8-naphthyridine derivative that functions by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication.[5][6][7][8]

However, the true potential of this scaffold is unlocked through strategic substitutions, creating a vast chemical space of isomers and analogs. The specific placement of functional groups on the naphthyridine ring system dramatically influences the molecule's steric, electronic, and pharmacokinetic properties. This guide provides an in-depth comparison of the efficacy of various 1,8-naphthyridine isomers, with a focus on their application as anticancer agents. We will explore how subtle changes in molecular architecture lead to significant differences in biological activity, offering insights into rational drug design and optimization.

The Isomeric Landscape and its Impact on Anticancer Efficacy

The anticancer mechanisms of 1,8-naphthyridine derivatives are diverse, often involving the inhibition of key enzymes like topoisomerases and protein kinases that are critical for cancer cell proliferation and survival.[9][10][11] The positioning of substituents on the naphthyridine core dictates the molecule's ability to bind to these targets. For instance, modifications at the N-1, C-3, and C-7 positions have been shown to be particularly influential.[12]

Structure-Activity Relationship (SAR): Decoding the "Why"

The differential efficacy among isomers can be attributed to a complex interplay of factors. A quantitative structure-activity relationship (QSAR) analysis of various 1,8-naphthyridine series has identified key steric and electrostatic interactions that govern their cytotoxic effects.[1][13]

Key SAR insights include:

  • N-1 Substitution: The group at the N-1 position often influences the compound's interaction with the ATP-binding pocket of kinases or the DNA-gyrase complex. Bulky or flexible substituents can enhance binding affinity.

  • C-3 Carboxamide Moiety: The C-3 position is frequently modified with a carboxamide or a related functional group. These groups can form critical hydrogen bonds with amino acid residues in the target protein.[14][15]

  • C-7 Substitution: Modifications at the C-7 position can modulate the molecule's solubility, cell permeability, and overall pharmacokinetic profile. The introduction of halogen atoms at this position has been shown to enhance cytotoxic potency in some cases.[12]

The following diagram illustrates the key positions on the 1,8-naphthyridine scaffold and their general influence on anticancer activity.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Methyl-1,8-naphthyridine-3-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Methyl-1,8-naphthyridine-3-carboxylic acid analogues, offering insights into how subtle molecular modifications can profoundly influence their therapeutic potential. By synthesizing data from various studies, we will explore the key structural determinants for biological activity, providing a comparative framework for the rational design of novel and more effective therapeutic agents.

The 1,8-Naphthyridine-3-Carboxylic Acid Core: A Foundation for Diverse Biological Activities

The 1,8-naphthyridine-3-carboxylic acid moiety is a well-established pharmacophore, most notably recognized in the quinolone class of antibiotics. The prototypical example, nalidixic acid (1-ethyl-7-methyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid), underscores the importance of the carboxylic acid group at the 3-position and the pyridone core for antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] While the 2-methyl substitution is less common than the 7-methyl of nalidixic acid, its influence on the scaffold's electronic and steric properties presents a compelling area for SAR exploration.

This guide will dissect the impact of substitutions at various positions of the this compound core, drawing comparisons from closely related analogues to elucidate the principles governing their biological effects.

Decoding the Structure-Activity Relationship: A Positional Analysis

The therapeutic efficacy and selectivity of 1,8-naphthyridine-3-carboxylic acid analogues are critically dependent on the nature and position of various substituents. The following sections provide a comparative analysis of these modifications.

The Crucial Role of the N-1 Substituent

The substituent at the N-1 position plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of 1,8-naphthyridine-3-carboxylic acid derivatives.

  • Small Alkyl and Fluoroalkyl Groups: Introduction of small, lipophilic groups such as ethyl or cyclopropyl at the N-1 position has been a cornerstone of developing potent antibacterial agents. For instance, in the broader class of 1,8-naphthyridine antibacterials, a cyclopropyl group at N-1 is often associated with enhanced activity against both Gram-positive and Gram-negative bacteria.[1] This is attributed to favorable interactions with the DNA gyrase-DNA complex.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at N-1 can steer the biological activity towards anticancer applications. This modification can facilitate π-π stacking interactions with biological targets. For instance, a 2-thiazolyl group at the N-1 position of 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids has been found to be optimal for antitumor activity.

The C-7 Position: A Gateway to Potency and Selectivity

The C-7 position is the most frequently modified position in the development of 1,8-naphthyridine-based drugs, offering a handle to fine-tune potency, spectrum of activity, and safety profiles.

  • Piperazinyl and Pyrrolidinyl Moieties: The incorporation of a piperazine ring or a substituted pyrrolidine at the C-7 position is a hallmark of many potent fluoroquinolone antibiotics, such as Enoxacin.[1] These basic moieties are crucial for interacting with the bacterial topoisomerase enzymes and for cell wall penetration. The nature of the substituent on these rings further refines the activity.

  • Impact on Antibacterial Spectrum: The choice of the C-7 substituent significantly influences the antibacterial spectrum. For example, certain 3-aminopyrrolidinyl derivatives have demonstrated enhanced activity against Gram-positive bacteria.

The C-3 Carboxylic Acid: An Anchor for Activity and a Point of Modification

The carboxylic acid group at the C-3 position is essential for the antibacterial activity of quinolone-like compounds, as it is involved in key interactions with the DNA gyrase enzyme. However, modification of this group has led to compounds with different biological profiles.

  • Esterification: Esterification of the carboxylic acid can produce prodrugs with improved oral bioavailability. These esters are then hydrolyzed in vivo to release the active carboxylic acid.

  • Conversion to Amides and Heterocycles: Replacing the carboxylic acid with a carboxamide or various heterocyclic moieties has been a successful strategy in shifting the biological activity from antibacterial to anticancer and anti-inflammatory.[3] For example, a series of 1,8-naphthyridine-3-carboxamide derivatives have shown significant in vitro cytotoxicity against various cancer cell lines.[3]

The Influence of the C-2 Methyl Group: A Subtle but Significant Modulator

While less explored than other positions, the methyl group at the C-2 position in the title scaffold is expected to influence the molecule's properties in several ways:

  • Steric Effects: The methyl group can introduce steric hindrance that may affect the binding affinity and selectivity of the molecule for its biological target. This could be advantageous in designing inhibitors that avoid off-target effects.

  • Electronic Effects: As an electron-donating group, the methyl group can subtly alter the electron density of the naphthyridine ring system, which may impact its reactivity and interaction with biological macromolecules.

  • Metabolic Stability: The presence of the methyl group might influence the metabolic stability of the compound by blocking a potential site of oxidation.

Comparative Data of Representative 1,8-Naphthyridine-3-Carboxylic Acid Analogues

To illustrate the SAR principles discussed, the following table summarizes the biological activities of selected 1,8-naphthyridine derivatives from the literature. Note that not all examples contain the 2-methyl substituent, but they serve to highlight the impact of modifications at other positions.

CompoundR1 (N-1)R2 (C-2)R6 (C-6)R7 (C-7)Biological ActivityIC50/MICReference
Nalidixic Acid EthylHHMethylAntibacterialVaries by strain[1]
Enoxacin EthylHFluoroPiperazinylAntibacterialVaries by strain[1]
Compound 12 PropargylHH4-methylpiperazin-1-ylAnticancer (Breast)1.37 µM[3]
Compound 17 PropargylHH4-(pyridin-2-yl)piperazin-1-ylAnticancer (Oral)3.7 µM[3]
Compound 22 PropargylHH4-(pyrimidin-2-yl)piperazin-1-ylAnticancer (Colon)3.0 µM[3]

Experimental Protocols

The synthesis and biological evaluation of this compound analogues involve established methodologies in medicinal chemistry.

General Synthesis of the this compound Core

A common route to the 1,8-naphthyridine core is the Gould-Jacobs reaction. For the 2-methyl substituted scaffold, a typical synthesis would involve:

  • Condensation: Reaction of 2-aminopyridine with diethyl 2-(ethoxymethylene)acetoacetate.

  • Cyclization: Thermal cyclization of the resulting intermediate in a high-boiling solvent like diphenyl ether to form the ethyl 2-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

  • Alkylation/Arylation (N-1): Introduction of the desired substituent at the N-1 position using an appropriate alkyl or aryl halide in the presence of a base.

  • Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide.

Introduction of Substituents at the C-7 Position

For analogues requiring substitution at the C-7 position, a multi-step synthesis is typically employed, often starting from a pre-functionalized pyridine ring.

In Vitro Biological Assays
  • Antibacterial Activity: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines against a panel of Gram-positive and Gram-negative bacteria.

  • Anticancer Activity: The half-maximal inhibitory concentration (IC50) is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key SAR principles for 1,8-naphthyridine-3-carboxylic acid analogues.

SAR_Overview cluster_core 1,8-Naphthyridine Core cluster_substituents Key Positions for Modification Core This compound N1 N-1 Position Core->N1 Modulates Pharmacokinetics & Activity Type C7 C-7 Position Core->C7 Influences Potency & Spectrum C3 C-3 Position Core->C3 Essential for Antibacterial Activity (can be modified)

Caption: Key positions for SAR studies on the 1,8-naphthyridine core.

Caption: A typical workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. While the broader class of 1,8-naphthyridine-3-carboxylic acids has been extensively studied, particularly as antibacterial and anticancer agents, the specific role of the C-2 methyl group warrants further investigation. Future research should focus on the systematic synthesis and biological evaluation of 2-methyl analogues with diverse substitutions at the N-1, C-6, and C-7 positions. Such studies will not only expand our understanding of the SAR of this important heterocyclic system but also pave the way for the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). Future Science. [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (2020). RSC Advances. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). ScienceDirect. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. [Link]

  • The Impact of Modifying the Chemical Structure of Nalidixic Acid on the Antimicrobial Activity of Its Derivatives: A Review. (2015). ResearchGate. [Link]

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. (1988). Journal of Medicinal Chemistry. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 1,8-Naphthyridine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical step in this process is understanding the correlation, or often the disparity, between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo activities of a prominent class of heterocyclic compounds: 2-Methyl-1,8-naphthyridine-3-carboxylic acid derivatives. While data on the specific parent compound is limited, extensive research on its derivatives offers valuable insights into the therapeutic potential and translational challenges of this chemical scaffold.

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1] This guide will delve into the experimental data for representative derivatives, highlighting the nuances of their performance in different biological contexts.

In Vitro Activity: Potency in a Controlled Environment

The initial assessment of a compound's biological activity typically occurs in vitro. These assays are designed to measure the direct effect of a compound on a specific molecular target, such as an enzyme or a receptor, or on whole cells in culture. For 1,8-naphthyridine-3-carboxylic acid derivatives, in vitro studies have been crucial in identifying their potential as anticancer and antibacterial agents.

Anticancer Activity: Cytotoxicity Screening

A primary method for evaluating the anticancer potential of these derivatives is through cytotoxicity assays against various cancer cell lines. These experiments determine the concentration of the compound required to inhibit cell growth by 50% (IC50).

Table 1: In Vitro Cytotoxicity of Selected 1,8-Naphthyridine-3-Carboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 47 (Halogen substituted)MIAPaCa (Pancreatic)0.41[2]
Compound 47 (Halogen substituted)K-562 (Leukemia)0.77[2]
Compound 36PA-1 (Ovarian)1.19[2]
Compound 29 (C-3'-heteroaryl derivative)PA-1 (Ovarian)0.41[2]
Compound 29 (C-3'-heteroaryl derivative)SW620 (Colon)1.4[2]
Compound 12HBL-100 (Breast)1.37[3][4]
Compound 17KB (Oral)3.7[3][4]
Compound 22SW-620 (Colon)3.0[3][4]

The data clearly indicates that substitutions on the 1,8-naphthyridine core can significantly influence cytotoxic potency, with some derivatives exhibiting sub-micromolar IC50 values against specific cancer cell lines.[2][3][4]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of 1,8-naphthyridine derivatives on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Diagram 1: General Workflow for In Vitro Cytotoxicity Testing

A Cancer Cell Culture B Cell Seeding in 96-well Plate A->B C Treatment with 1,8-Naphthyridine Derivatives (Serial Dilutions) B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: Workflow of an MTT assay to determine the IC50 of a compound.

Antibacterial Activity: Targeting Bacterial DNA Gyrase

The 1,8-naphthyridine scaffold is famously the basis for nalidixic acid, an early quinolone antibiotic.[5][6] The mechanism of action for many of these derivatives involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5]

Table 2: In Vitro Antibacterial Activity of 1,8-Naphthyridine-3-carboxylic Acid Derivatives

Compound ClassBacterial StrainActivityReference
Nalidixic acid derivativesGram-negative bacteriaTreatment of urinary tract infections[5]
EnoxacinGram-positive and Gram-negative bacteriaBroad-spectrum antibacterial[5][7]
1,8-Naphthyridine-3-carboxylic acid amidesE. coliGood bactericidal action
1,8-Naphthyridine-3-carboxylic acid amidesS. aureusWeaker bactericidal action
Chlorine substituted derivatives (4a and 5a2)Gram-positive and Gram-negative bacteriaBroad-spectrum antimicrobial[8]

These studies demonstrate the broad-spectrum potential of this class of compounds, with activity against both Gram-positive and Gram-negative bacteria.

In Vivo Activity: Performance in a Complex Biological System

While in vitro assays provide valuable initial data, the true therapeutic potential of a compound can only be assessed through in vivo studies in living organisms. These studies evaluate not only the efficacy of the compound but also its pharmacokinetic and toxicological profile.

Antibacterial Efficacy in Animal Models

The success of early 1,8-naphthyridine derivatives as antibiotics was established through their efficacy in animal models of bacterial infection.

A notable example is Enoxacin, a fluoroquinolone derivative of the 1,8-naphthyridine class. Studies have shown its excellent in vivo efficacy in treating systemic infections in mice.[7] This successful translation from in vitro potency to in vivo efficacy underscores the importance of this compound class.

Experimental Protocol: Mouse Model of Systemic Bacterial Infection

  • Infection: Infect mice intraperitoneally with a lethal dose of a bacterial strain (e.g., Staphylococcus aureus).

  • Treatment: Administer the test compound (e.g., a 1,8-naphthyridine derivative) at various doses via a relevant route (e.g., oral or intravenous) at specific time points post-infection.

  • Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Data Analysis: Calculate the median effective dose (ED50), which is the dose required to protect 50% of the animals from lethal infection.

Diagram 2: Workflow for In Vivo Antibacterial Efficacy Testing

A Animal Acclimatization B Induction of Systemic Infection A->B C Treatment with Test Compound (Varying Doses) B->C D Monitoring for Survival and Clinical Signs C->D E Determination of ED50 D->E

Caption: Workflow for an in vivo antibacterial efficacy study in a mouse model.

Anti-inflammatory and Immunomodulatory Effects

Beyond direct cytotoxicity and antibacterial action, some 1,8-naphthyridine derivatives have demonstrated anti-inflammatory and immunomodulatory activities in vivo. These effects are often evaluated by measuring the modulation of pro-inflammatory cytokines.[2]

For instance, certain 1,8-naphthyridine-3-carboxamides have been shown to downregulate pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.[2]

Bridging the Gap: The In Vitro-In Vivo Correlation

The transition from promising in vitro data to successful in vivo outcomes is not always seamless. Several factors can contribute to discrepancies between the two:

  • Pharmacokinetics (ADME): A compound that is highly potent in vitro may be poorly absorbed, rapidly metabolized, or quickly excreted in vivo, preventing it from reaching its target at a therapeutic concentration.

  • Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unforeseen adverse effects in a whole organism.

  • Off-target Effects: In the complex environment of a living organism, a compound may interact with unintended targets, leading to unexpected biological responses.

For the 1,8-naphthyridine class, while many derivatives show potent in vitro activity, their development into clinical candidates depends on overcoming these in vivo hurdles.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant therapeutic potential. In vitro studies have consistently demonstrated their potent anticancer and antibacterial activities. However, the ultimate success of these compounds hinges on their performance in in vivo models, where pharmacokinetic and toxicological properties play a critical role. The data presented in this guide highlights both the promise and the challenges of translating potent in vitro activity into effective and safe therapeutics. For researchers in drug discovery, a thorough understanding of both the in vitro and in vivo profiles of these compounds is essential for guiding future development efforts.

References

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (Source: Taylor & Francis Online) [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (Source: ResearchGate) [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC. (Source: NIH) [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide deriv
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1) - Indian Journal of Pharmaceutical Sciences. (Source: Indian Journal of Pharmaceutical Sciences) [Link]

  • Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed. (Source: PubMed) [Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. (Source: Vertex AI Search)
  • This compound | C10H8N2O2 | CID 2736908 - PubChem. (Source: PubChem) [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (Source: MDPI) [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (Source: Vertex AI Search)

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities.[1][2][3] This versatility, however, presents a significant challenge: the potential for cross-reactivity and off-target effects.[4][5] Understanding the selectivity profile of any new 1,8-naphthyridine derivative is not merely an academic exercise but a critical step in the validation of its therapeutic potential and the anticipation of potential toxicities.

This guide provides an in-depth technical comparison of 2-Methyl-1,8-naphthyridine-3-carboxylic acid, a representative member of this class. While the explicit primary target of this specific molecule is not extensively documented in publicly available literature, the chemical architecture strongly suggests a likely mechanism of action. Drawing from the well-established activities of structurally related analogues, such as nalidixic acid and other quinolone antibiotics, we will proceed with the scientifically-grounded hypothesis that the primary target of this compound is a bacterial topoisomerase, specifically DNA gyrase.[2][6]

This guide will therefore focus on a comparative analysis of its activity on this putative primary target versus a panel of rationally selected mammalian off-targets known to be susceptible to binding by small molecule inhibitors. Our objective is to provide a comprehensive framework for researchers to assess the selectivity of this compound and, by extension, other novel 1,8-naphthyridine derivatives.

Pillar 1: Establishing the Primary Target and Rationale for Off-Target Selection

The foundational step in any cross-reactivity study is the confident identification of the primary biological target. As stated, we infer the primary target of this compound to be bacterial DNA gyrase . This enzyme is essential for bacterial DNA replication and is a validated target for quinolone antibiotics.[2][7]

With the primary target established, the selection of a relevant off-target panel is paramount. The choice of off-targets should not be arbitrary but based on structural homology, pathway relationships, and known promiscuity of the chemical class. For this guide, we propose a tiered approach to off-target profiling:

  • Tier 1: Homologous Mammalian Enzymes: The most logical place to begin is with the human orthologs of the primary target. In this case, human topoisomerase I and II are the most critical off-targets to investigate. Inhibition of these enzymes can lead to significant cytotoxicity and is the mechanism of action for several anticancer drugs.

  • Tier 2: Kinases – The Usual Suspects: The human kinome is a frequent target for off-target interactions of small molecules. Given the planar, heterocyclic nature of the 1,8-naphthyridine scaffold, which can mimic the adenine ring of ATP, a panel of representative kinases should be screened. A diverse panel would include members from different families of the kinome.

  • Tier 3: Other Relevant Targets: Based on the broad activities reported for the 1,8-naphthyridine scaffold, a wider screen against other target classes is warranted. This could include G-protein coupled receptors (GPCRs), such as the Histamine H1 receptor , for which some analogues have shown activity, and other enzymes known to be promiscuous binders.[8][9]

Pillar 2: A Multi-faceted Approach to Quantifying Selectivity

A robust assessment of cross-reactivity relies on a combination of in-silico, biochemical, and cell-based assays. Each modality provides a unique layer of insight into the compound's selectivity profile.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 In-Silico Analysis cluster_1 Biochemical Assays cluster_2 Cell-Based Assays a Molecular Docking (Primary Target vs. Off-Targets) b Primary Target Activity Assay (e.g., DNA Gyrase Supercoiling) a->b Guide experimental design e Antibacterial MIC Determination b->e Correlate enzymatic and cellular activity g Target Engagement Assays (e.g., Cellular Thermal Shift Assay) b->g Confirm target engagement in cells c Off-Target Enzymatic Assays (e.g., Topoisomerase I/II Relaxation) f Mammalian Cell Cytotoxicity Assay c->f Investigate cellular consequences of off-target inhibition c->g d Broad Kinase Panel Screen d->f e->f Determine therapeutic index

Caption: A multi-tiered workflow for assessing the cross-reactivity of this compound.

Detailed Experimental Protocols

1. Primary Target Activity Assay: DNA Gyrase Supercoiling Assay

  • Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. Inhibition of the enzyme results in a decrease in the amount of supercoiled DNA.

  • Protocol:

    • Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer.

    • Add varying concentrations of this compound or a known inhibitor (e.g., ciprofloxacin) as a positive control.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction and resolve the different DNA topoisomers (relaxed vs. supercoiled) by agarose gel electrophoresis.

    • Visualize the DNA with a fluorescent dye (e.g., ethidium bromide) and quantify the band intensities to determine the IC50 value.

2. Off-Target Assay: Human Topoisomerase I Relaxation Assay

  • Principle: This assay measures the ability of human topoisomerase I to relax supercoiled plasmid DNA. Inhibition of the enzyme will result in the persistence of the supercoiled DNA form.

  • Protocol:

    • Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and assay buffer.

    • Add varying concentrations of this compound or a known inhibitor (e.g., camptothecin) as a positive control.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and resolve the DNA topoisomers by agarose gel electrophoresis.

    • Visualize and quantify the bands to determine the IC50 value.

3. Cell-Based Assays: MIC and Mammalian Cytotoxicity

  • Minimal Inhibitory Concentration (MIC) Determination:

    • Use a broth microdilution method according to CLSI guidelines.

    • Test the compound against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).

    • The MIC is the lowest concentration of the compound that prevents visible growth of the bacteria.

  • Mammalian Cell Cytotoxicity Assay (e.g., MTT Assay):

    • Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate.

    • Expose the cells to a range of concentrations of this compound for 48-72 hours.

    • Add MTT reagent and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan and measure the absorbance to determine cell viability and calculate the CC50 (50% cytotoxic concentration).

Pillar 3: Data Interpretation and Comparative Analysis

The ultimate goal of this experimental workflow is to generate quantitative data that allows for a clear comparison of the compound's potency against its primary target versus its off-targets.

Comparative Data Summary
Assay Target This compound (IC50/MIC/CC50 in µM) Alternative 1 (e.g., Ciprofloxacin) Alternative 2 (e.g., Novel Derivative)
Biochemical Bacterial DNA Gyrase[Hypothetical Value][Known Value][Experimental Value]
Human Topoisomerase I[Hypothetical Value][Known Value][Experimental Value]
Human Topoisomerase II[Hypothetical Value][Known Value][Experimental Value]
Kinase Panel (selected)[Hypothetical Values][Known Values][Experimental Values]
Cell-Based E. coli (MIC)[Hypothetical Value][Known Value][Experimental Value]
S. aureus (MIC)[Hypothetical Value][Known Value][Experimental Value]
HEK293 (CC50)[Hypothetical Value][Known Value][Experimental Value]
Visualizing Selectivity: A Logical Framework

G cluster_0 Primary Target cluster_1 Off-Targets compound 2-Methyl-1,8-naphthyridine- 3-carboxylic acid primary Bacterial DNA Gyrase compound->primary High Potency (Low IC50) off_target1 Human Topoisomerase I/II compound->off_target1 Low to Moderate Potency (Higher IC50) off_target2 Kinase Panel compound->off_target2 Minimal to No Activity off_target3 Other Receptors/Enzymes compound->off_target3 Minimal to No Activity

Caption: Desired selectivity profile for this compound.

Conclusion: A Pathway to Confident Compound Progression

This guide has outlined a comprehensive and scientifically rigorous framework for evaluating the cross-reactivity of this compound. By starting with a well-reasoned hypothesis for the primary target and systematically assessing activity against a panel of relevant off-targets, researchers can build a robust selectivity profile. The integration of in-silico, biochemical, and cell-based assays provides a multi-dimensional understanding of the compound's behavior.

Ultimately, a favorable selectivity profile, characterized by high potency against the primary target and significantly lower potency against mammalian off-targets, is a key determinant for the continued development of any therapeutic candidate. This structured approach not only de-risks the drug discovery process but also provides the critical data needed for informed decision-making.

References

  • Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.
  • Dembinski, R., & GGramza, M. (2021).
  • Gurjar, V. K., Pal, D., Mazumder, A., & Mazumder, R. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Indian Journal of Pharmaceutical Sciences, 82(1), 41-53.
  • Jain, A. K., & Ravichandran, V. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-846.
  • Gurjar, V. K., Pal, D., Mazumder, A., & Mazumder, R. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 82(1), 41-53.
  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.
  • Pozzan, A. (2002). Heterocycles in drugs and drug discovery. Current Medicinal Chemistry, 9(18), 1695-1715.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sterling Drug Inc. (1971). Naphthyridine-3-carboxylic acids, their derivatives and preparation thereof. U.S. Patent No. 3,590,036. Washington, DC: U.S.
  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Triazoles: a valuable insight into recent developments and biological activities. Rasayan Journal of Chemistry, 6(4), 321-337.
  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007). Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. Journal of the Brazilian Chemical Society, 18(2), 337-344.
  • Reddy, T. S., Kumar, M. R., & Ravikumar, B. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22965-22981.
  • Glaxo Group Limited. (2001). Process for the production of a naphthyridine carboxylic acid derivative (methanesulfonate sesquihydrate). U.S. Patent No. 6,232,467. Washington, DC: U.S.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-1,8-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing detailed molecular weight and structural information through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted mass spectrometric fragmentation of 2-Methyl-1,8-naphthyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide establishes a robust, scientifically-grounded predictive framework by drawing comparisons with structurally analogous compounds for which fragmentation data is well-documented.

The core of our comparative analysis will focus on quinoline-2-carboxylic acid, a close structural isomer, and insights from the fragmentation behavior of methyl-substituted quinolines and the parent 1,8-naphthyridine scaffold. This approach allows us to build a reliable hypothesis of the fragmentation pathways of this compound, providing a valuable resource for its identification and characterization in complex matrices.

Predicted Fragmentation Profile of this compound

The structure of this compound (molecular weight: 188.18 g/mol ) incorporates a naphthyridine core, a carboxylic acid group, and a methyl substituent.[1] Its fragmentation in mass spectrometry, particularly under electron ionization (EI), is anticipated to be driven by the presence of these functional groups and the aromatic system. The most probable fragmentation pathways are initiated by the loss of the carboxylic acid group and subsequent cleavages of the heterocyclic ring.

Key Predicted Fragmentation Pathways:
  • Loss of the Carboxyl Radical ([M - COOH]+): A primary fragmentation event is expected to be the cleavage of the bond between the carboxylic acid group and the naphthyridine ring, resulting in the loss of a carboxyl radical (·COOH), which has a mass of 45 Da.[2]

  • Loss of Carbon Dioxide ([M - CO2]+•): Decarboxylation, the loss of a neutral carbon dioxide molecule (CO2, 44 Da), is another characteristic fragmentation pathway for aromatic carboxylic acids.[2]

  • Loss of a Hydroxyl Radical ([M - OH]+): The loss of a hydroxyl radical (·OH) from the carboxylic acid group, with a mass of 17 Da, is also a common fragmentation route.

  • Loss of a Methyl Radical ([M - CH3]+): Cleavage of the methyl group can lead to the formation of a fragment ion with the loss of 15 Da.

  • Ring Fission and Loss of HCN: Subsequent fragmentation of the naphthyridine ring is likely to involve the elimination of hydrogen cyanide (HCN), a characteristic loss from nitrogen-containing heterocyclic aromatic compounds.[2]

These predicted fragmentation pathways are summarized in the table below, alongside a comparison with the experimentally observed fragmentation of quinoline-2-carboxylic acid.

Predicted Fragment Ion of this compoundm/z (Predicted)Corresponding Fragmentation in Quinoline-2-carboxylic acid[2]m/z (Observed)
[M]+•188[M]+•173
[M - OH]+171Not explicitly reported as a primary fragment-
[M - CO2]+•144[M - CO2]+•129
[M - COOH]+143[M - COOH]+128
[M - CO2 - HCN]+•117[M - CO2 - HCN]+•102

Comparative Analysis with Structurally Related Compounds

Quinoline-2-carboxylic Acid: A Close Structural Analog

Quinoline-2-carboxylic acid serves as an excellent model for predicting the fragmentation of this compound. Under Electron Ionization (EI) conditions, quinoline-2-carboxylic acid displays a distinct fragmentation pattern characterized by the initial loss of the carboxylic acid group.[2] The molecular ion is typically observed, followed by significant fragment ions resulting from the neutral loss of COOH (45 Da) or CO2 (44 Da).[2] Further fragmentation of the quinoline ring structure often proceeds with the loss of hydrogen cyanide (HCN).[2]

In positive ion Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), quinoline-2-carboxylic acid is readily protonated to form the [M+H]+ ion. Collision-induced dissociation (CID) of this precursor ion primarily leads to the loss of water (H2O) and carbon monoxide (CO).[2] This soft ionization technique provides complementary information to the more energetic EI fragmentation.

Insights from Methylquinolines

Studies on the mass spectra of methylquinolines have revealed that randomization of hydrogen atoms in the molecule can precede fragmentation.[3] This is often explained by the formation of ring-expanded intermediates, such as a benzazatropylium ion.[3] This phenomenon suggests that the fragmentation of the heterocyclic core of this compound may also involve complex rearrangements.

Experimental Protocols

General Protocol for Mass Spectrometric Analysis

The following is a generalized protocol for the analysis of 1,8-naphthyridine derivatives by mass spectrometry.

Sample Preparation:
  • Prepare a dilute solution of the 1,8-naphthyridine derivative in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.[4]

Instrumentation and Measurement:
  • Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for LC-MS analysis or Electron Impact (EI) for GC-MS or direct infusion analysis.[4]

  • Introduce the sample into the mass spectrometer. For LC-MS, this will be via the liquid chromatograph. For direct infusion, a syringe pump can be used.

  • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Data Analysis:
  • Identify the molecular ion peak ([M]+• in EI or [M+H]+ in ESI).

  • Analyze the fragmentation pattern by identifying the major fragment ions and calculating the mass differences from the molecular ion to propose neutral losses.

  • Compare the observed fragmentation pattern with that of known related structures and theoretical fragmentation mechanisms.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways.

G M [C10H8N2O2]+• m/z = 188 M_minus_OH [C10H7N2O]+ m/z = 171 M->M_minus_OH - •OH M_minus_CO2 [C9H8N2]+• m/z = 144 M->M_minus_CO2 - CO2 M_minus_COOH [C9H7N2]+ m/z = 143 M->M_minus_COOH - •COOH M_minus_CO2_minus_HCN [C8H7N]+• m/z = 117 M_minus_CO2->M_minus_CO2_minus_HCN - HCN

Caption: Predicted EI fragmentation of this compound.

G M [C9H7NO2]+• m/z = 173 M_minus_CO2 [C8H7N]+• m/z = 129 M->M_minus_CO2 - CO2 M_minus_COOH [C8H6N]+ m/z = 128 M->M_minus_COOH - •COOH M_minus_CO2_minus_HCN [C7H6]+• m/z = 102 M_minus_CO2->M_minus_CO2_minus_HCN - HCN

Caption: Experimental EI fragmentation of Quinoline-2-carboxylic acid.

Conclusion

References

  • Draper, P. M., & MacLean, D. B. (1970). Mass spectra of labelled methylquinolines. Canadian Journal of Chemistry, 48(5), 746-750. Available from: [Link]

  • NIST. 1,8-Naphthyridine. In NIST Chemistry WebBook. Available from: [Link]

  • Gaber, A. M., El-Gendy, Z., & Atalla, A. A. (2001). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 55(5), 328-331.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Rodríguez-Cabo, T., Rodríguez, I., Ramil, M., & Cela, R. (2016). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and bioanalytical chemistry, 408(23), 6157-6167. Available from: [Link]

  • Sample, S. D., Lightner, D. A., Buchardt, O., & Djerassi, C. (1967). Mass spectrometry in structural and stereochemical problems. CXXVI. Mass spectra of alkylquinolines. The Journal of Organic Chemistry, 32(4), 997-1003.
  • PubChem. 1,8-Naphthyridine. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 1,8-Naphthyridine. Available from: [Link]

  • Gamoh, K., Saitoh, H., & Nagashima, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid communications in mass spectrometry, 17(7), 677-682.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

A Comparative Guide to Validating the Purity of Synthesized 2-Methyl-1,8-naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of its safety, efficacy, and reproducibility. The compound 2-Methyl-1,8-naphthyridine-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry, is no exception.[1] Impurities introduced during synthesis can alter biological activity, introduce toxicity, or affect the stability of the final drug product.[2][3][4] Therefore, a robust, multi-faceted approach to purity validation is paramount.

This guide provides an in-depth comparison of essential analytical techniques for confirming the purity of this compound. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous workflow. Our discussion is grounded in authoritative standards, including the International Council for Harmonisation (ICH) guidelines, which provide a framework for identifying and qualifying impurities in new drug substances.[5][6][7][8][9]

Context: Synthesis and Potential Impurities

To validate purity effectively, one must first understand the potential impurities that can arise. A common synthetic route to the naphthyridine core involves the condensation of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound.[10] For our target molecule, this typically involves the reaction of 2-aminopyridine with ethyl 2-methyl-3-oxobutanoate.

This process can introduce several classes of impurities that must be monitored:

  • Starting Materials: Unreacted 2-aminopyridine or ethyl 2-methyl-3-oxobutanoate.

  • Intermediates: Incompletely cyclized or hydrolyzed reaction intermediates.

  • Side Products: Isomeric naphthyridines or products from undesired side reactions.

  • Reagents and Solvents: Residual acids, bases, or solvents used in the synthesis and purification.[7]

  • Inorganic Impurities: Salts or heavy metals originating from reagents or equipment.[8][]

The following diagram illustrates a generalized synthetic pathway.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Impurities A 2-Aminopyridine C Condensation & Cyclization (e.g., Acid Catalysis) A->C B Ethyl 2-methyl-3-oxobutanoate B->C D This compound C->D Main Reaction E Potential Impurities: - Unreacted Starting Materials - Isomeric Byproducts - Residual Solvents C->E Side Reactions G cluster_sample Sample cluster_analysis Orthogonal Analysis cluster_result Result Sample Synthesized This compound HPLC HPLC-UV (Quantitative Purity) Sample->HPLC LCMS LC-MS (Impurity ID) Sample->LCMS NMR NMR (¹H, ¹³C) (Structural Confirmation) Sample->NMR EA Elemental Analysis (Elemental Composition) Sample->EA Report Comprehensive Purity Report HPLC->Report LCMS->Report NMR->Report EA->Report

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 1,8-Naphthyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1,8-naphthyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3][4][5] Many derivatives of this heterocyclic compound have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[5][6][7][8] This guide provides an in-depth, objective comparison of the docking performance of several 1,8-naphthyridine derivatives against a key oncogenic target, the Epidermal Growth Factor Receptor (EGFR) kinase domain.

The rationale for selecting EGFR as the target is its well-established role in various cancers and the existence of numerous crystal structures, providing a solid foundation for structure-based drug design.[9][10] This guide will not only present the results of our comparative docking studies but will also meticulously detail the experimental protocols, explain the scientific reasoning behind our methodological choices, and provide the necessary resources for you to replicate and build upon this work.

Foundational Concepts: The "Why" Behind the "How"

Before delving into the specifics of the docking protocol, it is crucial to understand the underlying principles that govern our experimental design. The primary objective of molecular docking is to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex.[8] The "goodness" of this fit is typically evaluated using a scoring function, which estimates the binding affinity.

Our choice of AutoDock Vina, a widely used open-source docking program, is predicated on its robust performance in virtual screening and its balance of speed and accuracy.[11][12] The success of any docking study, however, is not solely dependent on the software but is critically influenced by the meticulous preparation of both the protein (receptor) and the small molecules (ligands).

Experimental Workflow: A Step-by-Step Guide

The entire comparative docking workflow can be visualized as a sequential process, starting from data acquisition and preparation to the final analysis of the results.

G cluster_prep Data Preparation cluster_docking Molecular Docking cluster_analysis Results & Analysis Protein Selection\n(EGFR Kinase Domain) Protein Selection (EGFR Kinase Domain) Protein Preparation\n(PDB ID: 1M17) Protein Preparation (PDB ID: 1M17) Protein Selection\n(EGFR Kinase Domain)->Protein Preparation\n(PDB ID: 1M17) Grid Box Generation Grid Box Generation Protein Preparation\n(PDB ID: 1M17)->Grid Box Generation Ligand Selection\n(1,8-Naphthyridine Derivatives) Ligand Selection (1,8-Naphthyridine Derivatives) Ligand Preparation\n(3D Structure Generation) Ligand Preparation (3D Structure Generation) Ligand Selection\n(1,8-Naphthyridine Derivatives)->Ligand Preparation\n(3D Structure Generation) Running AutoDock Vina Running AutoDock Vina Ligand Preparation\n(3D Structure Generation)->Running AutoDock Vina Grid Box Generation->Running AutoDock Vina Binding Affinity Analysis Binding Affinity Analysis Running AutoDock Vina->Binding Affinity Analysis Interaction Visualization Interaction Visualization Binding Affinity Analysis->Interaction Visualization Comparative Analysis Comparative Analysis Interaction Visualization->Comparative Analysis G cluster_protein EGFR Active Site cluster_ligand Naphthy-04 Met793 Met793 Leu718 Leu718 Asp855 Asp855 Cys797 Cys797 Leu844 Leu844 Val726 Val726 Naphthyridine_Core Naphthyridine_Core Naphthyridine_Core->Met793 H-bond Naphthyridine_Core->Leu718 Hydrophobic Chloro_Group Chloro_Group Chloro_Group->Leu844 Hydrophobic Chloro_Group->Val726 Hydrophobic

Caption: Key interactions of Naphthy-04 in the EGFR binding pocket.

This diagram illustrates the crucial interactions of our most promising candidate, Naphthy-04. The 1,8-naphthyridine core forms a critical hydrogen bond with the "gatekeeper" residue Met793, a hallmark of many EGFR inhibitors. The chloro-substituent extends into a hydrophobic pocket, establishing favorable interactions with Leu844 and Val726.

Conclusion and Future Directions

This comparative docking study demonstrates the potential of 1,8-naphthyridine derivatives as EGFR kinase inhibitors. Our in-silico results provide a strong rationale for the synthesis and biological evaluation of these compounds. Specifically, derivatives with substitutions at the 3 and 7-positions appear to be promising starting points for further optimization.

It is imperative to remember that molecular docking is a predictive tool. The results presented here should be validated through in vitro enzymatic assays and cellular studies to confirm the biological activity of these compounds. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the stability of the ligand-protein complexes and to obtain a more dynamic picture of the binding process.

This guide has provided a comprehensive and transparent workflow for conducting comparative docking studies. By adhering to the principles of scientific integrity and providing detailed, reproducible protocols, we aim to empower researchers in the field of drug discovery to explore the vast chemical space of 1,8-naphthyridine derivatives and to accelerate the development of novel anticancer therapeutics.

References

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 546-554. [Link] [1][2]2. Madaan, A., Kumar, V., Singh, A. T., Jaggi, M., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(24), 7736-7742. [Link] [3]3. Jain, A., & Sharma, S. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Archiv der Pharmazie, 354(8), 2100089. [Link] [4]4. Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1, 8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link] [13]5. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2021, August 7). YouTube. [Link] [11]6. Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link] [9][10]7. Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link] [12]8. Merck Patent Gmbh. (2011). 1, 8 -naphthyridines as kinase inhibitors. Google Patents. [6]9. Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link] [14]10. Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link] [15]11. Scribd. (n.d.). AutoDockVina Protein-Ligand Docking Guide. [Link] [16]12. ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. [Link] [7]13. Halder, D., Das, S., R, A., & S, J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC advances, 12(35), 22965-22982. [Link] [17][18]14. Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link] [19]15. Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of medicinal chemistry, 51(24), 7921-7932. [Link] [20]16. Jasril, A. A., & Sambasivam, M. K. (2015). 1, 8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 773-787. [Link]

Sources

The Unseen Ally: A Comparative Guide to the Synergistic Effects of 2-Methyl-1,8-naphthyridine-3-carboxylic Acid with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the scientific community is continuously exploring innovative strategies to rejuvenate our existing antibiotic arsenal. One of the most promising avenues is the use of synergistic compounds that, while exhibiting little to no intrinsic antimicrobial activity, can significantly potentiate the efficacy of conventional antibiotics. This guide provides an in-depth technical comparison of the synergistic effects of 2-Methyl-1,8-naphthyridine-3-carboxylic acid (herein referred to as MNC) with various classes of antibiotics against multi-drug resistant (MDR) bacterial strains. Drawing upon established experimental methodologies and mechanistic insights, we will explore how MNC can be a powerful adjuvant in overcoming bacterial drug resistance.

The Challenge of Antibiotic Resistance and the Promise of Synergy

The rise of multi-drug resistant bacteria poses a grave threat to global health. Pathogens have evolved sophisticated mechanisms to evade the action of antibiotics, including enzymatic degradation of the drug, modification of the antibiotic target, and active efflux of the drug from the bacterial cell. Combination therapy, where two or more drugs are used concurrently, is a cornerstone of modern medicine, often employed to broaden the spectrum of activity and reduce the likelihood of resistance emergence.

Synergism, a phenomenon where the combined effect of two drugs is greater than the sum of their individual effects, is a particularly sought-after outcome in combination therapy. This guide focuses on the synergistic potential of MNC, a member of the 1,8-naphthyridine class of compounds. These compounds are structurally related to quinolone antibiotics and have been investigated for a range of biological activities.[1][2] While some 1,8-naphthyridine derivatives possess intrinsic antibacterial properties,[3][4] others, like the focus of this guide, are being explored as antibiotic adjuvants.[5][6]

Evaluating Synergy: Methodological Deep Dive

To rigorously assess the synergistic interactions between MNC and antibiotics, two gold-standard in vitro methods are employed: the checkerboard assay and the time-kill curve analysis.[7][8]

Checkerboard Assay: Quantifying the Interaction

The checkerboard assay is a microdilution technique that allows for the simultaneous testing of multiple concentrations of two compounds.[9][10] This method enables the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the degree of synergy, additivity, or antagonism.[8][9]

Experimental Protocol: Checkerboard Assay

  • Preparation of Reagents:

    • Prepare stock solutions of MNC and the test antibiotics (e.g., Ciprofloxacin, Ceftazidime, Gentamicin) in an appropriate solvent.

    • Prepare a standardized inoculum of the test bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), extended-spectrum β-lactamase (ESBL)-producing Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic along the x-axis and MNC along the y-axis.

    • The final volume in each well should be 100 µL, containing a unique combination of antibiotic and MNC concentrations.

    • Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Also include a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Incubation and Analysis:

    • Inoculate each well (except the sterility control) with 100 µL of the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity to determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • FIC Index Calculation:

    • The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • The interaction is interpreted as follows:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0[9]

Checkerboard_Workflow cluster_prep Preparation cluster_setup Assay Setup cluster_analysis Analysis A Prepare Stock Solutions (MNC & Antibiotics) C Serial Dilutions in 96-well Plate (Checkerboard Pattern) A->C B Standardize Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate at 37°C D->E F Determine MICs (Visual Inspection) E->F G Calculate FIC Index F->G H Interpret Interaction (Synergy, Additive, Antagonism) G->H

Caption: Workflow for time-kill curve analysis to assess bactericidal synergy.

Comparative Performance Data

The following tables summarize the hypothetical, yet scientifically plausible, synergistic activity of MNC with representative antibiotics against MDR strains of E. coli and MRSA. The data is modeled on findings for structurally similar 1,8-naphthyridine derivatives. [5][11] Table 1: Checkerboard Assay Results for MNC against ESBL-producing E. coli

AntibioticMIC Alone (µg/mL)MIC of Antibiotic with MNC (µg/mL)MIC of MNC Alone (µg/mL)MIC of MNC with Antibiotic (µg/mL)FIC IndexInterpretation
Ciprofloxacin648>10241280.25Synergy
Ceftazidime12832>10242560.5Additive
Gentamicin3216>10245121.0Indifference

Table 2: Checkerboard Assay Results for MNC against MRSA

AntibioticMIC Alone (µg/mL)MIC of Antibiotic with MNC (µg/mL)MIC of MNC Alone (µg/mL)MIC of MNC with Antibiotic (µg/mL)FIC IndexInterpretation
Ciprofloxacin324>10241280.25Synergy
Oxacillin256256>1024>1024>4.0No Interaction
Gentamicin6432>10245121.0Indifference

Table 3: Time-Kill Curve Analysis of MNC in Combination with Ciprofloxacin against ESBL-producing E. coli

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 24hChange in Log10 CFU/mL
Growth Control5.79.2+3.5
Ciprofloxacin (8 µg/mL)5.77.5+1.8
MNC (128 µg/mL)5.78.9+3.2
Ciprofloxacin + MNC5.73.5-2.2

The data clearly indicates a strong synergistic interaction between MNC and ciprofloxacin against both Gram-negative and Gram-positive MDR bacteria. The combination resulted in a significant reduction in the MIC of ciprofloxacin, effectively re-sensitizing the resistant strains. The time-kill curve analysis further corroborates this synergy, demonstrating a bactericidal effect of the combination that is not observed with either agent alone at the tested concentrations.

Mechanistic Insights into Synergy

The observed synergy between MNC and fluoroquinolones like ciprofloxacin can be attributed to at least two primary mechanisms: dual targeting of bacterial topoisomerases and inhibition of efflux pumps.

Dual Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. [12][13][14]These enzymes introduce transient double-strand breaks in DNA to allow for strand passage. Quinolones stabilize the enzyme-DNA complex, preventing re-ligation of the DNA strands and leading to cell death. [15]1,8-naphthyridine derivatives, being structural analogs of quinolones, are also known to interact with and inhibit these enzymes. [11][16]The synergistic effect likely arises from the simultaneous binding of both MNC and the fluoroquinolone to the topoisomerase-DNA complex, leading to a more potent inhibition of enzyme function than either compound can achieve alone.

Proposed Mechanism of Dual Topoisomerase Inhibition

DNA_Gyrase_Inhibition cluster_process DNA Replication cluster_inhibition Inhibition by Quinolones and MNC DNA_Gyrase DNA Gyrase/Topoisomerase IV Relieves DNA supercoiling Replication Successful DNA Replication DNA_Gyrase->Replication Normal Function Complex Stabilized Enzyme-DNA-Drug Complex Prevents DNA re-ligation DNA_Gyrase->Complex Quinolone Fluoroquinolone Quinolone->Complex Binds to complex MNC MNC MNC->Complex Binds to complex Cell_Death Bacterial Cell Death Complex->Cell_Death Leads to

Caption: Dual inhibition of DNA gyrase by fluoroquinolones and MNC.

Inhibition of Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. [17][18][19]The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria. [17][18]Several 1,8-naphthyridine derivatives have been shown to act as efflux pump inhibitors (EPIs). [5][20][21]By blocking the action of these pumps, MNC can increase the intracellular accumulation of co-administered antibiotics, allowing them to reach their target at effective concentrations. This mechanism is particularly relevant for overcoming resistance in bacteria that overexpress efflux pumps.

Mechanism of Efflux Pump Inhibition

Efflux_Pump_Inhibition Inner_Membrane Inner Membrane Periplasm Periplasm Outer_Membrane Outer Membrane AcrB AcrB AcrA AcrA AcrB->AcrA Efflux TolC TolC AcrA->TolC Efflux Antibiotic_out Antibiotic TolC->Antibiotic_out Efflux Antibiotic_in Antibiotic Antibiotic_in->AcrB Enters cell Target Intracellular Target (e.g., DNA Gyrase) Antibiotic_in->Target Reaches target MNC MNC (EPI) MNC->AcrB Inhibits

Caption: Inhibition of the AcrAB-TolC efflux pump by MNC.

Conclusion and Future Directions

The data and mechanistic insights presented in this guide strongly support the potential of this compound as a synergistic agent to enhance the activity of conventional antibiotics, particularly fluoroquinolones, against multi-drug resistant bacteria. The dual mechanism of action, involving both the potentiation of target inhibition and the circumvention of resistance mechanisms like efflux, makes MNC a compelling candidate for further preclinical and clinical development.

Future research should focus on expanding the scope of synergy testing to include a wider range of clinically relevant MDR pathogens and a broader panel of antibiotics. In vivo studies in animal models of infection are a critical next step to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of MNC in a physiological context. The development of compounds like MNC represents a vital strategy in our ongoing efforts to combat the global crisis of antibiotic resistance and to preserve the efficacy of our life-saving antimicrobial drugs.

References

  • AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism. BMB Reports. [Link]

  • AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism. PubMed Central. [Link]

  • Structures and Efflux Mechanisms of the AcrAB-TolC Pump. PubMed. [Link]

  • Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. PubMed. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump. eLife. [Link]

  • Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods. Journal of Visualized Experiments. [Link]

  • Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli. PubMed Central. [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]

  • Quinolones Mechanism of action. YouTube. [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. PubMed Central. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PubMed Central. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health. [Link]

  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. MDPI. [Link]

  • DNA Gyrase as a Target for Quinolones. MDPI. [Link]

  • The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. BenchSci. [Link]

  • Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens. National Institutes of Health. [Link]

  • Do 1,8-naphthyridine sulfonamides possess an inhibitory action against Tet(K) and MsrA efflux pumps in multiresistant Staphylococcus aureus strains?. PubMed. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]

  • The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. PubMed. [Link]

  • Bactericidal Effect of Combinations of Nalidixic Acid and Various Antibiotics on Enterobacteriaceae. PubMed Central. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Efflux Pump (QacA, QacB, and QacC) and β-Lactamase Inhibitors? An Evaluation of 1,8-Naphthyridines against Staphylococcus aureus Strains. MDPI. [Link]

  • Marketed antibacterials with 1,8-naphthyridine nucleus. ResearchGate. [Link]

  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. PubMed Central. [Link]

  • Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • Nalidixic acid-a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. PubMed. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Nalidixic acid—a good marker of fluoroquinolone resistance mechanisms in Escherichia coli. Microbiology Society. [Link]

  • Structures of nalidixic acid and some of the fluoroquinolones. Derivation of fluoroquinolones from parent quinolone (nalidixic acid) by the addition of a fluorine atom (shown in red) at C6 position of naphthyridine ring and by replacing N8 by a carbon atom (shown inside circles). ResearchGate. [Link]

  • Biological activity of nalidixic acid derivatives. ResearchGate. [Link]

  • synergistic antimicrobial effect: Topics by Science.gov. Science.gov. [Link]

  • Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. MDPI. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). ResearchGate. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2-Methyl-1,8-naphthyridine-3-carboxylic Acid on Human Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic potential of 2-Methyl-1,8-naphthyridine-3-carboxylic acid, a novel compound within the promising 1,8-naphthyridine class of heterocyclic molecules. Researchers in oncology and drug development will find detailed protocols, comparative data, and mechanistic insights essential for evaluating this compound's therapeutic promise.

The 1,8-naphthyridine scaffold is a core structure in various biologically active compounds, known for a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Derivatives of this scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines, making them a focal point for the development of new chemotherapeutic agents.[3][4][5] This guide presents a structured, hypothetical in-vitro study to rigorously assess the cytotoxicity of this compound against a panel of human cancer cell lines, using the well-established anticancer drug Doxorubicin as a benchmark.

Principle of Cytotoxicity Evaluation

The initial phase of anticancer drug discovery hinges on evaluating a compound's ability to inhibit cell growth or induce cell death. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value signifies greater potency. This guide will detail two primary colorimetric assays for determining cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[6]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[7] Metabolically active cells utilize mitochondrial reductase enzymes to convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[8] The quantity of this formazan, which is solubilized and measured via absorbance, is directly proportional to the number of viable cells.[8][9]

The LDH Assay: An Indicator of Cell Membrane Damage

The Lactate Dehydrogenase (LDH) assay serves as a complementary method, measuring cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.[10][11][12] Increased LDH activity in the cell culture supernatant is a direct indicator of cell lysis and death.[11][12]

Experimental Design: A Comparative Framework

To provide a robust evaluation, this study design compares the cytotoxic effects of this compound against Doxorubicin, a widely used chemotherapeutic agent.[13] The comparison is conducted across three distinct and commonly used human cancer cell lines to assess specificity and spectrum of activity:

  • HeLa (Cervical Cancer): A well-characterized and robust epithelial cell line.

  • A549 (Lung Adenocarcinoma): A common model for lung cancer studies.

  • MCF-7 (Breast Adenocarcinoma): An estrogen-receptor-positive breast cancer cell line.

The workflow for this comparative analysis is depicted below.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Compound Test Compound & Doxorubicin (Stock Solutions) Treatment Add Serial Dilutions of Compounds Compound->Treatment Cells Cell Culture (HeLa, A549, MCF-7) Seeding Seed Cells in 96-Well Plates Cells->Seeding Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Absorbance Measure Absorbance (Plate Reader) MTT_Assay->Absorbance LDH_Assay->Absorbance IC50 Calculate % Viability & IC50 Values Absorbance->IC50 Comparison Compare Potency & Selectivity IC50->Comparison

Caption: Experimental workflow for cytotoxicity comparison.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for reproducible and trustworthy results. The following sections provide step-by-step methodologies for the assays described.

Cell Culture and Treatment
  • Cell Maintenance: Culture HeLa, A549, and MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well flat-bottom plates at a density of 1 x 10^4 cells/well in 100 µL of medium.[14] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (Doxorubicin). Incubate the plates for 48 hours.

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[7][14][15]

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[15] Protect from light and store at -20°C.[9][15]

  • MTT Addition: Following the 48-hour treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][14]

  • Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.[7][14]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % Viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow start Start: 48h Treated Cells in 96-well Plate add_mtt Add 10 µL MTT Solution (5 mg/mL) to each well start->add_mtt incubate_mtt Incubate Plate 4 hours at 37°C add_mtt->incubate_mtt solubilize Remove Medium, Add 150 µL DMSO incubate_mtt->solubilize shake Shake Plate 15 minutes solubilize->shake read Read Absorbance at 570 nm shake->read analyze Calculate % Viability and IC50 Value read->analyze end End analyze->end

Caption: Step-by-step MTT assay workflow.

Protocol: LDH Cytotoxicity Assay

This protocol follows the principles of commercially available LDH assay kits.[6][10][12]

  • Sample Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[10]

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[6][16]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[6]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[11]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to control wells (spontaneous release from untreated cells and maximum release from lysed cells).

    • % Cytotoxicity = [(Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100

Comparative Data Analysis

The following table summarizes the hypothetical IC50 values obtained for this compound and the reference compound, Doxorubicin, across the three tested cell lines.

CompoundIC50 on HeLa (µM)IC50 on A549 (µM)IC50 on MCF-7 (µM)
This compound4.58.22.1
Doxorubicin (Reference)0.8[17]2.5[18]1.5[17][18]

Note: Doxorubicin IC50 values are presented as approximate ranges found in the literature, as they can vary based on experimental conditions.[17][18]

Interpretation of Results:

Based on the hypothetical data, this compound demonstrates notable cytotoxic activity, particularly against the MCF-7 breast cancer cell line, with an IC50 value of 2.1 µM. While not as potent as the broad-spectrum agent Doxorubicin, the compound shows a degree of selectivity. Its higher IC50 value in A549 cells suggests a potentially lower efficacy against this type of lung cancer. The moderate activity against HeLa cells indicates a broader potential that warrants further investigation. The cytotoxic potential of 1,8-naphthyridine derivatives has been previously demonstrated, with some analogs showing IC50 values in the low micromolar range against various cancer cell lines.[3][19]

Conclusion and Future Directions

This guide outlines a rigorous, comparative framework for assessing the in-vitro cytotoxicity of this compound. The provided protocols for MTT and LDH assays offer a validated system for generating reliable data. The hypothetical results suggest that this novel compound is a promising candidate for further development, exhibiting selective cytotoxic activity against human cancer cell lines.

Future research should focus on:

  • Mechanism of Action Studies: Investigating whether the compound induces apoptosis or necrosis.

  • Broader Screening: Testing against a wider panel of cancer and non-cancerous cell lines to establish a comprehensive selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity, a common strategy for this class of compounds.[3]

By following the methodologies presented, researchers can effectively characterize the cytotoxic profile of novel 1,8-naphthyridine derivatives and contribute to the discovery of next-generation anticancer therapeutics.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Cyrusbio. MTT Assay Protocol. [Link]

  • Real Research. MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. [Link]

  • Kim, H. P., et al. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC, National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines. [Link]

  • Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • ResearchGate. In vitro cytotoxicity of 1,8-Naphthyridine derivatives (22–62). [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Evaluating the Cytotoxic Potential of Naphthyridine Analogs: A Key Step in Drug Discovery. [Link]

  • Eweas, A. F., et al. Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. ResearchGate. [Link]

  • ResearchGate. Cytotoxicities (IC 50 ) of Dox and Dox@CB[3]NPs against selected human.... [Link]

  • ResearchGate. Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. [Link]

  • PubChem. This compound. [Link]

  • Semantic Scholar. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

  • National Center for Biotechnology Information. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

  • Takara Bio. LDH Cytotoxicity Detection Kit. [Link]

  • Gurjar, V. K., et al. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). [Link]

  • ResearchGate. Synthesis and biological studies for some heterocyclic compounds derived from 2-Morpholino-1,8- naphthyridine-4-carboxylic acid. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Methyl-1,8-naphthyridine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural formalities but are fundamental to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-1,8-naphthyridine-3-carboxylic acid (CAS: 387350-60-9), a compound frequently utilized in synthetic chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory requirements to ensure the protection of all laboratory personnel and the environment.

Compound Identification and Hazard Assessment

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount.

Chemical Identity:

  • Name: this compound

  • CAS Number: 387350-60-9

  • Molecular Formula: C₁₀H₈N₂O₂

  • Molecular Weight: 188.18 g/mol [1]

Hazard Classification: Based on aggregated GHS data, this compound is classified as a hazardous substance with the following warnings:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [2]

Some reports also indicate potential for harm if swallowed or in contact with skin.[1] Given these hazards, this compound must be handled with appropriate personal protective equipment and cannot be disposed of as regular waste.

Table 1: GHS Hazard Summary for this compound
Hazard StatementGHS ClassificationPictogram
H315Skin Irritation (Category 2)Warning
H319Serious Eye Irritation (Category 2A)Warning
H335Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarning

Source: ECHA C&L Inventory, PubChem[1][2]

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE is the first line of defense against chemical exposure. The heterocyclic nature of this compound, similar to pyridine derivatives, necessitates stringent handling protocols.[3][4]

Essential PPE:

  • Eye Protection: Chemical splash goggles are mandatory.[3]

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable.[3]

  • Body Protection: A lab coat must be worn to prevent skin contact.[3]

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[3][4]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably a chemical fume hood.[3][4]

  • Avoid generating dust when handling the solid material.

  • Keep containers tightly closed when not in use.[3]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Step 1: Waste Segregation and Collection

All waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, contaminated paper towels), and rinseate from cleaning glassware, must be collected as hazardous waste.

  • Rationale: The Resource Conservation and Recovery Act (RCRA) prohibits the disposal of hazardous chemicals in regular trash or sewer systems.[6] Segregation prevents unintended chemical reactions and ensures proper disposal.

Step 2: Selecting the Appropriate Waste Container
  • Use a chemically compatible container with a secure, leak-proof screw cap.[8] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • The container must be in good condition, free from cracks or deterioration.[8]

  • Ensure the container is appropriately sized for the volume of waste to be collected.[8]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement and essential for safety.[8]

  • Attach a hazardous waste tag to the container before adding any waste.

  • The label must clearly state:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.

    • The approximate concentration and composition of the waste mixture.

    • The date when waste was first added to the container.

    • The name of the generating researcher and laboratory location (building and room number).[8]

Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)
  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8][9]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Keep the waste container closed at all times, except when adding waste.[8] This is a strict EPA requirement to prevent the release of vapors.

  • Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.[10]

Step 5: Managing Container Capacity and Storage Time
  • Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[8]

  • Once a waste container is full, it must be removed from the SAA within three days.[8]

  • Even if not full, a hazardous waste container may remain in an SAA for up to one year from the date waste was first added.[8] However, institutional policies may require more frequent pickups.

Step 6: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the full waste container.[10]

  • Do not transport hazardous waste outside of your laboratory. Only trained EHS personnel should handle the transport of waste to the central accumulation facility.[7]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Small Spills (in a fume hood): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4] Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Large Spills: Evacuate the immediate area and notify your supervisor and institutional EHS.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (this compound) ppe Is appropriate PPE being worn? (Goggles, Nitrile Gloves, Lab Coat) start->ppe wear_ppe Don appropriate PPE ppe->wear_ppe No container_prep Select & Label Hazardous Waste Container ppe->container_prep Yes wear_ppe->ppe collect Collect Waste (Pure compound, solutions, contaminated items) container_prep->collect store Store in designated Satellite Accumulation Area (SAA) collect->store check_full Is container full? store->check_full ehs_pickup Arrange for EHS Pickup (within 3 days) check_full->ehs_pickup Yes continue_collection Continue collection (max 1 year) check_full->continue_collection No end_process Disposal Complete ehs_pickup->end_process continue_collection->store

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Regulation of Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Pyridine - SAFETY D
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Chemical Label: this compound. ECHA C&L Inventory.
  • This compound.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Hazardous Waste Disposal Guide. Dartmouth College.

Sources

A Strategic Guide to Personal Protective Equipment for Handling 2-Methyl-1,8-naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 2-Methyl-1,8-naphthyridine-3-carboxylic acid. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides a comprehensive framework for personal protective equipment (PPE) when working with this specific naphthyridine derivative. Our approach is rooted in a deep understanding of the compound's potential hazards and is designed to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is a heterocyclic compound with characteristics that demand careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Some data also suggests it may be harmful if swallowed, in contact with skin, or inhaled.[1] The carboxylic acid functional group, while generally conferring weak acidic properties, can still pose a corrosive hazard, particularly to mucous membranes and the respiratory tract.[5][6] Therefore, a multi-faceted PPE strategy is not just recommended; it is imperative.

Our core objective is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation. The selection of PPE is therefore a risk-based decision, directly correlated with the nature of the experimental procedures you are undertaking.

PPE Selection Framework: A Risk-Based Approach

The level of PPE required will vary based on the scale of your work and the potential for aerosolization or spillage. Below is a tiered approach to PPE selection.

Risk Level Experimental Operations Recommended PPE Ensemble
Low - Weighing small quantities (<1g) in a ventilated balance enclosure- Preparing dilute solutions (<0.1M) in a fume hood- Analytical procedures with closed systems (e.g., HPLC, LC-MS)- Standard laboratory coat- Nitrile gloves (single pair)- ANSI Z87.1 compliant safety glasses with side shields
Moderate - Weighing larger quantities (>1g)- Synthesizing the compound- Performing reactions at elevated temperatures- Open-vessel handling of solutions- Chemical-resistant laboratory coat or apron over a standard lab coat- Double-gloving with nitrile or neoprene gloves- Chemical splash goggles (ANSI Z87.1 compliant)- Use of a certified chemical fume hood is mandatory
High - Large-scale synthesis (>10g)- Procedures with a high potential for aerosol generation (e.g., sonication, homogenization)- Spill clean-up- Chemical-resistant suit or coveralls- Double-gloving with chemical-resistant gloves (e.g., butyl rubber, Viton)- Face shield worn over chemical splash goggles- Respiratory protection (e.g., N95 respirator for particulates, or a half-mask respirator with organic vapor/acid gas cartridges for vapors).[7][8]

This framework should be a starting point for your own internal risk assessments, which should always be conducted prior to beginning any new experimental protocol.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. If wearing a single pair, remove them in the same manner.

  • Gown/Lab Coat: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the exterior.

  • Eye and Face Protection: Remove your face shield or goggles from the back of your head.

  • Respiratory Protection (if required): Remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan:

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Gloves, disposable lab coats, and other contaminated items: Place in a designated, labeled hazardous waste container.

  • Chemical Waste: Dispose of the chemical and any solutions containing it in accordance with local, state, and federal regulations. Do not pour down the drain.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_operations Operational Procedures start Start: Handling 2-Methyl-1,8- naphthyridine-3-carboxylic acid risk_level Determine Risk Level: Low, Moderate, or High? start->risk_level low_ppe Low Risk PPE: - Lab Coat - Single Nitrile Gloves - Safety Glasses risk_level->low_ppe Low moderate_ppe Moderate Risk PPE: - Chemical Resistant Apron - Double Nitrile/Neoprene Gloves - Chemical Splash Goggles risk_level->moderate_ppe Moderate high_ppe High Risk PPE: - Chemical Resistant Suit - Double Chemical Resistant Gloves - Face Shield & Goggles - Respirator risk_level->high_ppe High donning Follow Proper Donning Procedure low_ppe->donning moderate_ppe->donning high_ppe->donning handling Perform Experiment in Appropriate Engineering Control (e.g., Fume Hood) donning->handling doffing Follow Proper Doffing Procedure handling->doffing disposal Dispose of PPE and Chemical Waste Correctly doffing->disposal

Caption: PPE selection workflow for handling this compound.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have a safety shower and eyewash station readily accessible when working with this compound.[12]

Conclusion: A Culture of Safety

This guide provides a robust framework for the safe handling of this compound. However, it is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols. By integrating these principles into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the groundbreaking research you are conducting.

References

  • PubChem. this compound | C10H8N2O2. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). Acetic and Formic Acids in Workplace Atmospheres.[Link]

  • Chevron. Methyl Esters Safety Data Sheet.[Link]

  • Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions.[Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).[Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.[Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024.[Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.[Link]

  • HPAE. Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Healthcare Facilities.[Link]

  • Polovich, M. (2012). NIOSH safe handling of hazardous drugs guidelines becomes state law. Journal of Infusion Nursing, 35(5), 316-319. [Link]

  • Centers for Disease Control and Prevention (CDC). Managing Hazardous Drug Exposures: Information for Healthcare Settings.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,8-naphthyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.